2-Hydroxyhexanoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C27H46N7O18P3S |
|---|---|
Molekulargewicht |
881.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyhexanethioate |
InChI |
InChI=1S/C27H46N7O18P3S/c1-4-5-6-15(35)26(40)56-10-9-29-17(36)7-8-30-24(39)21(38)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-20(51-53(41,42)43)19(37)25(50-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,35,37-38H,4-12H2,1-3H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19-,20-,21+,25-/m1/s1 |
InChI-Schlüssel |
FWPHMBHGUDAPRV-XGGCCDIMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the 2-Hydroxyhexanoyl-CoA Metabolic Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 2-Hydroxyhexanoyl-CoA metabolic pathway, a critical component of the peroxisomal alpha-oxidation system. This pathway is essential for the catabolism of specific fatty acids that are not substrates for the more common beta-oxidation pathway. This document details the core metabolic steps, regulatory signaling, quantitative data, and key experimental protocols relevant to the study of this pathway.
The this compound Pathway: An Overview
This compound is a key intermediate in the alpha-oxidation of fatty acids, a metabolic process occurring within peroxisomes.[1][2] This pathway is primarily responsible for the degradation of 3-methyl-branched fatty acids (e.g., phytanic acid) and 2-hydroxy long-chain fatty acids.[3][4][5] The presence of a methyl group on the beta-carbon of molecules like phytanic acid blocks the standard beta-oxidation machinery, necessitating this alternative catabolic route.[1][2][6] Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[2][7]
The core of the pathway involves two key enzymatic steps: the hydroxylation of the alpha-carbon of an acyl-CoA to form a 2-hydroxyacyl-CoA intermediate, followed by the cleavage of this intermediate to release formyl-CoA and an aldehyde shortened by one carbon.[2][5][7]
Core Metabolic Pathway
The metabolic conversion concerning this compound proceeds as follows:
-
Activation & Hydroxylation : A straight-chain fatty acid like hexanoic acid is first activated to its CoA thioester, Hexanoyl-CoA, in an ATP-dependent reaction.[8][9] Subsequently, the alpha-carbon (C2) of the acyl-CoA is hydroxylated to form this compound. This step is catalyzed by an iron(II)- and 2-oxoglutarate-dependent oxygenase, such as phytanoyl-CoA 2-hydroxylase (PHYH), which is known to act on 3-methyl-branched acyl-CoAs.[2][10][11]
-
Lyase-mediated Cleavage : The intermediate, this compound, is then cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyacyl-CoA lyase 1 (HACL1).[3][4][5] This reaction splits the bond between the C1 and C2 carbons, yielding two products: Formyl-CoA and an aldehyde with one less carbon, in this case, Pentanal .[3][5][12] Formyl-CoA is subsequently broken down into formate (B1220265) and ultimately CO2.[2][3]
Caption: Core metabolic steps in the peroxisomal alpha-oxidation of Hexanoyl-CoA.
Key Enzymes
The enzymes central to this pathway are detailed below.
| Enzyme | Gene | Substrate(s) | Product(s) | Cofactors | Function |
| Phytanoyl-CoA 2-Hydroxylase (PHYH) | PHYH | Phytanoyl-CoA (and other acyl-CoAs), 2-Oxoglutarate, O₂ | 2-Hydroxyphytanoyl-CoA, Succinate, CO₂ | Fe(II), Ascorbate | Catalyzes the critical alpha-hydroxylation step.[2][10][11][13] |
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | HACL1 | 2-Hydroxyacyl-CoAs (e.g., this compound) | (n-1) Aldehyde, Formyl-CoA | Thiamine Pyrophosphate (TPP), Mg²⁺ | Cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate.[3][5][14] |
Quantitative Pathway Analysis
Quantitative data for the specific substrate this compound is limited in publicly accessible literature. However, kinetic studies performed with recombinant human 2-hydroxyacyl-CoA lyase (HACL1) using structurally similar substrates provide valuable insights into the enzyme's function. The data below is illustrative of the enzyme's activity.
| Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/min/mg protein) | Source |
| 2-hydroxy-3-methylhexadecanoyl-CoA | ~ 15 | ~ 150 | [15] |
| 2-hydroxyoctadecanoyl-CoA | ~ 12 | ~ 140 | [15] |
Note: Data was derived from experiments using recombinant human HACL1 and aldehyde production measurements.[15] The values serve as an approximation for the enzyme's affinity and turnover rate for 2-hydroxyacyl-CoA substrates.
Regulatory Mechanisms and Signaling
The expression of genes encoding peroxisomal enzymes, including those involved in fatty acid oxidation, is primarily regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[16][17][18] PPARα is a ligand-activated nuclear transcription factor that plays a master regulatory role in lipid metabolism, particularly in the liver.[18]
PPARα Signaling Pathway
-
Activation : In states of high fatty acid availability (e.g., fasting or a high-fat diet), fatty acids or their derivatives act as endogenous ligands and bind to PPARα.[16][18]
-
Heterodimerization : Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[17][19]
-
DNA Binding : This PPARα/RXRα complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[17][19][20]
-
Transcriptional Upregulation : Binding of the complex recruits coactivator proteins, initiating the transcription of genes involved in fatty acid uptake, activation, and oxidation, including key peroxisomal enzymes like Acyl-CoA oxidase.[16][17][19] This leads to an increased capacity of the cell to catabolize fatty acids.
Caption: PPARα signaling pathway regulating peroxisomal enzyme gene expression.
Experimental Protocols & Workflow
Studying the this compound pathway requires precise methodologies for metabolite quantification and enzyme activity assessment. LC-MS/MS is the gold standard for analyzing acyl-CoA species due to its sensitivity and specificity.[21][22][23]
Protocol: Quantification of this compound by UHPLC-MS/MS
This protocol provides a framework for the sensitive detection and quantification of short-chain acyl-CoAs from biological samples.
1. Sample Preparation & Extraction:
- Flash-freeze tissue or cell samples in liquid nitrogen immediately upon collection to quench metabolic activity. Store at -80°C.[24]
- Homogenize ~20-50 mg of tissue or 1-5 million cells in a cold extraction buffer (e.g., 80:20 methanol (B129727):water or 2.5% sulfosalicylic acid).[21]
- Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.
- Centrifuge the homogenate at >14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
- Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.[24]
2. UHPLC-MS/MS Analysis:
- Chromatography: Use a reversed-phase column (e.g., C18) for separation.
- Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: Develop a gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity.
- Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
- Detection: Use Selected Reaction Monitoring (SRM) for quantification. Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. The exact m/z values will need to be determined empirically or from literature.
3. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Generate a standard curve using known concentrations of a this compound standard.
- Calculate the concentration of the analyte in the sample by normalizing its peak area to that of the internal standard and comparing it against the standard curve.
Protocol: 2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay
This assay measures HACL1 activity by quantifying the aldehyde product formed from a 2-hydroxyacyl-CoA substrate.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 50 mM MOPS, pH 7.2).
- The complete reaction mixture should contain:
- Reaction buffer
- Thiamine pyrophosphate (TPP) (Cofactor, ~0.2 mM)
- Mg²⁺ (Cofactor, ~2 mM)
- NAD⁺ (For subsequent aldehyde dehydrogenation, ~1 mM)
- Aldehyde Dehydrogenase (Coupling enzyme to convert the product aldehyde to a measurable carboxylate)
- Cell lysate or purified HACL1 enzyme source.
2. Assay Procedure:
- Pre-incubate the reaction mixture (without substrate) at 37°C for 5 minutes.
- Initiate the reaction by adding the substrate (e.g., 2-hydroxyoctadecanoyl-CoA, as a proxy for this compound) to a final concentration of ~50-100 µM.[15][25]
- Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
3. Detection:
- The activity of the coupling enzyme, aldehyde dehydrogenase, will produce NADH from NAD⁺.
- The rate of NADH production can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
- Alternatively, the aldehyde product can be derivatized (e.g., with dinitrophenylhydrazine) and quantified via HPLC, or directly measured using LC-MS.
General Experimental Workflow
Caption: A typical experimental workflow for pathway analysis.
Conclusion and Future Directions
The this compound pathway is an integral part of peroxisomal alpha-oxidation, providing a crucial mechanism for metabolizing fatty acids that are otherwise resistant to degradation. Deficiencies in the enzymes of this pathway, particularly PHYH, lead to the accumulation of toxic metabolites and are associated with severe neurological disorders such as Refsum's disease.[2][6][13]
For researchers and drug development professionals, understanding this pathway is vital for:
-
Disease Modeling: Investigating the pathophysiology of peroxisomal biogenesis disorders.[1]
-
Drug Discovery: Identifying compounds that can modulate pathway activity, potentially offering therapeutic interventions for metabolic diseases.
-
Toxicology: Assessing how xenobiotics may interfere with fatty acid metabolism.
Future research should focus on obtaining more precise quantitative data for a wider range of substrates, elucidating the substrate specificity of the involved hydroxylases, and further exploring the regulatory networks that govern peroxisomal function beyond PPARα. Advanced analytical techniques will continue to refine our understanding of this essential metabolic route.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. byjus.com [byjus.com]
- 7. physoc.org [physoc.org]
- 8. biochemden.com [biochemden.com]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. medlineplus.gov [medlineplus.gov]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 19. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 24. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Hydroxyhexanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Hydroxyhexanoyl-CoA is a key intermediate in the peroxisomal alpha-oxidation pathway, a critical metabolic route for the degradation of certain fatty acids that cannot be processed via the more common beta-oxidation pathway. This guide provides an in-depth examination of the enzymatic reactions, metabolic significance, and clinical relevance of this compound and the broader class of 2-hydroxyacyl-CoAs. We will explore the catalytic mechanisms of the enzymes responsible for its formation and cleavage, its role in the metabolism of straight-chain and 3-methyl-branched fatty acids, and its association with inherited metabolic disorders such as Refsum disease and Zellweger spectrum disorders. Furthermore, this document details relevant experimental protocols for the analysis of acyl-CoA species and presents quantitative data to provide a comprehensive resource for researchers in the field.
Introduction to Alpha-Oxidation
Fatty acid oxidation is a fundamental process for energy production. While most fatty acids are degraded via beta-oxidation in the mitochondria, certain structures, such as a methyl group on the beta-carbon (C3), block this pathway.[1][2][3][4] Alpha-oxidation provides an alternative route by removing a single carbon atom from the carboxyl end of the fatty acid.[1][3] This process occurs primarily in peroxisomes and is essential for the metabolism of dietary phytanic acid, a 3-methyl-branched fatty acid derived from chlorophyll, as well as for the degradation of long-chain 2-hydroxy fatty acids.[1][4][5][6][7] The alpha-oxidation pathway consists of a sequence of enzymatic reactions that ultimately yield an aldehyde shortened by one carbon and formyl-CoA.[5][6]
The Formation and Fate of this compound
This compound is formed and degraded within the core alpha-oxidation pathway. Although much of the literature focuses on the metabolism of phytanic acid, the enzymes involved have been shown to act on straight-chain fatty acids as well.[8]
Formation: Phytanoyl-CoA 2-Hydroxylase (PHYH)
The first committed step in the alpha-oxidation of a fatty acyl-CoA is the hydroxylation at the alpha-carbon (C2). This reaction is catalyzed by Phytanoyl-CoA 2-Hydroxylase (PHYH) , also known as phytanic acid oxidase (PAHX).[9][10][11]
-
Reaction: The enzyme converts a fatty acyl-CoA into its corresponding 2-hydroxyacyl-CoA derivative.[2][10] For hexanoyl-CoA, the reaction would be:
-
Hexanoyl-CoA + O₂ + 2-oxoglutarate → this compound + Succinate + CO₂
-
-
Mechanism: PHYH is an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[11]
-
Substrate Specificity: While its primary substrate is phytanoyl-CoA, PHYH can also hydroxylate a variety of straight-chain acyl-CoA esters with a chain length longer than four carbons.[8]
-
Clinical Relevance: Genetic mutations in the PHYH gene lead to a deficiency of this enzyme, causing Adult Refsum Disease , a rare autosomal recessive disorder characterized by the toxic accumulation of phytanic acid in blood and tissues.[2][8][9][12] This leads to severe neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[2][8]
Cleavage: 2-Hydroxyacyl-CoA Lyase 1 (HACL1)
The newly formed this compound is then cleaved by 2-Hydroxyacyl-CoA Lyase 1 (HACL1) , formerly known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL).[5][6]
-
Reaction: HACL1 catalyzes the cleavage of the C1-C2 bond of a 2-hydroxyacyl-CoA.[5][6]
-
This compound → Pentanal + Formyl-CoA
-
-
Mechanism: HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[5][6][13] The formyl-CoA produced is subsequently broken down into formate (B1220265) and eventually CO₂.[3][5][6] The resulting (n-1) aldehyde (pentanal) is then oxidized by an aldehyde dehydrogenase to the corresponding carboxylic acid (pentanoic acid), which can undergo further degradation, typically via beta-oxidation.[2][3]
-
Substrate Specificity: HACL1 is involved in the degradation of both 3-methyl-branched fatty acids (like phytanic acid) and the shortening of 2-hydroxy long-chain fatty acids.[5][6][7][13]
-
Clinical Relevance: While no human deficiency of HACL1 has been described, mouse models lacking HACL1 show an accumulation of phytanic acid and 2-hydroxyphytanic acid in the liver when fed a phytol-rich diet.[4][14] This confirms its essential role in the alpha-oxidation pathway.
Signaling Pathways and Metabolic Workflows
The following diagrams illustrate the alpha-oxidation pathway and a typical experimental workflow for its study.
Caption: The peroxisomal alpha-oxidation pathway for straight-chain fatty acids.
Caption: A generalized experimental workflow for the analysis of acyl-CoA metabolites.
Quantitative Data
Specific quantitative kinetic data for this compound is not widely available in the literature. The majority of studies focus on 2-hydroxyphytanoyl-CoA due to its direct relevance to Refsum disease. However, the substrate specificities of the core enzymes provide insight into the metabolism of straight-chain 2-hydroxyacyl-CoAs.
Table 1: Substrate Specificity of Key Alpha-Oxidation Enzymes
| Enzyme | Primary Substrate | Other Known Substrates | Organism | Reference |
|---|---|---|---|---|
| PHYH | Phytanoyl-CoA | Straight-chain acyl-CoAs (> C4), 3-methylhexadecanoyl-CoA | Human | [8] |
| HACL1 | 2-Hydroxyphytanoyl-CoA | 2-Hydroxy long-chain fatty acyl-CoAs | Human |[5][6][7][13] |
Table 2: Metabolite Accumulation in Alpha-Oxidation Disorders
| Disorder | Deficient Enzyme | Primary Accumulated Metabolite(s) | Clinical Features | Reference |
|---|---|---|---|---|
| Adult Refsum Disease | PHYH | Phytanic Acid | Retinitis pigmentosa, neuropathy, ataxia, ichthyosis | [2][8][12] |
| Zellweger Spectrum Disorders | Peroxin (PEX) proteins | Phytanic acid, VLCFAs, pristanic acid | Neurological defects, liver dysfunction, dysmorphic features | [15][16] |
| HACL1 Deficiency (Mouse Model) | HACL1 | Phytanic acid, 2-hydroxyphytanic acid | Mild phenotype, no severe neuropathy observed |[4][14] |
Experimental Protocols
The analysis of acyl-CoA thioesters is challenging due to their low abundance and instability in aqueous solutions.[17] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for their sensitive and specific quantification.[17][18]
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol is a generalized summary based on established methodologies.[17][18] Researchers should optimize specific parameters for their instrumentation and biological matrix.
-
Sample Preparation & Extraction:
-
Flash-freeze biological samples (tissues or cell pellets) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solvent (e.g., 2:1:1 acetonitrile/methanol/water).
-
Include internal standards (e.g., ¹³C-labeled acyl-CoAs) in the extraction solvent for absolute quantification.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution & Stability:
-
Reconstitute the dried extract in a suitable solvent. To improve stability, use an acidic buffer (e.g., 5% formic acid in water) and glass vials instead of plastic.[18]
-
Keep samples at 4°C in the autosampler for the duration of the analysis.
-
-
Chromatographic Separation (LC):
-
Use a C18 reversed-phase column for separation of the acyl-CoA species.
-
Employ a gradient elution method using two mobile phases:
-
Mobile Phase A: Water with an ion-pairing agent (e.g., triethylamine) and an acid (e.g., acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
The gradient will separate the acyl-CoAs based on the hydrophobicity of their acyl chains.
-
-
Mass Spectrometric Detection (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Analyze metabolites using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
For each acyl-CoA, define a precursor ion (the m/z of the intact molecule) and a specific product ion (a characteristic fragment, often corresponding to the CoA moiety).
-
-
Quantification:
-
Generate a standard curve for each analyte of interest using authentic chemical standards.
-
Calculate the concentration of each endogenous acyl-CoA by comparing its peak area ratio (analyte/internal standard) to the standard curve.
-
Conclusion and Future Directions
This compound is an integral, albeit transient, intermediate in the peroxisomal alpha-oxidation of straight-chain fatty acids. While the pathway's role in degrading the branched-chain phytanic acid is well-established and clinically significant in the context of Refsum disease, its function in processing straight-chain and 2-hydroxy fatty acids is also vital for lipid homeostasis. The enzymes PHYH and HACL1 demonstrate a broader substrate specificity than their names might imply, highlighting their importance beyond phytanate (B1244857) metabolism.
For drug development professionals, understanding this pathway is crucial when investigating compounds that may interact with fatty acid metabolism or in the context of peroxisomal disorders. Future research should focus on elucidating the specific kinetics of human PHYH and HACL1 with a range of straight-chain acyl-CoAs, including this compound. Furthermore, advanced metabolomic profiling in various disease states could reveal novel roles for alpha-oxidation intermediates as biomarkers or therapeutic targets. The development of more stable acyl-CoA analogs and improved analytical methods will be instrumental in advancing these research frontiers.
References
- 1. microbenotes.com [microbenotes.com]
- 2. byjus.com [byjus.com]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. genecards.org [genecards.org]
- 10. sinobiological.com [sinobiological.com]
- 11. portlandpress.com [portlandpress.com]
- 12. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 13. uniprot.org [uniprot.org]
- 14. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyhexanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyhexanoyl-CoA is a pivotal intermediate in distinct metabolic pathways across different biological kingdoms, playing a crucial role in bacterial biopolymer synthesis and mammalian fatty acid metabolism. Its discovery is intrinsically linked to the broader exploration of these pathways rather than a singular event. In bacteria, it serves as a key monomer precursor for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with significant industrial potential. In mammals, 2-hydroxyacyl-CoAs, including this compound, are intermediates in the alpha-oxidation of branched-chain and straight-chain fatty acids, a vital process for lipid homeostasis. Deficiencies in the enzymes that metabolize these molecules are associated with severe metabolic disorders, such as Refsum disease. This guide provides an in-depth overview of the discovery, synthesis, and biological significance of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Biological Significance
The discovery of this compound is not attributed to a single breakthrough but rather emerged from the detailed characterization of two distinct metabolic pathways:
-
Polyhydroxyalkanoate (PHA) Biosynthesis in Bacteria: In the quest for sustainable alternatives to petroleum-based plastics, researchers identified bacteria capable of producing PHAs. The elucidation of the PHA synthesis pathway revealed that (R)-3-hydroxyacyl-CoAs are the monomeric units polymerized by PHA synthases. This compound was identified as a precursor for the incorporation of 3-hydroxyhexanoate (B1247844) (3HHx) monomers into the PHA polymer P(3HB-co-3HHx)[1][2]. The key enzyme responsible for its synthesis is (R)-specific enoyl-CoA hydratase (PhaJ) , which catalyzes the hydration of trans-2-enoyl-CoA intermediates of the fatty acid β-oxidation pathway[3][4].
-
Alpha-Oxidation of Fatty Acids in Mammals: The study of inherited metabolic disorders, such as Refsum disease, led to the discovery of the alpha-oxidation pathway. This pathway is essential for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by β-oxidation due to a methyl group at the β-carbon[1][2]. The initial step of this pathway involves the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA 2-hydroxylase (PHYH) . Subsequent research revealed that alpha-oxidation also metabolizes straight-chain 2-hydroxy fatty acids. In this context, 2-hydroxyacyl-CoAs are cleaved by 2-hydroxyacyl-CoA lyase (HACL1) [5][6][7].
The significance of this compound, therefore, spans from biotechnological applications to fundamental mammalian metabolism and disease:
-
Biotechnology: In bacteria, controlling the synthesis of this compound and other 2-hydroxyacyl-CoAs is crucial for producing PHAs with desired material properties[8].
-
Mammalian Metabolism: As an intermediate in alpha-oxidation, it is involved in the breakdown of dietary branched-chain fatty acids and endogenous 2-hydroxy fatty acids.
-
Human Disease: The accumulation of phytanic acid due to deficient alpha-oxidation leads to the neurological disorder Refsum disease[2][9]. While not directly implicating this compound, it highlights the critical role of 2-hydroxyacyl-CoA metabolism.
Metabolic Pathways Involving this compound
Bacterial Polyhydroxyalkanoate (PHA) Synthesis
The synthesis of P(3HB-co-3HHx) in bacteria involves the conversion of fatty acids into this compound, which is then isomerized and incorporated into the growing polymer chain.
Mammalian Alpha-Oxidation of Fatty Acids
In peroxisomes, branched-chain fatty acids like phytanic acid undergo alpha-oxidation. A similar pathway is proposed for straight-chain 2-hydroxy fatty acids.
Quantitative Data
Quantitative data for this compound itself in tissues is scarce in the literature. However, kinetic data for the enzymes that produce and metabolize it, as well as concentrations of related acyl-CoAs, provide valuable context.
| Parameter | Enzyme | Substrate | Value | Organism/Tissue | Reference |
| Vmax | (R)-specific enoyl-CoA hydratase (PhaJAc) | 2-Hexenoyl-CoA | 1.8 x 103 U/mg | Aeromonas caviae | [3] |
| Vmax | (R)-specific enoyl-CoA hydratase (PhaJAc) | Crotonyl-CoA (C4) | 6.2 x 103 U/mg | Aeromonas caviae | [3] |
| Vmax | (R)-specific enoyl-CoA hydratase (PhaJAc) | 2-Octenoyl-CoA (C8) | Much lower than C4/C6 | Aeromonas caviae | [3] |
| Km | (R)-specific enoyl-CoA hydratase (PhaJAc) | 2-Hexenoyl-CoA | 29-50 µM | Aeromonas caviae | [3] |
| Plasma C17:0 levels | Hacl1-/- vs Hacl1+/+ mice | Heptadecanoic Acid | ~26% lower in Hacl1-/- | Mouse Plasma | [10] |
| Liver C17:0 levels | Hacl1-/- vs Hacl1+/+ mice | Heptadecanoic Acid | ~22% lower in Hacl1-/- | Mouse Liver | [10] |
Experimental Protocols
Assay for (R)-specific Enoyl-CoA Hydratase (PhaJ) Activity
This protocol is adapted from methods used to characterize PhaJ from Aeromonas caviae[3].
Principle: The hydration of the trans-2 double bond of an enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm.
Materials:
-
Spectrophotometer capable of reading at 263 nm
-
Quartz cuvettes (1.0-cm light path)
-
50 mM Tris-HCl buffer, pH 8.0
-
25 µM trans-2-Hexenoyl-CoA (or other enoyl-CoA substrate) in Tris-HCl buffer
-
Purified PhaJ enzyme or cell extract containing the enzyme
Procedure:
-
Pre-warm the spectrophotometer and cuvettes to 30°C.
-
In a quartz cuvette, add 895 µl of 50 mM Tris-HCl (pH 8.0) containing 25 µM trans-2-Hexenoyl-CoA.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 263 nm.
-
To initiate the reaction, add 5 µl of the enzyme solution to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 263 nm for several minutes.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is a generalized procedure based on established methods for acyl-CoA analysis. Specific parameters may need optimization for this compound.
Principle: Acyl-CoAs are extracted from tissues or cells, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry.
Materials:
-
Homogenizer
-
Centrifuge
-
Lyophilizer
-
LC-MS/MS system
-
Extraction buffer (e.g., acetonitrile/methanol/water)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
Procedure:
-
Sample Preparation:
-
Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder.
-
For cultured cells, rapidly quench metabolism and harvest the cells.
-
Homogenize the powdered tissue or cell pellet in ice-cold extraction buffer containing internal standards.
-
Centrifuge to pellet proteins and other insoluble material.
-
Collect the supernatant and lyophilize.
-
-
LC-MS/MS Analysis:
-
Reconstitute the lyophilized extract in a suitable solvent.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable column (e.g., C18 reversed-phase).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) based on its specific precursor and product ion masses.
-
-
Data Analysis:
-
Construct a calibration curve using a synthetic this compound standard.
-
Calculate the concentration of this compound in the sample relative to the internal standard and the calibration curve.
-
Conclusion
This compound stands as a molecule of considerable interest at the intersection of biotechnology and fundamental biology. While its role as a precursor in bacterial PHA synthesis is well-established and holds promise for the development of bioplastics, its significance in mammalian metabolism as an intermediate in alpha-oxidation underscores its importance in human health and disease. Further research, particularly in quantifying its levels in various physiological and pathological states, will be crucial in fully elucidating its biological roles and potential as a therapeutic target or biomarker. The methodologies outlined in this guide provide a robust framework for researchers to advance our understanding of this multifaceted molecule.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. HACL1 2-hydroxyacyl-CoA lyase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. physoc.org [physoc.org]
- 8. Study of the Production of Poly(Hydroxybutyrate-co-Hydroxyhexanoate) and Poly(Hydroxybutyrate-co-Hydroxyvalerate-co-Hydroxyhexanoate) in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Hydroxyhexanoyl-CoA Intermediates in Polyhydroxyalkanoate Synthesis: A Technical Guide
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by a wide range of microorganisms as intracellular carbon and energy storage compounds.[1][2][3] Their thermoplastic properties, biocompatibility, and renewability make them a promising alternative to conventional petroleum-based plastics.[2][4][5] The synthesis of PHAs, particularly those containing medium-chain-length (mcl) monomers, is intricately linked to the fatty acid β-oxidation cycle. Understanding the metabolic pathways and key enzymes that channel intermediates from fatty acid metabolism into PHA synthesis is critical for the biotechnological production of tailored biopolymers.
This technical guide focuses on the metabolic crossroads where fatty acid degradation intermediates are diverted towards the synthesis of PHAs, with a specific emphasis on the pathway involving hexanoyl-CoA derivatives. While the term "2-Hydroxyhexanoyl-CoA" is specified, it is crucial to clarify that the direct precursor for polymerization by PHA synthase is the (R)-3-hydroxyacyl-CoA isomer. The pathway involves the conversion of a trans-2-enoyl-CoA intermediate, such as trans-2-hexenoyl-CoA, into (R)-3-hydroxyhexanoyl-CoA. This conversion is a pivotal step, primarily catalyzed by (R)-specific enoyl-CoA hydratases (PhaJ), which directly links the β-oxidation cycle to PHA biosynthesis.[1][3][6][7]
This document will provide an in-depth exploration of this pathway, the enzymes involved, quantitative data on their activity, relevant experimental protocols, and visualizations of the core metabolic and experimental workflows.
Biochemical Pathways: Linking β-Oxidation to PHA Synthesis
The biosynthesis of medium-chain-length PHAs (mcl-PHAs) in many bacteria, such as Pseudomonas species and Aeromonas caviae, relies on intermediates generated from the fatty acid β-oxidation cycle.[7][8][9] When fatty acids are supplied as a carbon source, they are catabolized through this pathway to generate acetyl-CoA. However, specific enzymes can intercept intermediates of this cycle and channel them towards the production of PHA monomers.[3]
The central connection point is the trans-2-enoyl-CoA intermediate. In a typical β-oxidation cycle, this molecule is hydrated to (S)-3-hydroxyacyl-CoA. However, a dedicated class of enzymes, the (R)-specific enoyl-CoA hydratases (PhaJ), catalyzes the stereospecific hydration of trans-2-enoyl-CoA to its (R)-isomer, (R)-3-hydroxyacyl-CoA.[1][6][7][10] This (R)-isomer is the specific substrate recognized and polymerized by PHA synthases (PhaC) to form the PHA polymer.[1][3][5]
For the synthesis of a PHA copolymer containing 3-hydroxyhexanoate (B1247844) (3HHx) units, the pathway proceeds as follows:
-
Activation: An external fatty acid like hexanoate (B1226103) is activated to hexanoyl-CoA.
-
β-Oxidation Step 1: Hexanoyl-CoA is oxidized to trans-2-hexenoyl-CoA.
-
Divergence Point: Trans-2-hexenoyl-CoA is acted upon by an (R)-specific enoyl-CoA hydratase (PhaJ).
-
Monomer Formation: PhaJ catalyzes the hydration of trans-2-hexenoyl-CoA to form (R)-3-hydroxyhexanoyl-CoA.
-
Polymerization: PHA synthase (PhaC) incorporates (R)-3-hydroxyhexanoyl-CoA into the growing PHA chain, releasing Coenzyme A.[7]
This pathway is a prime example of how catabolic and anabolic routes can be interconnected to produce valuable biopolymers.[8]
The Role of 2-Hydroxyacyl-CoA Lyase (HACL)
It is important to distinguish the PHA synthesis pathway from other metabolic routes involving 2-hydroxyacyl-CoAs. Enzymes like 2-hydroxyacyl-CoA lyase (HACL) are involved in the α-oxidation of fatty acids, a process for degrading 3-methyl-branched fatty acids and 2-hydroxy long-chain fatty acids.[11][12] HACL catalyzes the cleavage of a 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde with one less carbon atom.[11][12][13] This is a degradative reaction and is not part of the anabolic pathway leading to PHA synthesis.
Key Enzymes and Their Properties
The efficient synthesis of mcl-PHAs from fatty acids hinges on the activity and substrate specificity of two key enzymes: (R)-specific enoyl-CoA hydratase (PhaJ) and PHA synthase (PhaC).
(R)-specific enoyl-CoA Hydratase (PhaJ)
PhaJ is the critical enzyme that channels intermediates from the β-oxidation pathway into the PHA biosynthesis pathway.[1][3] Several orthologs of PhaJ have been identified and characterized from various bacteria, most notably Aeromonas caviae (PhaJAc) and Pseudomonas aeruginosa (PhaJ1Pa, PhaJ2Pa, PhaJ3Pa, PhaJ4Pa).[1][7][10]
-
Function: Catalyzes the stereospecific hydration of trans-2-enoyl-CoA of varying chain lengths to (R)-3-hydroxyacyl-CoA.[1][6][7]
-
Substrate Specificity: The substrate specificity of PhaJ enzymes often correlates with the monomer composition of the PHA produced by the native organism. For instance, PhaJAc from A. caviae, which produces a copolymer of 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyhexanoate (3HHx), shows high activity towards short-to-medium chain length enoyl-CoAs (C4 to C6).[1][6] In contrast, different PhaJ enzymes from P. aeruginosa, a known producer of mcl-PHAs, exhibit preferences for different chain-length substrates, allowing for the synthesis of a diverse range of monomers.[7][10] For example, PhaJ1Pa is more specific for short-chain-length enoyl-CoAs, while PhaJ4Pa is more active on medium-chain-length substrates.[10]
PHA Synthase (PhaC)
PHA synthases are the polymerizing enzymes that catalyze the final step of PHA biosynthesis.[2][3][5] They are classified into four major classes based on their subunit composition and substrate specificity.[2][4][14][15]
-
Class I and IV Synthases: Preferentially polymerize short-chain-length (scl) monomers (C3-C5), such as 3-hydroxybutyryl-CoA.[2][14][15] The synthase from Ralstonia eutropha is a well-studied example.
-
Class II Synthases: Primarily polymerize medium-chain-length (mcl) monomers (C6-C14).[2][14][15] These are typically found in Pseudomonas species.[2][7]
-
Class III Synthases: Consist of two different subunits (PhaC and PhaE) and prefer scl-monomers.[14]
Some PHA synthases exhibit broad substrate specificity. For example, the Class I synthase from Aeromonas caviae (PhaCAc) can efficiently polymerize both 3-hydroxybutyryl-CoA and 3-hydroxyhexanoyl-CoA, making it a valuable tool for producing copolymers.[1][14]
Data Presentation
Table 1: Kinetic Properties of (R)-specific Enoyl-CoA Hydratase from Aeromonas caviae (PhaJAc)
| Substrate (trans-2-enoyl-CoA) | Chain Length | Relative Activity (%) | Vmax (x 103 U/mg) |
| Crotonyl-CoA | C4 | 100 | 6.2 |
| 2-Pentenoyl-CoA | C5 | 114 | - |
| 2-Hexenoyl-CoA | C6 | 59 | 1.8 |
| 2-Octenoyl-CoA | C8 | 8 | - |
| Data sourced from Fukui et al. (1998).[1] |
Table 2: PHA Accumulation in Recombinant E. coli Expressing PHA Synthesis Genes
| Host Strain | Expressed Genes | Carbon Source | PHA Content (% of dry cell weight) | Monomer Composition | Reference |
| E. coli LS5218 | phaCAc + phaJ1Pa | Dodecanoate | 29% | 3HB, 3HHx, 3HO, 3HD | [7] |
| E. coli LS5218 | phaCAc + phaJ2Pa | Dodecanoate | 14% | 3HB, 3HHx, 3HO, 3HD | [7] |
| E. coli | phaC1Pa + phaJ1Pa | Dodecanoate | 36% | C4-C6 dominant | [10] |
| E. coli | phaC1Pa + phaJ4Pa | Dodecanoate | 41% | C6-C10 dominant | [10] |
| 3HB: 3-hydroxybutyrate; 3HHx: 3-hydroxyhexanoate; 3HO: 3-hydroxyoctanoate; 3HD: 3-hydroxydecanoate. |
Experimental Protocols
Protocol 1: Assay for (R)-specific Enoyl-CoA Hydratase (PhaJ) Activity
This protocol describes a spectrophotometric assay to measure the hydration of trans-2-enoyl-CoA substrates.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
125 mM potassium phosphate (B84403) buffer (pH 7.2)
-
0.25 mM of the trans-2-enoyl-CoA substrate (e.g., trans-2-hexenoyl-CoA)
-
Purified PhaJ enzyme solution.
-
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 263 nm (A263), which corresponds to the hydration of the double bond in the enoyl-CoA thioester.
-
Calculation: One unit of hydratase activity is defined as the hydration of 1 µmol of substrate per minute. The molar extinction coefficient for enoyl-CoAs at 263 nm is used for calculation.
(This protocol is adapted from the methodology described for PhaJAc.[1][6])
Protocol 2: Analysis of PHA Composition by Gas Chromatography (GC)
This protocol outlines the standard method for determining the monomer composition of PHA polymers.
-
Cell Harvesting and Lysis: Harvest bacterial cells containing PHA granules by centrifugation. Lyse the cells to release the granules.
-
PHA Extraction: Extract the PHA polymer from the cell debris using a suitable solvent, such as chloroform.[9]
-
Methanolysis: Subject the dried PHA polymer to methanolysis. This is typically done by heating the sample in a mixture of chloroform, methanol, and sulfuric acid. This process depolymerizes the PHA and converts the constituent monomers into their methyl ester derivatives (3-hydroxyalkanoate methyl esters).
-
Sample Preparation: After the reaction, add water and vortex the mixture. The organic phase (chloroform layer), containing the methyl esters, is separated and used for analysis.
-
GC Analysis: Inject the organic phase sample into a gas chromatograph equipped with a suitable capillary column (e.g., Agilent J&W CycloSil-B) and a flame ionization detector (FID) or mass spectrometer (MS).[16]
-
Quantification: Identify and quantify the individual 3-hydroxyalkanoate methyl esters by comparing their retention times and peak areas to those of known standards.
Conclusion
The conversion of β-oxidation intermediates into PHA monomers is a cornerstone of mcl-PHA biosynthesis from fatty acids. The pathway leading from trans-2-hexenoyl-CoA to the PHA precursor (R)-3-hydroxyhexanoyl-CoA exemplifies this crucial metabolic link. The (R)-specific enoyl-CoA hydratases (PhaJ) are the key enzymatic players in this diversion, and their substrate specificity directly influences the monomeric composition of the resulting polymer. By understanding and harnessing the interplay between PhaJ and various PHA synthases (PhaC), metabolic engineering strategies can be devised to produce novel PHA copolymers with tailored material properties.[3][8] The co-expression of different phaJ and phaC genes in recombinant hosts has already demonstrated significant potential for enhancing PHA yields and controlling polymer composition, paving the way for the efficient biotechnological production of sustainable bioplastics.[7][10]
References
- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PhaC Type I and Type II Enzymes during PHA Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei: Key Enzyme of Biodegradable Plastic Synthesis [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]
- 16. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 2-Hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-Hydroxyhexanoyl-CoA, a crucial intermediate in various metabolic pathways and a valuable building block in synthetic biology. The focus of this guide is on the biocatalytic production through the reversible action of 2-hydroxyacyl-CoA lyase, functioning as a synthase.
Executive Summary
The enzymatic synthesis of this compound is primarily achieved through a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent acyloin condensation reaction. This reaction is catalyzed by the enzyme 2-hydroxyacyl-CoA lyase (HACL), which, when operating in the reverse of its physiological catabolic direction, is referred to as 2-hydroxyacyl-CoA synthase (HACS). The synthesis involves the ligation of a five-carbon aldehyde, pentanal, with a one-carbon donor, formyl-CoA. Prokaryotic HACS enzymes, such as the one from Rhodospirillales bacterium URHD0017 (RuHACL), have demonstrated broad substrate specificity, including activity towards a range of aliphatic aldehydes, making them suitable catalysts for this transformation. This approach is a cornerstone of synthetic metabolic pathways for one-carbon (C1) bioconversion, often termed formyl-CoA elongation (FORCE) pathways.
Core Enzymatic Reaction and Mechanism
The synthesis of this compound is a C-C bond-forming reaction that extends a five-carbon aldehyde by one carbon.
Reaction:
Pentanal + Formyl-CoA --(HACS, ThDP, Mg²⁺)--> this compound
The enzyme 2-hydroxyacyl-CoA synthase (HACS), a member of the ThDP-dependent enzyme superfamily, catalyzes this reaction. The mechanism involves the deprotonation of the ThDP cofactor to form a reactive carbanion. This nucleophile attacks the carbonyl carbon of formyl-CoA, forming a covalent intermediate. Subsequently, the carbonyl carbon of pentanal is attacked by this intermediate, leading to the formation of this compound after release from the enzyme.
Key Enzyme: 2-Hydroxyacyl-CoA Synthase (HACS)
The most well-characterized enzyme for this synthesis is the HACL/HACS from Rhodospirillales bacterium URHD0017 (RuHACL). This prokaryotic enzyme has been shown to have a broad substrate scope for aldehydes and is a key component in engineered C1-utilization pathways.
Quantitative Data for HACS Activity
The following table summarizes the kinetic parameters of RuHACL with various aldehyde substrates. Notably, the enzyme's affinity (as indicated by a lower Km) increases with the carbon chain length of the aldehyde substrate.
| Substrate (Aldehyde) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Formaldehyde (B43269) | 29 ± 8 | 3.3 ± 0.3 | 110 |
| Propanal | 15 ± 2 | 3.1 ± 0.1 | 210 |
| Pentanal | 7 ± 1 | 3.0 ± 0.1 | 430 |
| Nonanal | 1.5 ± 0.2 | 2.8 ± 0.1 | 1870 |
| Formyl-CoA | 0.15 ± 0.02 | 3.3 ± 0.1 | 22,000 |
Data for Formyl-CoA was determined with formaldehyde as the co-substrate.
Experimental Protocols
Preparation of Reagents and Enzyme
-
Pentanal Solution: Prepare a stock solution of pentanal in a suitable organic solvent like DMSO to improve its solubility in the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Formyl-CoA Synthesis: Formyl-CoA is not commercially widely available and is typically synthesized in the lab. A common method involves the formylation of Coenzyme A with formic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by enzymatic synthesis from formate (B1220265) using a formyl-CoA synthetase.
-
HACS Enzyme Expression and Purification: The gene encoding the HACS enzyme (e.g., from Rhodospirillales bacterium URHD0017) is typically cloned into an expression vector (e.g., pET vector series) and overexpressed in a suitable host like E. coli BL21(DE3). The enzyme is then purified using standard chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if a His-tag is incorporated, followed by size-exclusion chromatography.
Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:
-
Potassium phosphate (B84403) buffer (pH 7.4): 50 mM
-
Magnesium chloride (MgCl₂): 2.5 mM
-
Thiamine diphosphate (ThDP): 0.1 mM
-
Pentanal: 10 mM (added from a stock solution)
-
Formyl-CoA: 5 mM
-
Purified HACS enzyme: 1-5 µM
-
Nuclease-free water to the final volume.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the HACS enzyme.
-
Incubate the reaction mixture at room temperature (approximately 25°C) or at a specified optimal temperature for the enzyme (e.g., 30°C) for a duration ranging from 1 to 18 hours. The reaction progress can be monitored over time by taking aliquots.
-
-
Reaction Quenching and Sample Preparation for Analysis:
-
To stop the reaction, an aliquot of the reaction mixture can be quenched by adding a strong acid (e.g., a final concentration of 5% formic acid or 0.5 M NaOH for subsequent hydrolysis).
-
For analysis of the acyl-CoA product, the quenched sample should be centrifuged to pellet the precipitated protein, and the supernatant can be directly analyzed by LC-MS/MS.
-
Alternatively, for analysis of the corresponding 2-hydroxyhexanoic acid, the product can be hydrolyzed by adding a strong base (e.g., 0.5 M NaOH) and incubating at room temperature. The sample is then neutralized before analysis.
-
Analytical Method: LC-MS/MS for this compound Quantification
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for sensitive and specific quantification. The precursor ion will be the molecular mass of this compound, and the fragment ions will correspond to the CoA moiety and the 2-hydroxyhexanoyl moiety.
-
Quantification: A standard curve should be generated using a synthesized and purified standard of this compound to accurately quantify the product in the enzymatic reaction.
Visualizations
Signaling Pathway: Enzymatic Synthesis of this compound
Caption: Enzymatic condensation of pentanal and formyl-CoA.
Experimental Workflow for this compound Synthesis
The Unseen Player: A Technical Guide to the Natural Occurrence of 2-Hydroxyhexanoyl-CoA in Microorganisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyhexanoyl-CoA is a short-chain acyl-CoA molecule that, while not as extensively studied as other acyl-CoAs, is emerging as a significant intermediate in microbial fatty acid metabolism. Its presence is indicative of specific enzymatic activities, particularly alpha-hydroxylation of fatty acids, a pathway with implications for both fundamental microbial physiology and biotechnology. This technical guide delves into the core aspects of the natural occurrence of this compound in key microorganisms, namely Pseudomonas putida, Rhodococcus jostii RHA1, and Streptomyces coelicolor. We will explore its biosynthetic origins, present detailed experimental protocols for its detection and quantification, and provide visual representations of the relevant metabolic pathways and experimental workflows. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the role of this compound in their own work.
Introduction
The landscape of microbial metabolism is a complex network of interconnected pathways, with acyl-Coenzyme A (acyl-CoA) thioesters standing as central nodes. These molecules are integral to fatty acid metabolism, polyketide biosynthesis, and cellular energy production. While much attention has been given to common acyl-CoAs like acetyl-CoA and malonyl-CoA, the roles of hydroxylated variants are increasingly being recognized. This compound, the focus of this guide, is a six-carbon acyl-CoA with a hydroxyl group at the alpha-position. Its formation is a key indicator of alpha-oxidation of fatty acids, a metabolic route distinct from the more common beta-oxidation pathway.
Understanding the natural occurrence of this compound in microorganisms is crucial for several reasons. Firstly, it provides insights into the diversity of fatty acid metabolism across different microbial species. Secondly, the enzymes responsible for its synthesis, such as fatty acid alpha-hydroxylases, may represent novel targets for antimicrobial drug development. Finally, the ability to engineer microbial pathways for the production of 2-hydroxy fatty acids and their derivatives opens up possibilities for the biosynthesis of valuable specialty chemicals.
This guide will focus on three industrially and academically significant microorganisms:
-
Pseudomonas putida : A versatile Gram-negative bacterium known for its metabolic robustness and its potential as a chassis for biotechnological applications.
-
Rhodococcus jostii RHA1 : An oleaginous actinobacterium with a remarkable capacity for lipid accumulation and catabolism of a wide range of organic compounds.
-
Streptomyces coelicolor : A model filamentous actinomycete renowned for its production of a vast array of secondary metabolites, including many antibiotics.
Biosynthesis and Metabolic Context
The primary route for the formation of 2-hydroxyacyl-CoAs in microorganisms is through the alpha-oxidation of fatty acids. This pathway involves the hydroxylation of the alpha-carbon of an acyl-CoA molecule.
The Alpha-Oxidation Pathway
The biosynthesis of this compound is believed to primarily occur via the alpha-hydroxylation of hexanoyl-CoA. This reaction is catalyzed by a class of enzymes known as fatty acid alpha-hydroxylases. In bacteria, these are often cytochrome P450 monooxygenases.
Bacterial cytochrome P450 enzymes have been shown to catalyze the alpha-hydroxylation of various fatty acids. For instance, a cytochrome P450 from Sphingomonas paucimobilis can hydroxylate fatty acids at the alpha-position[1]. While direct evidence for a specific alpha-hydroxylase acting on hexanoyl-CoA in P. putida, R. jostii, or S. coelicolor is not yet abundant in public literature, the presence of homologous genes in their genomes suggests this capability.
Metabolic Context in Target Microorganisms
-
Pseudomonas putida : This bacterium possesses a highly active fatty acid beta-oxidation pathway to utilize fatty acids as a carbon source. The precursor, hexanoyl-CoA, is a standard intermediate in this pathway when the bacterium is grown on even-chain fatty acids of C6 or longer. The presence of putative cytochrome P450 genes in its genome suggests the potential for alpha-hydroxylation to occur, leading to the formation of this compound.
-
Rhodococcus jostii RHA1 : As an oleaginous bacterium, R. jostii RHA1 has a sophisticated lipid metabolism, including the synthesis and degradation of triacylglycerols (TAGs)[2][3]. The breakdown of these stored lipids provides a rich source of various acyl-CoAs, including hexanoyl-CoA. The genome of R. jostii RHA1 is known to be rich in oxygenase-encoding genes, including cytochrome P450s, making the alpha-hydroxylation of fatty acids a plausible metabolic activity[4].
-
Streptomyces coelicolor : Fatty acid biosynthesis and degradation are tightly linked to the production of polyketide secondary metabolites in Streptomyces. Hexanoyl-CoA can serve as a precursor or an intermediate in these pathways. Notably, 2-hydroxyhexanoic acid has been reported to be produced by Streptomyces species, strongly indicating the presence of the necessary enzymatic machinery for the synthesis of its CoA-activated form.
Quantitative Data on Natural Occurrence
A comprehensive search of publicly available metabolomics data did not yield specific quantitative measurements of this compound concentrations in Pseudomonas putida, Rhodococcus jostii RHA1, or Streptomyces coelicolor. However, the experimental protocols detailed in the following section provide a robust framework for researchers to generate this valuable data.
To facilitate future comparative analysis, we propose the following structure for presenting quantitative data on this compound.
| Microorganism | Strain | Growth Conditions | Growth Phase | This compound Concentration (pmol/mg dry cell weight) | Reference |
| Pseudomonas putida | KT2440 | M9 minimal medium + 10 mM hexanoate | Exponential | Data to be determined | |
| Pseudomonas putida | KT2440 | M9 minimal medium + 10 mM hexanoate | Stationary | Data to be determined | |
| Rhodococcus jostii | RHA1 | M9 minimal medium + 1% (w/v) glucose, nitrogen-limiting | Exponential | Data to be determined | |
| Rhodococcus jostii | RHA1 | M9 minimal medium + 1% (w/v) glucose, nitrogen-limiting | Stationary | Data to be determined | |
| Streptomyces coelicolor | A3(2) | SFM medium | Exponential | Data to be determined | |
| Streptomyces coelicolor | A3(2) | SFM medium | Stationary | Data to be determined |
Experimental Protocols
The detection and quantification of this compound in microbial cultures require careful sample preparation and sensitive analytical techniques. Below are detailed methodologies for key experiments.
Acyl-CoA Extraction from Microbial Cells
This protocol is a generalized method adaptable for Pseudomonas, Rhodococcus, and Streptomyces. For Streptomyces, which grows as mycelia, an additional cell disruption step is crucial.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., [¹³C₃¹⁵N₁]-labeled pantothenate to generate a labeled acyl-CoA pool, or a commercially available odd-chain acyl-CoA like heptadecanoyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Liquid nitrogen
-
Bead beater (for Streptomyces)
-
0.1 mm zirconia/silica beads (for Streptomyces)
Procedure:
-
Cell Harvesting: Rapidly harvest microbial cells from culture by centrifugation (e.g., 5,000 x g for 5 min at 4°C).
-
Quenching and Lysis:
-
For Pseudomonas and Rhodococcus: Resuspend the cell pellet in 1 mL of ice-cold 10% TCA containing the internal standard.
-
For Streptomyces: Resuspend the mycelial pellet in a 2 mL screw-cap tube with 1 mL of ice-cold 10% TCA containing the internal standard and ~0.5 g of sterile 0.1 mm zirconia/silica beads. Immediately disrupt the cells using a bead beater (e.g., 3 cycles of 30 seconds with 1-minute cooling intervals on ice).
-
-
Protein Precipitation: Incubate the lysate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 50% methanol in 50 mM ammonium acetate (pH 7.0) for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the phosphopantetheine and adenosine (B11128) diphosphate (B83284) moiety.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1) for this compound: The theoretical m/z for the [M+H]⁺ ion of this compound (C₂₇H₄₆N₇O₁₈P₃S) is approximately 882.2.
-
Product Ions (Q3):
-
Quantifier: m/z corresponding to [M+H - 507]⁺ (approximately 375.2)
-
Qualifier: m/z 428.0 (adenosine 3',5'-diphosphate fragment)
-
-
Collision Energy: To be optimized for the specific instrument, but typically in the range of 20-40 eV.
GC-MS Analysis of 2-Hydroxyhexanoic Acid (as a proxy)
Gas chromatography-mass spectrometry (GC-MS) can be used to detect the presence of 2-hydroxyhexanoic acid after hydrolysis of the CoA thioester. This requires derivatization to increase volatility.
Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolysis: Treat the acyl-CoA extract with a mild base (e.g., 0.1 M KOH) to hydrolyze the thioester bond, releasing the free fatty acid.
-
Acidification and Extraction: Acidify the solution and extract the 2-hydroxyhexanoic acid into an organic solvent (e.g., diethyl ether).
-
Derivatization: Evaporate the solvent and derivatize the dried extract with a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes. This will convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Expected Mass Spectrum: The mass spectrum of the di-TMS derivative of 2-hydroxyhexanoic acid will show characteristic fragments. The NIST WebBook provides a reference mass spectrum for this derivative (Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester), which can be used for identification.
Signaling Pathways and Logical Relationships
The presence of this compound is intricately linked to the overall fatty acid metabolism of the cell. Below is a simplified representation of its position within the metabolic network.
Conclusion
This compound is a fascinating, though currently understudied, metabolite that holds clues to the metabolic versatility of microorganisms. Its biosynthesis via alpha-hydroxylation of hexanoyl-CoA represents an alternative route in fatty acid metabolism with potential implications for microbial adaptation and the production of valuable biochemicals. While quantitative data on its natural occurrence remains to be broadly established, the detailed experimental protocols provided in this guide offer a clear path for researchers to explore the presence and significance of this molecule in Pseudomonas putida, Rhodococcus jostii RHA1, Streptomyces coelicolor, and other microorganisms. The continued investigation into the roles of such "non-canonical" metabolites will undoubtedly deepen our understanding of microbial biochemistry and open new avenues for biotechnological innovation.
References
The Metabolism of 2-Hydroxyhexanoyl-CoA: A Technical Guide on its Role in Peroxisomal Alpha-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of 2-Hydroxyhexanoyl-CoA. Contrary to any potential misconception, this compound is not a direct intermediate of the canonical beta-oxidation pathway. Instead, it is a substrate for the peroxisomal alpha-oxidation pathway, a critical metabolic route for the degradation of specific fatty acids that are not amenable to direct beta-oxidation. This document will elucidate the intricacies of this pathway, present relevant quantitative data, detail experimental protocols, and illustrate the key processes through diagrams.
The Peroxisomal Alpha-Oxidation Pathway: The Primary Metabolic Route for this compound
Fatty acids with a hydroxyl group at the second carbon (C2), such as 2-hydroxyhexanoic acid, and those with a methyl group at the beta-carbon (C3), like the dietary-derived phytanic acid, cannot be processed by the standard mitochondrial or peroxisomal beta-oxidation machinery.[1][2] These fatty acids first undergo alpha-oxidation, a process that removes a single carbon atom from the carboxyl end.[1][3] This pathway is primarily localized within the peroxisomes.[1][3]
The metabolism of 2-hydroxyhexanoic acid begins with its activation to this compound. This thioester is then the substrate for the key enzyme of this pathway, 2-hydroxyacyl-CoA lyase 1 (HACL1).[4]
The steps involved in the alpha-oxidation of a 2-hydroxy fatty acid are as follows:
-
Activation: The free 2-hydroxy fatty acid is first activated to its coenzyme A (CoA) thioester, forming 2-hydroxyacyl-CoA. This step requires ATP and CoA.[2]
-
Cleavage: The central reaction is the cleavage of the C1-C2 bond of the 2-hydroxyacyl-CoA by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyacyl-CoA lyase 1 (HACL1).[4] This reaction yields an aldehyde with one less carbon atom (an n-1 aldehyde) and formyl-CoA.[4] In the case of this compound, the products are pentanal and formyl-CoA.
-
Aldehyde Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid by an aldehyde dehydrogenase. Pentanal is thus converted to pentanoic acid.[3]
-
Formyl-CoA Metabolism: Formyl-CoA is rapidly hydrolyzed to formate (B1220265), which can then be converted to carbon dioxide.[4]
The resulting straight-chain fatty acid, now shortened by one carbon and lacking the hydroxyl group at the C2 position, can subsequently be activated to its CoA ester and enter the conventional beta-oxidation pathway for further degradation and energy production.[3][5]
Quantitative Data
| Substrate | Apparent K_m (µM) | Source |
| 2-hydroxy-3-methylhexadecanoyl-CoA | 15 | [6] |
Note: The provided K_m value is for a partially purified enzyme preparation.
Experimental Protocols
Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
This protocol describes a method for measuring the activity of HACL1 by quantifying the production of [¹⁴C]formate from a radiolabeled 2-hydroxyacyl-CoA substrate.
Materials:
-
Enzyme source (e.g., purified recombinant HACL1, peroxisomal fractions, or cell lysates)
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5
-
Bovine serum albumin (BSA)
-
MgCl₂
-
Thiamine pyrophosphate (TPP)
-
Radiolabeled substrate: 2-hydroxy-[1-¹⁴C]acyl-CoA (e.g., 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA)
-
Stopping solution (e.g., perchloric acid)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, MgCl₂, and TPP at the desired final concentrations.
-
Enzyme Addition: Add the enzyme source to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled 2-hydroxy-[1-¹⁴C]acyl-CoA substrate. The final volume and concentrations should be optimized for the specific experimental setup. A typical final concentration for the substrate is around 40 µM.[6]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of a stopping solution, such as cold perchloric acid.
-
Separation of Formate: The product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate. The [¹⁴C]formate can be separated from the unreacted substrate. This can be achieved by methods such as ion-exchange chromatography or by converting the formate to ¹⁴CO₂ which is then trapped and counted.[6]
-
Quantification: The amount of radioactivity in the formate fraction is measured using a liquid scintillation counter.
-
Calculation of Activity: The enzyme activity is calculated based on the amount of [¹⁴C]formate produced per unit time and per amount of protein in the enzyme source.
Mandatory Visualizations
Caption: Alpha-oxidation of this compound in the peroxisome.
Caption: Experimental workflow for HACL1 activity assay.
The Interplay between Alpha- and Beta-Oxidation
The primary role of alpha-oxidation in the context of 2-hydroxy fatty acids is to modify the substrate so that it can enter the beta-oxidation pathway.[3][5] As depicted in the pathway diagram, the alpha-oxidation of this compound ultimately yields pentanoic acid (a C5 fatty acid).
This resulting pentanoic acid can then be transported to the mitochondria, activated to pentanoyl-CoA, and subsequently undergo beta-oxidation. The beta-oxidation of odd-chain fatty acids like pentanoyl-CoA proceeds through the standard four steps (dehydrogenation, hydration, oxidation, and thiolysis), yielding acetyl-CoA in each cycle until a three-carbon propionyl-CoA molecule remains. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.
Therefore, while this compound is not a direct substrate for beta-oxidation, its degradation is intrinsically linked to it. Alpha-oxidation acts as a preparatory pathway, enabling the cell to harness the energy from these modified fatty acids through the subsequent action of the beta-oxidation machinery.
Conclusion
This compound is a substrate for the peroxisomal alpha-oxidation pathway, a specialized metabolic route for the degradation of 2-hydroxy and beta-methyl-branched fatty acids. The key enzyme in this process, 2-hydroxyacyl-CoA lyase 1, cleaves this compound into pentanal and formyl-CoA. The pentanal is subsequently oxidized to pentanoic acid, which can then enter the beta-oxidation pathway. This highlights the complementary nature of different fatty acid oxidation pathways within the cell, ensuring the efficient catabolism of a wide variety of lipid molecules. Understanding the specifics of the alpha-oxidation pathway is crucial for researchers in metabolic diseases and for the development of therapeutic strategies targeting fatty acid metabolism.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. byjus.com [byjus.com]
- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the differences between Alpha and Beta oxidation? | AAT Bioquest [aatbio.com]
- 6. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Production of 2-Hydroxyhexanoyl-CoA: A Technical Guide to Gene Identification and Pathway Engineering
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of 2-Hydroxyhexanoyl-CoA, a key intermediate in various metabolic pathways and a precursor for specialty chemicals and pharmaceuticals, is of significant interest. This technical guide provides an in-depth overview of the core genes and enzymatic reactions involved in its production, supported by experimental methodologies and quantitative data.
Core Genetic Players in this compound Biosynthesis
The production of 2-hydroxyacyl-CoAs, including this compound, primarily involves a class of enzymes known as 2-hydroxyacyl-CoA lyases (HACL) . These enzymes are thiamine (B1217682) pyrophosphate (TPP)-dependent and catalyze the reversible cleavage of 2-hydroxyacyl-CoA thioesters.
Two main types of HACL enzymes have been identified in mammals:
-
HACL1 (2-hydroxyphytanoyl-CoA lyase): Primarily located in the peroxisomes, HACL1 is crucial for the α-oxidation of 3-methyl-branched fatty acids like phytanic acid and the shortening of 2-hydroxy long-chain fatty acids.[1][2] It cleaves 2-hydroxy-3-methylacyl-CoA into formyl-CoA and a 2-methyl fatty aldehyde.[3]
-
HACL2: This enzyme is localized in the endoplasmic reticulum and also participates in the cleavage of 2-hydroxyacyl-CoAs.[4][5]
While these enzymes are primarily known for their catabolic role, their reversible nature allows them to be harnessed for the synthesis of 2-hydroxyacyl-CoAs through an acyloin condensation reaction between formyl-CoA and a corresponding aldehyde or ketone.[6][7] In the context of this compound production, this would involve the condensation of formyl-CoA and pentanal.
Recent research has focused on identifying and engineering enzymes with high acyloin condensation activity, often referred to as 2-hydroxyacyl-CoA synthases (HACS) , for biotechnological applications.[8][9] These efforts aim to improve the efficiency of C-C bond formation for the production of valuable multi-carbon products from C1 feedstocks.[8]
Quantitative Data on Relevant Enzyme Activities
The following table summarizes key quantitative data related to enzymes involved in 2-hydroxyacyl-CoA metabolism. This information is critical for understanding enzyme efficiency and for designing engineered metabolic pathways.
| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| 2-hydroxyacyl-CoA lyase | Rhodospirillales bacterium URHD0017 | Formyl-CoA | 200 ± 50 | - | - | [7] |
| 2-hydroxyacyl-CoA lyase | Rhodospirillales bacterium URHD0017 | Acetone | >1,000,000 | - | Low | [7] |
| HACS variants | Various | Formaldehyde, Formyl-CoA | - | - | Up to 7-fold improvement | [9] |
Biosynthetic Pathway for this compound
The enzymatic synthesis of this compound can be achieved through the condensation of pentanal and formyl-CoA, catalyzed by a 2-hydroxyacyl-CoA lyase (HACL) or a 2-hydroxyacyl-CoA synthase (HACS).
Caption: Biosynthesis of this compound via acyloin condensation.
Experimental Protocols
This section details the key experimental methodologies for the identification, cloning, expression, and characterization of genes involved in this compound production.
Identification and Cloning of 2-Hydroxyacyl-CoA Lyase (HACL) Genes
Objective: To isolate the cDNA sequence of HACL.
Methodology:
-
Database Mining: Utilize peptide sequences from purified HACL protein to probe expressed sequence tag (EST) databases (e.g., NCBI) using the BLAST algorithm.[3]
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from a relevant tissue source (e.g., rat liver) and synthesize first-strand cDNA using reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: Design primers based on the identified EST sequences and perform PCR to amplify the full-length HACL cDNA.
-
Cloning: Ligate the amplified PCR product into a suitable cloning vector (e.g., pCR2.1) and transform into competent E. coli cells.
-
Sequence Verification: Sequence the cloned insert to confirm the identity and integrity of the HACL cDNA.
Heterologous Expression and Purification of Recombinant HACL
Objective: To produce and purify functional HACL protein for characterization.
Methodology:
-
Expression Vector Construction: Subclone the HACL cDNA into an appropriate expression vector (e.g., pET vector for bacterial expression or a mammalian expression vector like pcDNA3).
-
Host Cell Transformation/Transfection: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)) or transfect into mammalian cells (e.g., CHO cells).
-
Protein Expression: Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli or constitutive expression in mammalian cells).
-
Cell Lysis and Fractionation: Harvest the cells and lyse them to release the cellular contents. For peroxisomal enzymes like HACL1, subcellular fractionation can be performed to isolate the peroxisomal matrix.[1]
-
Purification: Purify the recombinant HACL protein using standard chromatography techniques, such as immobilized metal ion affinity chromatography (IMAC) if a His-tag is incorporated, followed by size-exclusion chromatography.[7]
Enzyme Activity Assays
Objective: To determine the catalytic activity of the purified HACL enzyme.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, Mg2+, thiamine pyrophosphate (TPP), and the 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxy-3-methylhexadecanoyl-CoA or a custom-synthesized this compound).[3]
-
Enzyme Addition: Initiate the reaction by adding the purified HACL enzyme.
-
Product Detection and Quantification: Monitor the formation of the reaction products (formyl-CoA and the corresponding aldehyde).
-
Formyl-CoA can be enzymatically hydrolyzed to formate, which can then be quantified.[3]
-
The aldehyde product can be measured using various colorimetric or chromatographic methods.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Experimental Workflow
The following diagram illustrates a typical workflow for the identification and characterization of a novel HACL enzyme.
Caption: Workflow for HACL gene identification and characterization.
Conclusion
The identification and characterization of 2-hydroxyacyl-CoA lyases and synthases are paramount for the development of novel biosynthetic routes for this compound and other valuable 2-hydroxyacyl-CoAs. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and engineer these enzymatic pathways for applications in drug development and biotechnology. The ability to harness the reversible acyloin condensation reaction of these TPP-dependent enzymes opens up exciting possibilities for the sustainable production of complex molecules from simple precursors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. physoc.org [physoc.org]
- 3. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020247430A1 - Production of 2-hydroxyacyl-coas and derivatives thereof - Google Patents [patents.google.com]
- 7. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of 2-Hydroxyhexanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyhexanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production. The accurate quantification of specific acyl-CoAs like this compound is essential for understanding cellular metabolism, diagnosing metabolic disorders, and for drug development targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation: Protein Precipitation
A simple and effective method for extracting short-chain acyl-CoAs from biological samples is protein precipitation using 5-sulfosalicylic acid (SSA).[1] This method avoids the need for solid-phase extraction (SPE), which can lead to the loss of polar analytes.[1]
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal Standard (IS) solution (e.g., C17:0-CoA or a stable isotope-labeled this compound)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
To 100 µL of biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold 10% SSA.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 32°C[2] |
| Gradient | 20% B to 100% B over 15 minutes, hold at 100% B for 7.5 minutes, return to 20% B and equilibrate for 7.5 minutes.[2] |
Mass Spectrometry (MS) Conditions:
Acyl-CoAs are effectively ionized in positive electrospray ionization (ESI) mode.[1][3] The fragmentation of acyl-CoAs is characterized by a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da).[3]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
MRM Transitions for this compound:
The molecular weight of 2-hydroxyhexanoic acid is 132.16 g/mol . The molecular weight of Coenzyme A is 767.53 g/mol . Therefore, the molecular weight of this compound is approximately 881.69 g/mol . The protonated molecule [M+H]+ will have an m/z of 882.7.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 882.7 | 375.7 | 35 | 100 |
| This compound (Qualifier) | 882.7 | 428.1 | 30 | 100 |
| Internal Standard (e.g., C17:0-CoA) | 920.7 | 413.7 | 35 | 100 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table is an example of how to present calibration curve data.
Table 1: Calibration Curve for this compound
| Concentration (nM) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 105.3 | 4.5 |
| 5 | 0.058 | 102.1 | 3.2 |
| 10 | 0.115 | 98.7 | 2.8 |
| 50 | 0.592 | 101.5 | 1.9 |
| 100 | 1.18 | 99.3 | 1.5 |
| 500 | 5.95 | 100.8 | 1.1 |
| 1000 | 11.92 | 99.9 | 0.8 |
This data is illustrative and should be generated during method validation.
Visualizations
Experimental Workflow
References
Application Notes & Protocols: Extraction of 2-Hydroxyhexanoyl-CoA from Mammalian Cells for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, integral to processes such as fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1] The precise measurement of specific acyl-CoA pools, including the medium-chain 2-Hydroxyhexanoyl-CoA, is critical for elucidating metabolic pathways and understanding disease states, particularly in the context of metabolic disorders and cancer.[1] However, the inherent chemical instability and often low intracellular abundance of these molecules present considerable analytical hurdles.[1][2]
These application notes provide a comprehensive protocol for the efficient extraction of this compound from cultured mammalian cells, optimized for subsequent quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is a composite of established techniques for short to medium-chain acyl-CoA analysis, designed to maximize recovery and ensure sample integrity.[1][2][3]
Data Presentation: Comparative Acyl-CoA Abundance in Mammalian Cell Lines
The absolute quantification of this compound will be specific to the cell type and experimental conditions. The following table presents a summary of reported concentrations for various acyl-CoA species in commonly used human cell lines to provide a comparative context for expected yields. Note that direct comparisons may be influenced by variations in experimental conditions and normalization strategies (e.g., per cell number versus per milligram of protein).[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~4 | ~1 |
Experimental Workflow
The overall experimental workflow for the extraction of this compound from cell culture for LC-MS/MS analysis is depicted below.
Caption: Workflow for this compound extraction and analysis.
Detailed Experimental Protocol
This protocol is suitable for the extraction of a broad spectrum of acyl-CoAs, including this compound, from both adherent and suspension mammalian cell cultures.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Internal Standard (IS): A suitable odd-chain acyl-CoA, such as Pentadecanoyl-CoA (C15:0-CoA), that is not endogenously present in the cells.[2] Prepare a stock solution in methanol.
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of reaching at least 15,000 x g at 4°C
-
Vacuum concentrator or a nitrogen evaporation system
-
RIPA lysis buffer (for protein quantification)
-
BCA protein assay kit
Procedure:
1. Cell Harvesting and Washing:
-
For Adherent Cells:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cell monolayer twice with a suitable volume of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after the final wash.
-
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and gently resuspend the cell pellet in ice-cold PBS.
-
Repeat the centrifugation and washing step for a total of two washes.
-
2. Cell Lysis and Acyl-CoA Extraction:
-
After the final wash and removal of PBS, add 1 mL of pre-chilled (-80°C) methanol containing the internal standard (e.g., a final concentration of 10 µM C15:0-CoA) directly to the cell pellet or monolayer.[2]
-
For Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.[1]
-
For Both Adherent and Suspension Cells: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate at -80°C for at least 15 minutes to ensure complete protein precipitation.[2]
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]
3. Supernatant Collection and Processing:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding disturbance of the protein pellet.[1]
-
Add 0.5 mL of acetonitrile to the supernatant to facilitate evaporation.[2]
-
Dry the extract using a vacuum concentrator or a gentle stream of nitrogen.[2] The temperature should be kept low during evaporation to prevent degradation.
4. Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common and effective reconstitution solvent that preserves acyl-CoA stability is 50% methanol in 50 mM ammonium acetate (pH 7).[1][2]
-
Vortex the reconstituted sample and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]
5. Determination of Total Cellular Protein:
-
The protein pellet obtained in step 2.5 can be used for normalization of the acyl-CoA quantification.
-
Solubilize the protein pellet in a suitable volume of RIPA lysis buffer.
-
Determine the protein concentration using a standard method such as the BCA protein assay.
-
Normalize the final acyl-CoA amounts to the total protein content (e.g., pmol/mg of protein).[2]
Downstream Analysis: LC-MS/MS
The analysis of this compound and other acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[2][4]
-
Chromatographic Separation: A C18 column is commonly used to separate acyl-CoAs based on the chain length and polarity of the acyl group.[2]
-
Mass Spectrometry: Quantification is achieved using Multiple Reaction Monitoring (MRM). For each acyl-CoA, including this compound, specific precursor-to-product ion transitions are monitored. A common fragmentation for acyl-CoAs involves the neutral loss of 507 Da from the precursor ion.[2]
Signaling Pathway Context: Fatty Acid Beta-Oxidation
This compound is an intermediate in the α-oxidation of branched-chain fatty acids. However, the extraction protocol provided is for general medium-chain acyl-CoAs which are central to fatty acid β-oxidation. The diagram below illustrates the general pathway of mitochondrial fatty acid β-oxidation where various acyl-CoAs are processed.
Caption: Overview of fatty acid β-oxidation in the mitochondrion.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-Hydroxyhexanoyl-CoA Lyase (HACL1) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyacyl-CoA lyase 1 (HACL1) is a key peroxisomal enzyme involved in the alpha-oxidation of fatty acids.[1] This pathway is crucial for the metabolism of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1] HACL1 catalyzes the thiamine (B1217682) pyrophosphate (TPP)-dependent cleavage of a 2-hydroxyacyl-CoA into formyl-CoA and an (n-1) aldehyde.[1] Dysregulation of HACL1 activity is associated with metabolic disorders, making it a potential target for therapeutic intervention.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of 2-hydroxyhexanoyl-CoA lyase. The assay is based on the quantification of Coenzyme A (CoA) released during the enzymatic reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This method is suitable for screening potential inhibitors and for characterizing the kinetic properties of HACL1.
Principle of the Assay
The enzymatic activity of this compound lyase is determined by monitoring the cleavage of this compound. The reaction produces pentanal and formyl-CoA, with the concomitant release of Coenzyme A (CoA) from the formyl-CoA. The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the HACL1 enzyme activity.
Materials and Reagents
-
Enzyme: Purified recombinant human 2-hydroxyacyl-CoA lyase 1 (HACL1).
-
Substrate: this compound.
-
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.2-8.0)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (for DTNB stock solution)
-
Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)
-
-
Equipment:
-
UV/Vis spectrophotometer capable of reading at 412 nm
-
Microplate reader (for high-throughput screening)
-
Cuvettes or 96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Experimental Protocols
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate monobasic and 1 M potassium phosphate dibasic. Mix appropriate volumes to achieve a pH of 7.4. Dilute to 100 mM with nuclease-free water.
-
Thiamine Pyrophosphate (TPP) Stock Solution (10 mM): Dissolve the appropriate amount of TPP in nuclease-free water. Aliquot and store at -20°C.
-
Magnesium Chloride (MgCl₂) Stock Solution (100 mM): Dissolve the appropriate amount of MgCl₂ in nuclease-free water. Store at room temperature.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 100 mM Tris-HCl, pH 8.0. Store protected from light at 4°C.
-
This compound Substrate: The synthesis of this compound can be achieved from 2-hydroxyhexanoic acid and Coenzyme A through established chemical or enzymatic methods. Purity should be verified by HPLC.
Enzymatic Assay Protocol (Spectrophotometric)
This protocol is designed for a final reaction volume of 200 µL in a 96-well microplate. Adjust volumes accordingly for cuvette-based assays.
-
Prepare the Reaction Mixture: In each well of a microplate, prepare a 190 µL reaction mixture containing the following components at the indicated final concentrations:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
200 µM Thiamine Pyrophosphate (TPP)
-
1 mM Magnesium Chloride (MgCl₂)
-
100 µM DTNB
-
(Optional) 0.1 mg/mL BSA
-
Purified HACL1 enzyme (concentration to be optimized for linear reaction rate)
-
-
Pre-incubation: Incubate the microplate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the Reaction: Add 10 µL of the this compound substrate solution to each well to achieve the desired final concentration (e.g., 100 µM for a standard assay).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at 37°C. Record readings every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of CoA production using the Beer-Lambert law:
-
Rate (µmol/min) = (ΔA412/min) / ε * path length (cm) * 1000
-
Where ε (molar extinction coefficient) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[2]
-
-
Calculate the specific activity of the enzyme (µmol/min/mg of protein).
-
Control Reactions
-
No Enzyme Control: A reaction mixture without the HACL1 enzyme to measure the non-enzymatic hydrolysis of the substrate.
-
No Substrate Control: A reaction mixture without the this compound substrate to measure any background reactions.
Data Presentation
The following table summarizes typical reaction conditions and kinetic parameters for 2-hydroxyacyl-CoA lyase activity. Note that the kinetic parameters for this compound are not yet definitively established and should be determined experimentally using the provided protocol by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
| Parameter | Value | Reference |
| Enzyme | Human 2-hydroxyacyl-CoA lyase 1 (HACL1) | [3] |
| Substrate | This compound | |
| Assay Method | Continuous spectrophotometric (DTNB) | [2] |
| Wavelength | 412 nm | [2] |
| pH | 7.2 - 8.0 | Based on similar enzyme assays.[4] |
| Temperature | 37°C | Based on similar enzyme assays.[4] |
| Cofactors | Thiamine Pyrophosphate (TPP), Mg²⁺ | [1] |
| Km for 2-hydroxyisobutyryl-CoA | ~120 µM | This value is for a different substrate and serves as an estimation for initial experiments.[4] |
| Vmax | To be determined experimentally | |
| Specific Activity | To be determined experimentally (µmol of CoA released/min/mg protein) |
Visualizations
Signaling Pathway
Caption: The peroxisomal fatty acid alpha-oxidation pathway.
Experimental Workflow
Caption: Workflow for the HACL1 enzymatic assay.
Troubleshooting
-
High Background Absorbance:
-
Ensure the purity of the this compound substrate, as free CoA contamination will lead to a high initial absorbance.
-
Check for the presence of reducing agents in the enzyme preparation, which can react with DTNB. Dialysis or buffer exchange of the enzyme solution may be necessary.
-
-
No or Low Activity:
-
Confirm the activity of the HACL1 enzyme with a known substrate if available.
-
Verify the presence and concentration of the cofactors TPP and Mg²⁺.
-
Optimize enzyme concentration.
-
-
Non-linear Reaction Rate:
-
Substrate depletion: Use a lower enzyme concentration or a higher substrate concentration.
-
Enzyme instability: Add a stabilizing agent like BSA to the reaction mixture.
-
Conclusion
The described spectrophotometric assay provides a robust and continuous method for measuring the activity of this compound lyase. This protocol is adaptable for high-throughput screening of potential modulators of HACL1 activity, which is valuable for drug discovery and for studying the role of this enzyme in metabolic pathways.
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. physoc.org [physoc.org]
- 4. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydroxyhexanoyl-CoA in Bioplastic Production
Application Notes and Protocols
This document provides detailed information on the application of 2-Hydroxyhexanoyl-CoA in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible plastics. These application notes are intended for researchers, scientists, and professionals in the fields of biotechnology, materials science, and drug development who are interested in the synthesis and characterization of novel bioplastics.
Introduction
Polyhydroxyalkanoates (PHAs) are a family of polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The diversity of monomeric units that can be incorporated into the PHA backbone allows for the production of bioplastics with a wide range of physical and chemical properties. While 3-hydroxyalkanoates are the most common monomers, the incorporation of 2-hydroxyalkanoates, such as 2-hydroxyhexanoate derived from this compound, represents a promising strategy to create novel PHA copolymers with potentially enhanced properties. The introduction of a hydroxyl group at the alpha-position of the acyl-CoA monomer can influence the polymer's crystallinity, degradation rate, and mechanical characteristics.
Metabolic engineering plays a crucial role in enabling the biosynthesis of PHAs containing 2-hydroxyacid monomers. This typically involves the expression of heterologous genes encoding enzymes with the desired substrate specificity, such as engineered PHA synthases and acyl-CoA transferases, in a suitable microbial host.
Data Presentation
The following tables summarize quantitative data on the production of PHAs containing 2-hydroxyacid monomers in metabolically engineered microorganisms. While direct data for the incorporation of 2-hydroxyhexanoate is limited, the data for the structurally similar 2-hydroxybutyrate (2HB) provides a valuable reference.
Table 1: Production of PHAs Containing 2-Hydroxybutyrate (2HB) by Metabolically Engineered Ralstonia eutropha
| Strain | Genotype | Carbon Sources | Total PHA Content (wt%) | Monomer Composition (mol%) |
| Re1202 | ΔphaC::phaCRe(S506G, A510K) ΔphaAB::pctCp | Glucose (20 g/L) + 2HB (4 g/L) | 65.1 ± 2.1 | 3HB: 92.1, 2HB: 7.9 |
| Re1204 | ΔphaC::phaC1437 ΔphaAB::pctCp | Glucose (20 g/L) + 2HB (4 g/L) | 72.5 ± 3.5 | 3HB: 90.5, 2HB: 9.5 |
Data adapted from: Park, S. J., et al. (2013). Metabolic engineering of Ralstonia eutropha for the biosynthesis of 2-hydroxyacid-containing polyhydroxyalkanoates. Metabolic Engineering, 19, 99-106.
Table 2: Monomer Composition of Medium-Chain-Length (MCL) PHAs Produced by Pseudomonas putida from Hexanoate
| Strain | Carbon Source | Total PHA Content (wt% of CDW) | Monomer Composition (mol%) |
| P. putida KT2440 | Hexanoate | 26 | 3-hydroxyhexanoate (3HHx): >90, 3-hydroxyoctanoate (B1259324) (3HO): <10 |
CDW: Cell Dry Weight. This table provides context for the production of C6-monomer containing PHAs from a C6 fatty acid precursor.
Experimental Protocols
Protocol 1: Microbial Production of PHA Containing 2-Hydroxyhexanoate Monomers
This protocol describes the production of a PHA copolymer containing 2-hydroxyhexanoate units in a metabolically engineered E. coli or Pseudomonas putida strain.
1. Strain and Plasmid Construction:
-
Use a host strain suitable for PHA production, such as E. coli LS5218 or P. putida KT2440.
-
Introduce a plasmid expressing an engineered PHA synthase (PhaC) with broad substrate specificity capable of incorporating 2-hydroxyacyl-CoAs. An example is the engineered synthase from Pseudomonas sp. 6-19 (PhaC1Ps6-19) with specific mutations.
-
Co-express a gene encoding a CoA-transferase, such as propionyl-CoA transferase (Pct) from Clostridium propionicum, which can convert 2-hydroxyhexanoic acid to this compound.
2. Culture Medium and Conditions:
-
Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C (for E. coli) or 30°C (for P. putida) with shaking at 200 rpm.
-
Production Medium: Prepare a mineral salts medium (MSM) with the following composition per liter: 9.0 g Na₂HPO₄·12H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, and 1 mL of trace element solution.
-
Carbon Sources: Supplement the MSM with a primary carbon source for cell growth (e.g., 20 g/L glucose) and the precursor for the 2-hydroxyhexanoate monomer (e.g., 2 g/L sodium 2-hydroxyhexanoate).
-
Fermentation: Inoculate 100 mL of production medium in a 500 mL flask with 2% (v/v) of the seed culture. Incubate at the optimal temperature with shaking at 200 rpm for 48-72 hours. Induce gene expression at the appropriate time if using an inducible promoter (e.g., with IPTG for a lac promoter).
3. PHA Extraction and Quantification:
-
Harvest the cells by centrifugation at 8,000 x g for 15 minutes.
-
Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).
-
Extract the PHA from the dried cells by suspending them in chloroform (B151607) and stirring for 24 hours at room temperature.
-
Precipitate the PHA by adding the chloroform extract to 10 volumes of cold methanol.
-
Collect the precipitated PHA by centrifugation and dry it to determine the PHA yield.
4. Monomer Composition Analysis (GC-MS):
-
Subject a known amount of dried PHA to methanolysis by heating at 100°C for 4 hours in a mixture of chloroform, methanol, and sulfuric acid (e.g., 1 mL chloroform, 0.85 mL methanol, 0.15 mL H₂SO₄).
-
After cooling, add 1 mL of water and vortex. The methyl esters of the PHA monomers will be in the lower chloroform phase.
-
Analyze the chloroform phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the monomer composition.
Protocol 2: In Vitro PHA Synthase Activity Assay with this compound
This protocol measures the activity of a purified or crude PHA synthase using this compound as a substrate. The assay is based on the colorimetric detection of the Coenzyme A (CoA) released during the polymerization reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
1. Synthesis of this compound (Proposed Method):
-
This compound can be synthesized from 2-hydroxyhexanoic acid using a CoA ligase or by a chemical method.
-
Enzymatic Synthesis: Incubate 2-hydroxyhexanoic acid with ATP, Coenzyme A, and a suitable acyl-CoA synthetase (e.g., from Pseudomonas species) in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂.
-
Chemical Synthesis: Activate 2-hydroxyhexanoic acid with a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then react with Coenzyme A.
2. Assay Mixture:
-
Prepare a reaction mixture (1 mL final volume) containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
0.5 mM DTNB
-
0.5 mM this compound
-
Purified PHA synthase or crude cell extract containing the enzyme.
-
3. Assay Procedure:
-
Pre-incubate the assay mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 412 nm for 10 minutes using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a molar extinction coefficient of 13,600 M⁻¹cm⁻¹.
-
Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Mandatory Visualization
Caption: Putative metabolic pathway for the incorporation of 2-hydroxyhexanoate into PHA.
Caption: Experimental workflow for PHA production and characterization.
Application Notes and Protocols for the Chemo-enzymatic Synthesis of 2-Hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyhexanoyl-CoA is a valuable molecule for various research applications, including the study of enzyme kinetics, metabolic pathways, and as a building block in the synthesis of complex bioactive molecules. Its synthesis, however, can be challenging due to the need for specific and mild reaction conditions to handle the sensitive thioester bond. This document provides a detailed protocol for a chemo-enzymatic approach to synthesize this compound. This method combines a chemical activation step with an enzymatic ligation, offering a high-yield and specific route to the desired product. The protocol is designed to be adaptable and provides a solid foundation for researchers to produce this compound and other 2-hydroxyacyl-CoAs.
Principle of the Method
The chemo-enzymatic synthesis of this compound is performed in two main steps. First, the carboxylic acid of 2-hydroxyhexanoic acid is chemically activated using 1,1'-carbonyldiimidazole (B1668759) (CDI). This forms a highly reactive 2-hydroxyhexanoyl-imidazole intermediate. In the second step, this activated intermediate is presented to a broad-substrate-specificity acyl-CoA synthetase, which catalyzes the ligation of the 2-hydroxyhexanoyl group to Coenzyme A (CoA), forming the final product, this compound. The final product is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Reaction | Key Parameters | Typical Yield (%) |
| 1 | Chemical Activation | 1.5 eq CDI, Anhydrous THF, Room Temp, 1h | 85 - 95 |
| 2 | Enzymatic Ligation | Broad-specificity ACS, pH 7.5, 30°C, 2h | 60 - 80 |
| - | Overall | - | 51 - 76 |
Table 2: HPLC Retention Times
| Compound | Retention Time (min) | Column | Mobile Phase |
| Coenzyme A | 8.5 | C18 Reversed-Phase | Gradient of Acetonitrile in 50 mM Potassium Phosphate (B84403) Buffer (pH 6.5) |
| 2-Hydroxyhexanoic Acid | 12.2 | C18 Reversed-Phase | Gradient of Acetonitrile in 50 mM Potassium Phosphate Buffer (pH 6.5) |
| This compound | 15.8 | C18 Reversed-Phase | Gradient of Acetonitrile in 50 mM Potassium Phosphate Buffer (pH 6.5) |
Experimental Protocols
Materials and Reagents
-
2-Hydroxyhexanoic acid (≥98% purity)
-
Coenzyme A, lithium salt (≥95% purity)
-
1,1'-Carbonyldiimidazole (CDI) (≥97% purity)
-
Broad-substrate-specificity Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available medium-chain acyl-CoA synthetase)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Magnesium Chloride (MgCl₂)
-
Adenosine Triphosphate (ATP), disodium (B8443419) salt
-
Dithiothreitol (DTT)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Ultrapure water
Protocol 1: Chemical Activation of 2-Hydroxyhexanoic Acid
-
Preparation: In a clean, dry glass vial, dissolve 10 mg of 2-hydroxyhexanoic acid in 1 mL of anhydrous THF.
-
Activation: Add 1.5 molar equivalents of CDI to the solution.
-
Incubation: Seal the vial and stir the reaction mixture at room temperature for 1 hour. The formation of the 2-hydroxyhexanoyl-imidazole intermediate can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the THF under a stream of nitrogen gas. The resulting activated intermediate is a viscous oil.
Protocol 2: Enzymatic Ligation to Coenzyme A
-
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl₂ and 2 mM DTT.
-
Enzyme and Substrate Preparation:
-
Dissolve the activated 2-hydroxyhexanoic acid from Protocol 1 in 500 µL of the reaction buffer.
-
In a separate tube, dissolve 1.2 molar equivalents of Coenzyme A lithium salt and 1.5 molar equivalents of ATP in 500 µL of the reaction buffer.
-
-
Enzymatic Reaction:
-
Combine the activated 2-hydroxyhexanoic acid solution and the CoA/ATP solution.
-
Initiate the reaction by adding the broad-substrate-specificity acyl-CoA synthetase to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 30°C for 2 hours with gentle shaking.
-
-
Reaction Quenching: Stop the reaction by adding 10 µL of 10% (v/v) TFA.
Protocol 3: Purification of this compound by RP-HPLC
-
Sample Preparation: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer (pH 6.5).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
-
Flow Rate: 1 mL/min.
-
Detection: 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound (refer to Table 2).
-
Lyophilization: Lyophilize the collected fractions to obtain the purified this compound as a white powder.
-
Quantification: Resuspend the purified product in a known volume of water and determine the concentration by measuring the absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
analytical standards for 2-Hydroxyhexanoyl-CoA
An analytical standard for 2-Hydroxyhexanoyl-CoA is a crucial reference material for the accurate identification and quantification of this metabolite in various biological and chemical samples. As a hydroxy fatty acyl-CoA, it is implicated in metabolic pathways such as fatty acid alpha-oxidation. The availability of a well-characterized standard is essential for researchers in metabolomics, drug development, and diagnostics to ensure the reliability and reproducibility of experimental results.
This document provides detailed application notes and protocols for the use of this compound as an analytical standard. It covers its physicochemical properties, recommended handling and storage procedures, and validated methods for its analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard. These properties inform storage conditions, solvent selection, and the development of analytical methods.
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₆N₇O₁₈P₃S | Calculated |
| Molecular Weight | 881.68 g/mol | Calculated |
| Exact Mass | 881.1833 Da | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and aqueous buffers | Inferred from CoA esters |
| Purity (Typical) | ≥95% (by HPLC) | Standard for analytical refs |
Synthesis and Purification Overview
The generation of a high-purity this compound standard typically involves a multi-step process. While enzymatic synthesis is possible, chemical synthesis offers greater control for producing a stable, well-characterized reference material.
A common synthetic route involves the activation of 2-hydroxyhexanoic acid to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with the free thiol group of Coenzyme A lithium salt. Purification is paramount and is typically achieved through preparative reversed-phase HPLC. The final product is lyophilized to yield a stable powder.
Caption: Synthetic and purification workflow for this compound.
Application Notes
1. Standard Preparation and Storage:
-
Reconstitution: For a 10 mM stock solution, reconstitute the lyophilized powder in high-purity water or a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.5). Vortex briefly to ensure complete dissolution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
-
Storage: Store the lyophilized standard at -20°C or below. Once reconstituted, store aliquots at -80°C. Under these conditions, the standard is stable for at least six months. Avoid exposure to strong acids, bases, and oxidizing agents.
2. Use in Quantitative Analysis:
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range should encompass the expected concentration of the analyte in the samples. A typical range for LC-MS/MS analysis is from low femtomoles to picomoles on-column.[1]
-
Internal Standard: For accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended to correct for matrix effects and variations in sample processing.
Experimental Protocols
Protocol 1: Analysis by Reversed-Phase HPLC-UV
This protocol is suitable for verifying the purity of the standard and for quantification in relatively simple matrices where high sensitivity is not required.
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).[2]
-
Gradient:
Time (min) % B 0 5 20 40 22 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: Purity is assessed by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol provides high sensitivity and selectivity for the quantification of this compound in complex biological samples.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HILIC column suitable for UHPLC.
-
-
Mobile Phase (Reversed-Phase Example):
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A shallow gradient optimized to separate the analyte from isomers and matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 882.2 ( [M+H]⁺ ) 408.1 ~35-45 | this compound | 882.2 ( [M+H]⁺ ) | 303.1 | ~40-50 |
-
Note: Product ions correspond to fragments of the CoA moiety. The optimal collision energy must be determined experimentally.
-
-
Sample Preparation (from tissue):
-
Flash-freeze tissue in liquid nitrogen.
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., 10% trichloroacetic acid or acetonitrile/methanol/water mixture).
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant, dry it under nitrogen, and reconstitute in the initial mobile phase for analysis.
-
Caption: Workflow for biological sample analysis using LC-MS/MS.
Protocol 3: Structural Confirmation by NMR Spectroscopy
NMR is used to confirm the chemical structure of the analytical standard, ensuring its identity and integrity.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
-
Sample Preparation:
-
Dissolve ~1-5 mg of the lyophilized standard in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key expected signals include those for the hexanoyl chain, the methine proton at the C2 position, and characteristic signals for the pantothenate, ribose, and adenine moieties of CoA.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
³¹P NMR: Characterizes the three phosphate groups, which should appear as distinct signals. A two-dimensional ³¹P-³¹P COSY experiment can confirm their connectivity.[3]
-
2D NMR (COSY, HSQC): Used to assign proton and carbon signals and confirm the connectivity of the entire molecule.
-
-
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
Protons Expected Shift (ppm) Hexanoyl CH₃ (C6) ~0.9 Hexanoyl (CH₂)₃ (C3-C5) ~1.3-1.6 Hydroxy-Methine CH (C2) ~4.1 Adenine H-2, H-8 ~8.2, ~8.5 | Ribose H-1' | ~6.1 |
Metabolic Context: Alpha-Oxidation
2-Hydroxyacyl-CoAs are key intermediates in the alpha-oxidation pathway, a process that metabolizes branched-chain fatty acids like phytanic acid. In this pathway, a 2-hydroxyacyl-CoA is cleaved by a lyase. While this compound is not the primary substrate, understanding this pathway provides context for its potential biological role and the importance of its accurate measurement.
Caption: Simplified role of 2-hydroxyacyl-CoAs in alpha-oxidation.
References
Application Notes and Protocols for the Detection of 2-Hydroxyhexanoyl-CoA in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyhexanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism, particularly in the peroxisomal α-oxidation pathway. This pathway is crucial for the degradation of 2-hydroxy long-chain fatty acids and 3-methyl-branched fatty acids. The core reaction involves the cleavage of a 2-hydroxyacyl-CoA intermediate by 2-hydroxyacyl-CoA lyase (HACL), yielding an aldehyde and formyl-CoA. Dysregulation of this pathway can be indicative of certain metabolic disorders.
Accurate and sensitive detection of this compound in complex biological matrices such as cell lysates, tissue homogenates, and plasma is essential for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and widely used technique for the quantification of acyl-CoAs due to its high selectivity and sensitivity.
These application notes provide a comprehensive overview of the methodologies for the detection and quantification of this compound, including detailed experimental protocols and data presentation guidelines.
Metabolic Pathway of 2-Hydroxyacyl-CoAs
This compound is an intermediate in the α-oxidation of 2-hydroxy fatty acids, a key metabolic process occurring in peroxisomes. The pathway begins with the activation of a 2-hydroxy fatty acid to its corresponding CoA thioester. This is followed by the critical cleavage step catalyzed by 2-hydroxyacyl-CoA lyase (HACL1 or HACL2), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. The products of this reaction are an (n-1) aldehyde and formyl-CoA. The aldehyde can be further oxidized to a carboxylic acid, while formyl-CoA is rapidly converted to formate (B1220265) and subsequently to carbon dioxide.
Experimental Workflow for this compound Quantification
The reliable quantification of this compound from biological samples requires a systematic workflow that encompasses sample preparation, chromatographic separation, and mass spectrometric detection. A typical workflow is outlined below.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data for other short- and medium-chain acyl-CoAs, which can serve as a reference for expected concentration ranges and analytical performance.
Table 1: Representative Concentrations of Acyl-CoAs in Mammalian Cells and Tissues
| Acyl-CoA | Sample Type | Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference |
| Acetyl-CoA | HepG2 Cells | 10.64 | [1] |
| Propionyl-CoA | HepG2 Cells | 3.53 | [1] |
| Butyryl-CoA | HepG2 Cells | 1.01 | [1] |
| Lactoyl-CoA | HepG2 Cells | 0.011 | [1] |
| Acetyl-CoA | Mouse Heart | 5.77 | [2] |
| Propionyl-CoA | Mouse Heart | 0.476 | [2] |
| Lactoyl-CoA | Mouse Heart | 0.0172 | [2] |
Table 2: Typical LC-MS/MS Performance for Acyl-CoA Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1-5 fmol on column | [3] |
| Limit of Quantification (LOQ) | 0.114 - 0.36 pmol per injectate | [4] |
| Recovery | 90-111% | [3] |
| Inter-run Precision | 2.6 - 12.2% | [5] |
| Intra-run Precision | 1.2 - 4.4% | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for short- and medium-chain acyl-CoA extraction.[1][6]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Internal standard (e.g., ¹³C-labeled or odd-chain 2-hydroxyacyl-CoA)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
Acetonitrile
-
Water (LC-MS grade)
-
Centrifuge capable of 17,000 x g and 4°C
-
Sonicator
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Aspirate culture medium from adherent cells and wash twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to the culture plate.
-
Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Spike the lysate with the internal standard.
-
Sonicate the sample for 12 pulses of 0.5 seconds each on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
Condition an SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a sensitive and specific LC-MS/MS method for this compound.
Instrumentation:
-
UHPLC or HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12.1-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[7][8]
-
The precursor ion for this compound ([M+H]⁺) is m/z 884.2.
-
A primary product ion for quantification would be m/z 377.2 ([M+H - 507]⁺).
-
A secondary, confirming product ion is often m/z 428.0, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[3]
-
-
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 884.2 | 377.2 (Quantifier) | 35 |
| This compound | 884.2 | 428.0 (Qualifier) | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis:
-
Generate a standard curve using a certified reference standard of this compound at a range of concentrations.
-
Quantify the amount of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the sensitive and specific detection and quantification of this compound in complex biological samples. The use of LC-MS/MS, coupled with appropriate sample preparation, is the recommended methodology. While specific quantitative data for this compound remains to be extensively published, the provided protocols and representative data for similar acyl-CoAs will enable researchers to develop and validate their own assays to further investigate the role of this important metabolite in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 2-Hydroxyhexanoyl-CoA Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyhexanoyl-Coenzyme A (2-HH-CoA) is a short-chain acyl-CoA intermediate involved in the α-oxidation of fatty acids. The hydroxyl group at the C-2 position creates a chiral center, resulting in two enantiomers: (R)-2-Hydroxyhexanoyl-CoA and (S)-2-Hydroxyhexanoyl-CoA. The stereochemistry of such metabolites is crucial, as different enantiomers often exhibit distinct biological activities, metabolic fates, and toxicological profiles. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) is known to stereospecifically produce (R)-2-hydroxy fatty acids.[1] The subsequent metabolism of these molecules, involving enzymes like 2-hydroxyacyl-CoA lyase (HACL), is fundamental for processes like the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids.[2][3]
Accurate and robust analytical methods to separate and quantify these enantiomers are therefore essential for studying metabolic pathways, diagnosing related disorders, and for the development of stereospecific drugs. This document provides detailed protocols for the chiral separation of 2-Hydroxyhexanoyl-CoA enantiomers using High-Performance Liquid Chromatography (HPLC), along with sample preparation guidelines and expected results.
Metabolic Context of 2-Hydroxyacyl-CoA
The primary metabolic pathway involving 2-hydroxyacyl-CoA is α-oxidation. This process is critical for the degradation of fatty acids that cannot be processed by standard β-oxidation due to branching at the β-carbon (e.g., phytanic acid) or for the metabolism of 2-hydroxy fatty acids themselves. The key enzymatic step involving 2-hydroxyacyl-CoA is catalyzed by 2-hydroxyacyl-CoA lyase (HACL).
Caption: Metabolic pathway of 2-hydroxy fatty acid α-oxidation.
Sample Preparation from Biological Matrices
The accurate analysis of short-chain acyl-CoAs requires efficient extraction while preventing degradation. The following protocol is adapted from established methods for acyl-CoA extraction from tissues and cells.[4][5][6]
Protocol 3.1: Extraction of Short-Chain Acyl-CoAs
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled polypropylene (B1209903) tube.
-
Add 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).[4]
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Cell Lysis:
-
For a confluent 10 cm plate of cultured cells, wash twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold 5% (w/v) SSA.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).
-
-
Deproteinization and Clarification:
-
Incubate the homogenate/lysate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Transfer the supernatant to a new tube. This extract can be used directly or further purified.
-
Condition a weak anion exchange SPE cartridge (e.g., Strata X-AW) with 3 mL of methanol, followed by 3 mL of water.[5]
-
Load the supernatant onto the SPE column.
-
Wash the column with 3 mL of water, followed by 3 mL of methanol.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Hexane:Ethanol with 0.1% TFA for normal phase HPLC).
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
Caption: Workflow for sample preparation of this compound.
Chiral Separation Methodologies
As no specific method for this compound is published, the following protocols are proposed based on the successful chiral separation of analogous molecules like 3-hydroxyacyl-CoAs and other chiral acids.[1][7][8][9]
Method 1: Direct Chiral HPLC (Recommended)
This method utilizes a Chiral Stationary Phase (CSP) to directly resolve the enantiomers. Polysaccharide-based CSPs are highly versatile and have shown success in separating a wide range of acidic and neutral chiral compounds.[9][10] The Chiralpak AD-H column, containing amylose (B160209) tris(3,5-dimethylphenylcarbamate), is a strong candidate.[11][12][13]
Protocol 4.1: Direct Chiral HPLC Separation
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with UV detector |
| Column | Daicel Chiralpak AD-H , 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of CoA) |
| Run Time | 20 minutes |
Expected Results: Baseline or near-baseline separation of the two enantiomers is expected. Based on separations of similar compounds, the (R)-enantiomer may elute before the (S)-enantiomer.
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| (R)-2-Hydroxyhexanoyl-CoA | ~ 12.5 | > 1.5 |
| (S)-2-Hydroxyhexanoyl-CoA | ~ 14.0 |
Note: These values are illustrative. Actual retention times and resolution will depend on the specific system and must be determined experimentally.
Method 2: Indirect Chiral HPLC via Derivatization
This approach involves reacting the hydroxyl group of 2-HH-CoA with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase column.
Protocol 4.2: Indirect Separation via Diastereomer Formation
-
Derivatization Step:
-
Dry the sample extract containing 2-HH-CoA.
-
Add 50 µL of anhydrous pyridine (B92270) and 10 µL of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent).[4]
-
Incubate at room temperature for 1 hour.
-
Evaporate the solvent under nitrogen and reconstitute in the mobile phase.
-
-
HPLC Analysis:
Parameter Recommended Condition HPLC System Standard HPLC or UHPLC system with UV detector Column C18 Reverse-Phase Column , 5 µm, 4.6 x 250 mm Mobile Phase Gradient: A: 50 mM Potassium Phosphate, pH 5.5; B: Acetonitrile 0-2 min: 10% B; 2-15 min: 10-60% B; 15-18 min: 60% B Flow Rate 1.0 mL/min Column Temp. 30°C | Detection | UV at 260 nm |
Method 3: Chiral Capillary Electrophoresis (CE)
CE offers high efficiency and requires minimal sample volume, making it an excellent alternative for chiral separations, especially for charged molecules like acyl-CoAs.
Protocol 4.3: Chiral Capillary Electrophoresis
| Parameter | Recommended Condition |
| CE System | Standard Capillary Electrophoresis system with UV detector |
| Capillary | Fused-silica, 50 µm I.D., 50 cm total length (40 cm effective) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 7.0, containing 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector |
| Voltage | 20 kV (Normal polarity) |
| Temperature | 25°C |
| Injection | Hydrodynamic (Pressure injection at 50 mbar for 5 s) |
| Detection | UV at 260 nm |
Data Presentation and Comparison
The following table summarizes the key parameters and expected performance of the proposed methods.
| Feature | Method 1: Direct Chiral HPLC | Method 2: Indirect Chiral HPLC | Method 3: Chiral CE |
| Principle | Direct resolution on Chiral Stationary Phase (CSP) | Separation of diastereomers on achiral phase | Differential interaction with a Chiral Selector in BGE |
| Column/Capillary | Daicel Chiralpak AD-H | Standard C18 | Fused-silica capillary |
| Sample Prep | Standard extraction | Extraction + Derivatization | Standard extraction |
| Mobile Phase | Normal Phase (Hexane/Ethanol) | Reverse Phase (Phosphate/ACN) | Aqueous Buffer |
| Pros | - Direct method- No derivatization required- Good for preparative scale | - Uses standard columns- High sensitivity possible | - High efficiency- Low sample/reagent use- Fast method development |
| Cons | - Expensive chiral column- Requires specific solvents | - Extra derivatization step- Potential for side reactions | - Lower concentration sensitivity- Requires specialized equipment |
| Est. Resolution (Rs) | > 1.5 | > 2.0 (for diastereomers) | > 1.5 |
Conclusion
The chiral separation of this compound enantiomers is achievable through several analytical techniques. Direct HPLC using a polysaccharide-based chiral stationary phase like Chiralpak AD-H represents the most straightforward and robust approach. For laboratories not equipped with chiral columns, an indirect method involving derivatization offers a viable alternative using standard reverse-phase HPLC. Capillary electrophoresis provides a high-efficiency, low-consumption option that is also highly effective for this class of molecules. The selection of the optimal method will depend on the specific application, available instrumentation, and desired throughput. Validation of any chosen method with authentic standards of (R)- and (S)-2-Hydroxyhexanoyl-CoA is critical for accurate identification and quantification.
References
- 1. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Chiral Separation, Determination of Absolute Configuration, and High-performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 12. hplcmart.com [hplcmart.com]
- 13. thelabstore.co.uk [thelabstore.co.uk]
Application Notes and Protocols for the Development of a Whole-Cell Biosensor for 2-Hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyhexanoyl-CoA is an intermediate in the α-oxidation of fatty acids, a metabolic pathway crucial for the degradation of branched-chain fatty acids and the production of odd-chain fatty acids. Dysregulation of α-oxidation has been implicated in several metabolic disorders. The ability to monitor the intracellular concentration of this compound in real-time can provide valuable insights into the dynamics of fatty acid metabolism and serve as a powerful tool in drug discovery and metabolic engineering.
These application notes provide a comprehensive guide to developing a whole-cell biosensor for the detection of this compound. The proposed biosensor is based on a transcriptional regulator from the TetR family, which controls the expression of a fluorescent reporter gene in response to the target analyte. The protocols outlined below cover the design, construction, and characterization of this biosensor.
Principle of the Biosensor
The biosensor leverages a synthetic gene circuit introduced into a microbial host, such as Escherichia coli. The core components of the biosensor are:
-
A Recognition Element: A transcriptional regulator from the TetR family that specifically binds this compound. In the absence of the ligand, the repressor binds to its cognate operator sequence on the DNA, preventing the expression of a downstream reporter gene. Upon binding to this compound, the repressor undergoes a conformational change, dissociates from the operator, and allows for the transcription of the reporter gene. Several TetR family regulators are known to bind various acyl-CoA molecules, and a suitable candidate can be selected and potentially engineered for enhanced specificity.[1][2][3]
-
A Reporter Element: A gene encoding a fluorescent protein, such as Green Fluorescent Protein (GFP), which provides a readily measurable output signal. The fluorescence intensity is directly proportional to the intracellular concentration of this compound.
-
A Host Organism: A well-characterized microbial strain, like E. coli, that can be easily genetically manipulated and cultured.
Signaling Pathway
Caption: Signaling cascade of the this compound biosensor.
Experimental Workflow
Caption: Overall workflow for biosensor development and application.
Experimental Protocols
Protocol 1: Construction of the Biosensor Plasmid
-
Selection of Genetic Components:
-
Transcriptional Regulator: Select a TetR family regulator with known or predicted affinity for acyl-CoAs. For this proof-of-concept, we propose using a FadR homolog from a bacterium with diverse fatty acid metabolism, such as Thermus thermophilus.[2] The coding sequence should be codon-optimized for E. coli.
-
Operator Sequence: Identify the cognate operator sequence for the chosen TetR regulator. This sequence will be placed upstream of the reporter gene.
-
Reporter Gene: Use a gene encoding a stable and bright fluorescent protein, such as sfGFP (superfolder Green Fluorescent Protein).
-
Expression Vector: A low-to-medium copy number plasmid, such as pSC101 or p15A-based vectors, is recommended to reduce metabolic burden on the host.
-
-
Gene Synthesis and Cloning:
-
Design a synthetic gene construct containing the TetR regulator under the control of a constitutive promoter (e.g., J23100 from the Anderson promoter collection) and the sfGFP gene under the control of the TetR-regulated promoter.
-
Synthesize the gene construct commercially.
-
Clone the synthesized construct into the chosen expression vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly).
-
-
Transformation:
-
Transform the resulting biosensor plasmid into a suitable E. coli strain (e.g., DH10B or MG1655).
-
Verify the sequence of the plasmid in the transformed colonies.
-
Protocol 2: Characterization of the Biosensor
-
Culture Preparation:
-
Inoculate a single colony of the biosensor strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh M9 minimal medium supplemented with 0.4% glucose and the appropriate antibiotic. Minimal medium is used to reduce background fluorescence.
-
-
Induction with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Aliquot the diluted culture into a 96-well microplate.
-
Add varying concentrations of this compound to the wells. Include a no-inducer control.
-
-
Fluorescence Measurement:
-
Incubate the microplate at 37°C with shaking in a plate reader capable of measuring fluorescence (e.g., excitation at 485 nm and emission at 510 nm for sfGFP) and optical density (OD600).
-
Record fluorescence and OD600 readings every 15-30 minutes for 6-8 hours.
-
-
Data Analysis:
-
Normalize the fluorescence signal by dividing by the OD600 to account for differences in cell density.
-
Plot the normalized fluorescence as a function of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve to a Hill function to determine key performance metrics (see Table 1).
-
Protocol 3: Specificity Assay
-
Prepare Stock Solutions:
-
Prepare stock solutions of structurally related molecules, such as hexanoyl-CoA, octanoyl-CoA, butyryl-CoA, and other 2-hydroxyacyl-CoAs of different chain lengths.
-
-
Induction and Measurement:
-
Following the procedure in Protocol 2, induce the biosensor strain with a fixed concentration (e.g., the EC50 value determined for this compound) of each of the test molecules.
-
Measure and normalize the fluorescence as described previously.
-
-
Data Analysis:
-
Compare the fluorescence response induced by each molecule to the response induced by this compound. A highly specific biosensor will show a significantly greater response to this compound.
-
Data Presentation
Table 1: Key Performance Metrics for the this compound Biosensor
| Metric | Description | Target Value |
| Basal Signal | Normalized fluorescence in the absence of the inducer. | Low |
| Maximal Signal | Saturated normalized fluorescence at high inducer concentrations. | High |
| Dynamic Range | Ratio of maximal signal to basal signal. | > 10-fold |
| EC50 | Concentration of inducer that produces 50% of the maximal response. | Micromolar range |
| Limit of Detection (LOD) | Lowest concentration of inducer that produces a signal significantly above the basal signal. | Low micromolar to nanomolar range |
| Specificity | Relative response to other acyl-CoA molecules compared to this compound. | High |
Table 2: Expected Specificity Profile of the Biosensor
| Compound | Concentration | Normalized Fluorescence (Arbitrary Units) |
| No Inducer | - | 1.0 |
| This compound | 100 µM | 50.0 |
| Hexanoyl-CoA | 100 µM | < 5.0 |
| 2-Hydroxybutyryl-CoA | 100 µM | ~ 20.0 |
| 2-Hydroxyoctanoyl-CoA | 100 µM | ~ 30.0 |
| Acetyl-CoA | 100 µM | < 2.0 |
| Malonyl-CoA | 100 µM | < 2.0 |
Troubleshooting
-
High Basal Signal: This may be due to a "leaky" promoter or a low affinity of the repressor for the operator. Consider using a tighter promoter for the reporter gene or engineering the repressor for stronger DNA binding.
-
Low Maximal Signal: The reporter protein may not be expressed or folding correctly. Ensure the codon usage is optimized for the host and consider using a more robust fluorescent protein. The expression level of the regulator can also be tuned.
-
Low Dynamic Range: This is a combination of high basal and low maximal signal. Address both issues as described above.
-
Poor Specificity: The chosen TetR regulator may have a broad substrate range. Consider protein engineering approaches, such as directed evolution, to improve specificity for this compound.[4]
Conclusion
The development of a whole-cell biosensor for this compound offers a powerful new tool for studying fatty acid metabolism and for high-throughput screening applications in drug discovery. The protocols and guidelines presented here provide a solid foundation for the successful construction and characterization of such a biosensor. Further optimization and engineering of the recognition element can lead to biosensors with enhanced sensitivity and specificity, tailored for specific research needs.
References
- 1. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TetR-family transcriptional repressor Thermus thermophilus FadR controls fatty acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TetR-family transcription factor regulates fatty acid metabolism in the archaeal model organism Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Metabolic Engineering for the Production of 2-Hydroxyhexanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyhexanoyl-CoA is a chiral specialty chemical with potential applications as a precursor for pharmaceuticals, biodegradable polymers, and other high-value bioactive molecules. Its unique structure, featuring a hydroxyl group at the alpha-position of a six-carbon acyl chain, makes it a desirable building block in organic synthesis. This document provides detailed application notes and protocols for the metabolic engineering of microbial hosts, such as Escherichia coli, for the biosynthesis of this compound. Two plausible biosynthetic pathways are proposed, leveraging known enzyme classes and metabolic engineering strategies. Detailed protocols for strain construction, fermentation, and product quantification are provided to guide researchers in this endeavor.
Introduction
The microbial production of specialty chemicals offers a sustainable and environmentally friendly alternative to traditional chemical synthesis. Metabolic engineering enables the design and construction of novel biosynthetic pathways in industrial microorganisms like E. coli to produce a wide array of valuable compounds. 2-Hydroxyacyl-CoAs are an important class of metabolites that serve as intermediates in various metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs). The targeted production of this compound, a non-natural C6 2-hydroxyacyl-CoA, requires the implementation of a heterologous enzymatic cascade in a metabolically optimized host.
This document outlines two potential strategies to achieve this:
-
Pathway 1: Hydroxylation of Hexanoyl-CoA. This pathway relies on the introduction of a hydroxylase capable of specifically converting hexanoyl-CoA to this compound.
-
Pathway 2: CoA-transfer to 2-Hydroxyhexanoic Acid. This strategy involves the biosynthesis of 2-hydroxyhexanoic acid, which is subsequently activated to its CoA-thioester by a CoA-transferase.
Data Presentation
As the microbial production of this compound is an emerging area of research, published quantitative data is scarce. The following table presents hypothetical target data for a metabolically engineered E. coli strain, based on reported production metrics for similar medium-chain fatty acid derivatives.
Table 1: Hypothetical Production Metrics for Engineered E. coli Strains
| Strain Attribute | Pathway 1: Hydroxylation | Pathway 2: CoA-Transfer | Unit |
| Titer | 1.5 | 2.5 | g/L |
| Yield | 0.10 | 0.15 | g/g glucose |
| Productivity | 0.03 | 0.05 | g/L/h |
Proposed Metabolic Pathways and Strain Engineering
Pathway 1: Direct Hydroxylation of Hexanoyl-CoA
This pathway leverages the endogenous fatty acid biosynthesis of E. coli to produce hexanoyl-CoA, which is then hydroxylated at the C2 position by a heterologous hydroxylase.
Key Engineering Steps:
-
Enhance Hexanoyl-CoA Pool: Overexpression of key enzymes in the fatty acid synthesis (FAS) pathway and a thioesterase specific for C6 acyl-ACPs. Deletion of the acyl-CoA synthetase gene (fadD) to prevent the degradation of fatty acids.
-
Introduce a 2-Hydroxylase: Expression of a putative acyl-CoA hydroxylase with activity on C6 substrates. A candidate could be an engineered P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase.
-
Host Strain: E. coli BL21(DE3) ΔfadD.
Pathway 2: CoA-Transfer to 2-Hydroxyhexanoic Acid
This pathway involves the synthesis of 2-hydroxyhexanoic acid from a 2-keto acid intermediate, followed by its activation to this compound.
Key Engineering Steps:
-
Production of 2-Ketohexanoic Acid: This can be achieved through the extension of the 2-keto acid pathway from pyruvate.
-
Reduction to 2-Hydroxyhexanoic Acid: Introduction of a 2-ketoacid reductase (e.g., a lactate (B86563) dehydrogenase with broad substrate specificity).
-
CoA-Activation: Expression of a CoA-transferase capable of converting 2-hydroxyhexanoic acid to its CoA ester. Butyryl-CoA transferases have shown activity on 2-hydroxy acids and could be engineered for this purpose.[1][2]
-
Host Strain: E. coli XL1-Blue or similar strain with modifications to enhance precursor supply.
Experimental Protocols
Protocol 1: Construction of Expression Plasmids
This protocol describes the cloning of candidate genes into an expression vector, such as pETDuet-1, for inducible expression in E. coli.
Materials:
-
Host strain: E. coli DH5α for cloning.
-
Expression vector: pETDuet-1 or similar.
-
Candidate genes (codon-optimized for E. coli).
-
Restriction enzymes and T4 DNA ligase.
-
PCR reagents.
-
DNA purification kits.
-
LB agar (B569324) plates and broth with appropriate antibiotics.
Procedure:
-
Amplify the candidate hydroxylase (for Pathway 1) or reductase and CoA-transferase (for Pathway 2) genes using PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and the expression vector with the corresponding restriction enzymes.
-
Purify the digested vector and insert DNA fragments.
-
Ligate the insert into the vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate on LB agar with the appropriate antibiotic and screen for positive clones by colony PCR and Sanger sequencing.
Protocol 2: Shake Flask Cultivation for Screening
This protocol is for small-scale screening of engineered strains to assess this compound production.
Materials:
-
Engineered E. coli strain.
-
M9 minimal medium supplemented with 2% (w/v) glucose.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Shaking incubator.
Procedure:
-
Inoculate a single colony of the engineered strain into 5 mL of LB broth with antibiotics and grow overnight at 37°C.
-
Inoculate 50 mL of M9 minimal medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 37°C with shaking (220 rpm) until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue cultivation at a reduced temperature (e.g., 25-30°C) for 24-48 hours.
-
Harvest cells by centrifugation for product analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the extraction and quantification of intracellular this compound.
Materials:
-
Cell pellet from cultivation.
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture).
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).
-
LC-MS/MS system.
-
C18 reverse-phase column.
Procedure:
-
Extraction:
-
Resuspend the cell pellet in a known volume of cold extraction solvent containing the internal standard.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Create a standard curve using authentic this compound to quantify the concentration in the samples.
-
Conclusion
The metabolic engineering of microorganisms for the production of this compound is a promising avenue for the sustainable synthesis of this valuable chemical. The proposed pathways and protocols in this document provide a solid foundation for researchers to begin exploring this area. Further research will be needed to identify and characterize highly efficient enzymes for the key reaction steps and to optimize fermentation conditions to achieve industrially relevant titers, yields, and productivities.
References
- 1. Metabolic engineering of Escherichia coli for production of fatty acid short-chain esters through combination of the fatty acid and 2-keto acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 2-Hydroxyacid-Containing Polyhydroxyalkanoates by Employing butyryl-CoA Transferases in Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of 2-Hydroxyhexanoyl-CoA in Recombinant E. coli
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of 2-Hydroxyhexanoyl-CoA in recombinant Escherichia coli. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for producing this compound in recombinant E. coli?
A1: The production of this compound in recombinant E. coli from an external substrate like hexanoate (B1226103) typically involves a two-step enzymatic pathway. First, hexanoate is activated to Hexanoyl-CoA by an acyl-CoA synthetase. Subsequently, a hydroxylase introduces a hydroxyl group at the C2 position of Hexanoyl-CoA to form this compound.
Q2: My E. coli culture is not growing well after inducing the expression of the pathway enzymes. What could be the issue?
A2: Poor cell growth upon induction can be attributed to several factors, including the metabolic burden of expressing heterologous proteins, the toxicity of the substrate (hexanoate), or the accumulation of the product (this compound) or intermediates. It is also possible that the expression of the recombinant proteins is leading to the formation of inclusion bodies, which can be detrimental to the cell.[1][2]
Q3: I am observing very low to no production of this compound. What are the primary bottlenecks I should investigate?
A3: The primary bottlenecks for low yield can be categorized into three main areas:
-
Enzyme Expression and Activity: Insufficient expression levels, poor solubility (inclusion bodies), or low specific activity of the acyl-CoA synthetase or the 2-hydroxylase.[1][2]
-
Precursor and Cofactor Availability: Limited intracellular concentration of the precursor hexanoate, or insufficient levels of cofactors such as Coenzyme A (CoA) and ATP required for the synthetase reaction.[3]
-
Metabolic Diversion and Degradation: The intermediate, Hexanoyl-CoA, might be consumed by competing metabolic pathways like β-oxidation, or the final product, this compound, could be degraded by endogenous enzymes.
Troubleshooting Guide
Problem 1: Low or No Expression of Pathway Enzymes
Question: How can I confirm if my acyl-CoA synthetase and 2-hydroxylase are being expressed?
Answer: You can verify protein expression using SDS-PAGE analysis of cell lysates from induced and uninduced cultures. A band corresponding to the molecular weight of your target protein should be visible in the induced sample. If the expression is low, a Western blot using an antibody against a tag (e.g., His-tag) on your protein can be a more sensitive detection method.
Troubleshooting Steps:
-
Codon Optimization: Ensure the codons of your genes are optimized for expression in E. coli. Rare codons can significantly hinder translation efficiency.[4]
-
Promoter Strength and Induction: Use a strong, tightly regulated promoter (e.g., T7 promoter in BL21(DE3) strains). Optimize the inducer concentration (e.g., IPTG) and the induction time.
-
Culture Conditions: Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can sometimes improve the expression of soluble protein.[1][2]
Problem 2: Enzymes are Expressed but Insoluble (Inclusion Bodies)
Question: SDS-PAGE shows a strong band for my protein, but I suspect it's in inclusion bodies. How can I check this and improve solubility?
Answer: To check for inclusion bodies, you can lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions on an SDS-PAGE gel. If your protein is predominantly in the insoluble pellet, it is likely forming inclusion bodies.
Troubleshooting Steps:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, which can promote proper folding.
-
Co-expression of Chaperones: Co-expressing molecular chaperones like GroEL/GroES can assist in the correct folding of your proteins.
-
Solubilization and Refolding: Inclusion bodies can be solubilized using denaturants (e.g., urea, guanidine (B92328) hydrochloride) followed by a refolding process, though this can be complex and may not always yield active protein.
Problem 3: Enzymes are Expressed and Soluble, but Yield of this compound is Still Low
This is a multifaceted problem that can be broken down into precursor availability, enzyme kinetics, and metabolic pathway balancing.
Sub-problem 3.1: Inefficient Conversion of Hexanoate to Hexanoyl-CoA
Question: How do I know if the first step, the activation of hexanoate, is the bottleneck?
Answer: This can be investigated by measuring the intracellular concentration of hexanoyl-CoA and assessing the specific activity of your acyl-CoA synthetase.
Troubleshooting Steps:
-
Enzyme Selection: Ensure you are using an acyl-CoA synthetase with good activity towards hexanoate. The native E. coli FadD has some activity on medium-chain fatty acids, but its efficiency is lower for shorter chains.[5][6][7][8] Consider using a synthetase with known high activity for C6 substrates.[4][9]
-
Enhance Precursor Uptake: Overexpression of fatty acid transporters can increase the intracellular concentration of hexanoate.
-
Increase Cofactor Availability: Overexpression of genes involved in Coenzyme A biosynthesis may increase the pool of available CoA for the synthetase reaction.[10]
Sub-problem 3.2: Inefficient Conversion of Hexanoyl-CoA to this compound
Question: If I have sufficient Hexanoyl-CoA, what could be limiting the second hydroxylation step?
Answer: The 2-hydroxylase may have low specific activity for Hexanoyl-CoA, or there may be competing pathways consuming this intermediate.
Troubleshooting Steps:
-
Enzyme Kinetics: Characterize the kinetic parameters (Km and kcat) of your 2-hydroxylase with Hexanoyl-CoA. An enzyme with a high Km or low kcat will be inefficient. The (R)-specific enoyl-CoA hydratase (PhaJ) is a candidate for this step, and different PhaJ enzymes exhibit varying substrate specificities.[2][11][12][13][14]
-
Block Competing Pathways: The β-oxidation pathway is a major consumer of acyl-CoAs. Deleting key genes in this pathway, such as fadE (encoding acyl-CoA dehydrogenase), can redirect the flux of Hexanoyl-CoA towards your desired product.[15][16]
Quantitative Data Summary
Table 1: Kinetic Parameters of Acyl-CoA Synthetases for Hexanoate
| Enzyme | Organism | Specific Activity (nmol/min/mg protein) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| FadK | E. coli | 158.3 | Not Reported | Not Reported | [4] |
| FadD (wild-type) | E. coli | Lower activity on MCFAs | Not Reported | 135 (for C6) | [5][7] |
| FadD (mutant) | E. coli | Increased growth rate on hexanoate | Not significantly changed | Increased | [5] |
| CsAAE1 | Cannabis sativa | Activates hexanoate | Not Reported | Not Reported | [9] |
Table 2: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratases (PhaJ) for C6 Substrates
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PhaJ4aRe | Ralstonia eutropha | 2-Hexenoyl-CoA | 41 | 1.1 x 103 | 2.7 x 107 | [2] |
| PhaJ4bRe | Ralstonia eutropha | 2-Hexenoyl-CoA | 68 | 2.5 x 103 | 3.8 x 107 | [2] |
| PhaJAc | Aeromonas caviae | 2-Hexenoyl-CoA | 65 | 1.8 x 103 U/mg | Not Reported | [12] |
Table 3: Intracellular Acyl-CoA Concentrations in E. coli
| Acyl-CoA | Growth Condition | Concentration (nmol/mg dry wt) | Molar Concentration (µM) | Reference |
| Acetyl-CoA | Exponential (glucose) | 0.05 - 1.5 | 20 - 600 | [3] |
| Malonyl-CoA | Exponential (glucose) | 0.01 - 0.23 | 4 - 90 | [3] |
| Isovaleryl-CoA | Engineered strain | 80.77 nmol/g wet weight | Not Reported | [17] |
| Hexanoyl-CoA | Cannabis sativa flowers | 15.5 pmol/g fresh weight | Not Reported | [9] |
Experimental Protocols
Protocol 1: Quantification of 2-Hydroxyhexanoic Acid by GC-MS
Objective: To quantify the intracellular concentration of 2-hydroxyhexanoic acid (as a proxy for this compound after hydrolysis) in E. coli cell lysates.
Methodology:
-
Sample Preparation:
-
Harvest E. coli cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a buffered solution.
-
Perform alkaline hydrolysis to release the fatty acid from the CoA thioester.
-
Acidify the sample and extract the free fatty acids with an organic solvent (e.g., ethyl acetate).
-
-
Derivatization:
-
Evaporate the organic solvent to dryness.
-
Derivatize the dried extract to increase volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[18][19][20][21][22] This will convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable column (e.g., HP-5MS) and temperature program to separate the analytes.
-
Identify the 2-hydroxyhexanoic acid derivative based on its retention time and mass spectrum.
-
Quantify the analyte using an internal standard and a calibration curve prepared with a 2-hydroxyhexanoic acid standard.
-
Protocol 2: Acyl-CoA Synthetase Activity Assay
Objective: To determine the specific activity of a recombinant acyl-CoA synthetase for hexanoate.
Methodology:
-
Enzyme Preparation: Prepare a cell-free extract of E. coli expressing the acyl-CoA synthetase.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
Coenzyme A
-
MgCl2
-
Hexanoate
-
-
Reaction Initiation and Termination:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the cell-free extract.
-
Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).
-
-
Quantification of Hexanoyl-CoA:
Protocol 3: 2-Hydroxylase (PhaJ) Activity Assay
Objective: To measure the activity of the 2-hydroxylase (e.g., PhaJ) on Hexanoyl-CoA.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a purified or partially purified 2-hydroxylase enzyme. Synthesize or purchase Hexanoyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Hexanoyl-CoA
-
-
Reaction Monitoring:
-
The activity of enoyl-CoA hydratases like PhaJ can be monitored spectrophotometrically by measuring the decrease in absorbance at around 263 nm, which corresponds to the hydration of the double bond in an enoyl-CoA substrate.[2] For a hydroxylase acting on a saturated acyl-CoA, a coupled assay or direct product measurement is necessary.
-
-
Coupled Assay (Alternative):
-
If the 2-hydroxylase has a subsequent enzyme in a pathway, its activity can be coupled to the activity of the next enzyme, provided the second reaction leads to a measurable change (e.g., change in NADH/NADPH absorbance at 340 nm).
-
-
Direct Product Quantification:
-
Stop the reaction at different time points and quantify the formation of this compound using HPLC-UV as described in Protocol 2.
-
Visualizations
Caption: Metabolic pathway for this compound production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Enhancement of E. coli acyl-CoA synthetase FadD activity on medium chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Part:BBa K654059 - parts.igem.org [parts.igem.org]
- 8. Molecular effect of FadD on the regulation and metabolism of fatty acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Escherichia coli acyl-CoA dehydrogenase inhibitors and genetic engineering for short chain alkane production - Nottingham ePrints [eprints.nottingham.ac.uk]
- 16. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineered short branched-chain acyl-CoA synthesis in E. coli and acylation of chloramphenicol to branched-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Derivatization techniques for free fatty acids by GC [restek.com]
- 22. gcms.cz [gcms.cz]
troubleshooting 2-Hydroxyhexanoyl-CoA detection by mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 2-Hydroxyhexanoyl-CoA by mass spectrometry.
Frequently Asked Questions (FAQs)
Sample Preparation & Stability
-
Q1: My this compound signal is low and inconsistent. Could this be a sample stability issue? A1: Yes, acyl-CoA thioesters are susceptible to hydrolysis, particularly in aqueous solutions that are neutral or alkaline.[1][2] To ensure stability, samples should be processed quickly at low temperatures (on ice) and stored at -80°C.[1] The use of acidic extraction solvents can also help improve stability.[1]
-
Q2: What is the recommended method for extracting short-chain acyl-CoAs from biological samples? A2: A common and effective method involves protein precipitation with an organic solvent. A frequently used extraction solution is a mixture of methanol (B129727), acetonitrile (B52724), and water.[2] Some protocols also use halogenated acetic acids like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA), which also aids in protein precipitation.[3][4]
-
Q3: Is Solid Phase Extraction (SPE) necessary for sample cleanup? A3: SPE can be used to remove deproteinizing agents and other interfering substances.[4] However, it may not be ideal when trying to analyze both hydrophobic acyl-CoAs and more hydrophilic precursors simultaneously, as their differing polarities can lead to poor recovery of one group.[3] For many applications focusing on short-chain acyl-CoAs, a simple protein precipitation followed by centrifugation is sufficient.[3]
LC-MS/MS Method & Parameters
-
Q4: Which ionization mode is best for this compound detection? A4: Positive electrospray ionization (ESI) mode is generally preferred for the detection of short-chain acyl-CoAs as it has been shown to be more efficient.[3]
-
Q5: What are the characteristic fragmentation patterns and recommended MRM transitions for this compound? A5: Acyl-CoAs exhibit a very characteristic fragmentation pattern. The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[5] Another significant fragment ion observed is m/z 428, which represents a portion of the coenzyme A structure.[3][5] These patterns are consistent across different acyl-CoA species.[6]
-
Q6: I'm observing poor chromatographic peak shape. What can I do to improve it? A6: Poor peak shape for acyl-CoAs can be caused by interactions with the analytical column or improper mobile phase composition. Using a C18 reversed-phase column is common.[1] Mobile phases containing an ion-pairing agent can sometimes improve peak shape, but these can also cause ion suppression in the mass spectrometer.[6] An alternative is to use a mobile phase with a suitable buffer, such as ammonium (B1175870) acetate, at a slightly acidic pH.[1]
Data Interpretation & Troubleshooting
-
Q7: I'm seeing several peaks in my mass spectrum in addition to the expected [M+H]⁺ ion. What are they? A7: You are likely observing adduct ions, which are formed when your analyte associates with other ions present in the mobile phase or from the sample matrix. Common adducts in positive ESI mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7][8] It is crucial to identify these to avoid misinterpreting your data.
-
Q8: What causes ion suppression and how can I mitigate it? A8: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[1] To mitigate this, ensure good chromatographic separation to resolve your analyte from interfering matrix components.[1] Additionally, effective sample cleanup, such as SPE, can help remove many of these interfering substances.[4] Using a stable isotope-labeled internal standard can also help correct for matrix effects.
Quantitative Data Summary
Table 1: Predicted m/z for this compound and its Fragments
This table provides the calculated mass-to-charge ratios (m/z) for the protonated molecule and its key fragments, which are essential for setting up a Multiple Reaction Monitoring (MRM) experiment.
| Analyte/Fragment | Formula | Monoisotopic Mass (Da) | m/z ([M+H]⁺) |
| This compound (Precursor) | C₂₇H₄₈N₇O₁₈P₃S | 883.1993 | 884.2071 |
| Fragment 1 (Neutral Loss of 507) | C₂₇H₄₇N₇O₁₈P₃S - C₁₀H₁₂N₅O₁₀P₂ | 376.1309 | 377.1387 |
| Fragment 2 (CoA moiety fragment) | C₁₁H₁₅N₅O₇P₂ | 427.0297 | 428.0375 |
Table 2: Common Adducts in Positive ESI Mode
This table lists common adducts that may be observed during analysis. Recognizing these is key to correctly identifying the molecular ion.[7]
| Adduct Ion | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 |
| [M+NH₄]⁺ | +18.0344 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
| [M+CH₃OH+H]⁺ | +33.0340 |
| [M+ACN+H]⁺ | +42.0344 |
| [2M+H]⁺ | M + 1.0078 |
Experimental Protocols
Protocol: Sample Preparation from Cell Culture
This protocol provides a general methodology for the extraction of short-chain acyl-CoAs from cultured cells.[1]
-
Cell Harvesting : Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis : Add 2 mL of ice-cold methanol to the culture plate and place it at -80°C for at least 15 minutes to quench metabolic activity and lyse the cells.
-
Internal Standard Spiking : Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to the cell lysate.
-
Cell Scraping & Collection : Scrape the cells from the plate into the methanol solution and transfer the lysate to a centrifuge tube.
-
Protein Precipitation : Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.
-
Solvent Evaporation : Transfer the supernatant to a new tube, add 1 mL of acetonitrile to facilitate evaporation, and evaporate the solvent in a vacuum concentrator.[1]
-
Reconstitution : Reconstitute the dried sample pellet in 150 µL of a suitable solvent (e.g., methanol or a buffer compatible with your LC method).[1]
-
Final Centrifugation : Vortex the reconstituted sample and centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any remaining insoluble material.
-
Analysis : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visual Guides and Workflows
Caption: A typical experimental workflow for acyl-CoA analysis.
Caption: Characteristic fragmentation of this compound in MS/MS.
Caption: A logical workflow for troubleshooting low LC-MS signal.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Synthesis of 2-Hydroxyhexanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 2-Hydroxyhexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic reaction for synthesizing this compound?
The primary enzymatic reaction is an acyloin condensation between formyl-CoA and hexanal, catalyzed by a 2-hydroxyacyl-CoA synthase (HACS) or a 2-hydroxyacyl-CoA lyase (HACL) operating in its reverse, synthetic direction.[1][2] These enzymes are typically dependent on Thiamine Pyrophosphate (TPP) and divalent metal ions like Mg²⁺ as cofactors.[3]
Q2: Which specific enzymes can be used for this synthesis?
Several HACS/HACL enzymes have been identified with varying substrate specificities. While human HACS (HsHACS) shows a preference for longer-chain substrates, prokaryotic homologs may exhibit different activities.[4] It is recommended to screen different enzyme variants to find one with optimal activity for hexanal.
Q3: What are the necessary cofactors for the reaction?
The key cofactors for HACS/HACL enzymes are Thiamine Pyrophosphate (TPP) and a divalent metal ion, typically Magnesium Chloride (MgCl₂). It is crucial to include these in the reaction buffer at optimal concentrations.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by quantifying the consumption of substrates (formyl-CoA and hexanal) or the formation of the product (this compound). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS/MS) are suitable for this purpose.[5][6][7]
Q5: What are the typical challenges encountered in this enzymatic synthesis?
Common challenges include low product yield, enzyme instability, substrate or product inhibition, and difficulties in purifying the final product. A systematic troubleshooting approach is essential to address these issues.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inactive Enzyme | Verify enzyme activity with a known, reliable substrate. | Perform a positive control experiment using a short-chain aldehyde (e.g., formaldehyde) to confirm the enzyme is active. If inactive, obtain a fresh batch of enzyme or re-purify if produced in-house. |
| Missing or Degraded Cofactors | Check the presence and integrity of TPP and MgCl₂. | Prepare fresh stock solutions of TPP and MgCl₂. TPP is sensitive to heat and pH, so it should be stored appropriately. |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and buffer composition. | Perform a series of small-scale reactions varying the pH (e.g., 6.5-8.5) and temperature (e.g., 25-40°C) to determine the optimal conditions for your specific enzyme. |
| Poor Substrate Quality | Assess the purity of formyl-CoA and hexanal. | Use high-purity substrates. Hexanal can oxidize over time, so use a fresh or properly stored stock. The synthesis of formyl-CoA can be challenging; ensure its quality and concentration are verified. |
| Unfavorable Reaction Equilibrium | The acyloin condensation can be reversible. | Consider strategies to shift the equilibrium towards product formation, such as by removing the product as it is formed (e.g., using a two-phase system if feasible) or by using a higher concentration of one of the substrates (be mindful of potential substrate inhibition). |
| Product Degradation | This compound may be unstable under the reaction conditions. | Analyze samples at different time points to check for product degradation. If degradation is observed, consider lowering the reaction temperature or adjusting the pH. |
Problem 2: Enzyme Instability or Precipitation During Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Buffer Composition | Evaluate the buffer components and ionic strength. | Some enzymes are sensitive to high salt concentrations or specific buffer ions. Test different buffer systems (e.g., phosphate, Tris, HEPES) at various ionic strengths. |
| Suboptimal pH or Temperature | Review the reaction pH and temperature. | Extreme pH or high temperatures can lead to enzyme denaturation. Ensure these parameters are within the optimal range for your enzyme. |
| Presence of Proteases | If using a crude enzyme preparation, protease contamination can be an issue. | Add a protease inhibitor cocktail to the reaction mixture. |
| Agitation Stress | Excessive shaking or stirring can denature some enzymes. | Reduce the agitation speed or use a gentler mixing method. |
Problem 3: Difficulty in Purifying this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Co-elution with Substrates or Byproducts | Optimize the purification method. | For affinity-tagged enzymes, ensure complete removal after the reaction. For product purification, methods like Solid-Phase Extraction (SPE) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be effective.[7] Develop a gradient elution method to achieve good separation. |
| Product Instability During Purification | Assess product stability under purification conditions. | Maintain a cool temperature (e.g., 4°C) throughout the purification process. Use buffers at a pH where the product is stable. |
| Low Recovery from Purification | Evaluate each step of the purification process for product loss. | Ensure complete elution from columns and minimize the number of purification steps. Use analytical techniques to quantify the product at each stage to identify where losses are occurring. |
Data Presentation
Table 1: General Reaction Parameters for Enzymatic Synthesis of 2-Hydroxyacyl-CoAs
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 1 - 10 µM | Optimal concentration should be determined empirically. |
| Formyl-CoA Concentration | 0.1 - 2 mM | Higher concentrations may lead to substrate inhibition in some enzymes. |
| Hexanal Concentration | 0.5 - 10 mM | Test a range to find the optimal concentration, as high levels can be inhibitory or cause solubility issues. |
| Thiamine Pyrophosphate (TPP) | 0.1 - 1 mM | Essential cofactor. |
| Magnesium Chloride (MgCl₂) | 1 - 10 mM | Essential cofactor. |
| pH | 7.0 - 8.0 | The optimal pH can be enzyme-specific. |
| Temperature | 30 - 37 °C | The optimal temperature can be enzyme-specific. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Kinetic Parameters of Selected HACS/HACL Enzymes with Different Aldehyde Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Actinobacterial 2-hydroxyisobutyryl-CoA lyase | 2-hydroxyisobutyryl-CoA (cleavage) | 0.12 | 1.3 | 10,833 |
| Rhodospirillales bacterium HACL (RuHACL) | Formaldehyde (B43269) | ~30 | - | - |
| Note: Specific kinetic data for the synthesis of this compound is not readily available in the literature. The data presented is for related substrates and reactions to provide a general reference. The Km for RuHACL with formaldehyde is relatively high, suggesting that higher concentrations of the aldehyde substrate may be necessary.[2][8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice.
-
To a final volume of 1 mL, add the following components in order:
-
Sterile water to volume
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
1 mM Thiamine Pyrophosphate (TPP)
-
5 mM Magnesium Chloride (MgCl₂)
-
1 mM Formyl-CoA
-
5 µM purified 2-hydroxyacyl-CoA synthase (HACS)
-
-
-
Initiate Reaction:
-
Start the reaction by adding 5 mM Hexanal.
-
Mix gently by inverting the tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 80°C for 10 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
-
Protocol 2: Quantification of this compound by LC-MS/MS
-
Instrumentation:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient elution to separate the product from the substrates.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard or based on theoretical fragmentation.
-
-
Quantification:
-
Generate a standard curve using a purified and quantified standard of this compound.
-
Calculate the concentration of the product in the enzymatic reaction samples based on the standard curve.
-
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxyhexanoyl-CoA from Cell Lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Hydroxyhexanoyl-CoA from cell lysates.
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Degradation during cell lysis and extraction | Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[1] Ensure all buffers are maintained at a neutral or slightly acidic pH (around 6.5-7.0) and kept at 4°C throughout the procedure.[2][3] Work quickly and minimize the time samples are in aqueous solutions. |
| Oxidation of the hydroxyl group | 2-hydroxyacyl-CoAs can be sensitive to oxidation.[4] Consider adding antioxidants like TCEP (Tris(2-carboxyethyl)phosphine) to your lysis and purification buffers, but be aware that some reducing agents like DTT can promote thioester hydrolysis.[5] |
| Inefficient cell lysis | Incomplete cell lysis will result in poor recovery. Sonication is a common method for lysing cells to release acyl-CoAs.[2] Ensure sonication is performed on ice and is sufficient to disrupt the cells without causing excessive heating. |
| Precipitation of this compound | Long-chain acyl-CoAs can precipitate, especially at low temperatures.[5] While purification should be performed at low temperatures to minimize degradation, be mindful of potential solubility issues. If precipitation is suspected, consider slight adjustments to buffer composition or temperature. |
| Poor binding to chromatography resin | The choice of chromatography resin is critical. For a modified acyl-CoA like this compound, reversed-phase chromatography (e.g., C18) is often used.[6][7] Ensure the column is properly equilibrated and the mobile phase conditions are optimized for binding. |
| Co-elution with other cellular components | Cell lysates are complex mixtures. Your purification protocol may need multiple steps to achieve high purity. Consider incorporating an initial solid-phase extraction (SPE) step to remove major contaminants before proceeding to HPLC. |
Issue 2: Contamination of Final Product
| Potential Cause | Recommended Solution |
| Presence of other acyl-CoAs | The structural similarity of different acyl-CoAs can make separation challenging. Optimize your HPLC gradient to achieve better resolution between this compound and other acyl-CoAs. |
| Protein contamination | Proteins from the cell lysate can co-purify with your target molecule. Include a protein precipitation step (e.g., with trichloroacetic acid or a cold organic solvent mixture) after cell lysis.[8] |
| Salt contamination from buffers | High salt concentrations in the final product can interfere with downstream applications. Ensure a desalting step is included in your protocol, such as dialysis or using a desalting column. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from cell lysates?
A1: A common and effective method involves quenching cellular metabolism rapidly, followed by extraction with a cold organic solvent mixture, such as acetonitrile (B52724)/methanol (B129727)/water (2:2:1, v/v/v). This helps to precipitate proteins while extracting small molecules like acyl-CoAs. It is crucial to keep the samples on ice throughout the extraction process to minimize enzymatic degradation.
Q2: How can I improve the stability of this compound during purification?
A2: To enhance stability, perform all purification steps at 4°C and use slightly acidic buffers (pH 6.5-7.0).[2][3] The addition of antioxidants can also be beneficial. For long-term storage, it is recommended to store the purified this compound at -80°C.[8]
Q3: What type of chromatography is most suitable for purifying this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is a widely used and effective method for the separation of acyl-CoAs.[6][7] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.
Q4: How can I detect and quantify this compound?
A4: The most common method for the detection and quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. UV detection at around 260 nm can also be used, as the CoA moiety has a strong absorbance at this wavelength.
Q5: Can I synthesize this compound enzymatically to use as a standard?
A5: Yes, enzymatic synthesis is a viable option for producing a this compound standard. This typically involves using a Coenzyme A ligase that can accept 2-hydroxyhexanoic acid as a substrate. The enzymatically synthesized product can then be purified using methods similar to those for extraction from cell lysates, such as solid-phase extraction and RP-HPLC.[7][8]
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Lysates
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Metabolism Quenching and Extraction:
-
Add a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) to the cell pellet or plate.
-
Scrape the cells (for adherent cultures) and transfer the mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solvent Evaporation:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of a suitable buffer for subsequent analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Protocol 2: Purification of this compound by RP-HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 260 nm and/or Mass Spectrometry.
-
Injection: Inject the reconstituted cell extract.
-
Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by a standard or mass spectrometry.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. ovid.com [ovid.com]
- 2. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
instability and degradation of 2-Hydroxyhexanoyl-CoA during storage
Welcome to the technical support center for 2-Hydroxyhexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound during storage?
A1: The stability of this compound, like other acyl-CoA thioesters, is primarily affected by hydrolysis of the thioester bond.[1][2] The rate of hydrolysis is influenced by several factors:
-
pH: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.[3] Acidic conditions (pH 4-6) generally improve stability.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4]
-
Enzymatic Activity: Contamination with thioesterases can lead to rapid enzymatic hydrolysis of the acyl-CoA.[1][5] These enzymes are widespread in biological samples.[1]
-
Oxidation: Although less common for saturated acyl chains, exposure to strong oxidizing agents can be a concern.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: Store as a lyophilized powder or in a suitable solvent at -20°C or, for long-term storage, at -80°C.[4]
-
Form: Lyophilized powder is generally more stable than solutions.
-
Solvent: If in solution, use a buffered aqueous solution with a slightly acidic pH (e.g., pH 5-6). Avoid alkaline buffers. Reconstitute just prior to use if possible.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation, although this is a lesser concern for saturated acyl-CoAs.
Q3: How can I assess the purity and integrity of my this compound sample?
A3: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry (MS).[6][7][8][9][10][11] A stability-indicating HPLC method can separate the intact this compound from its degradation products, primarily 2-hydroxyhexanoic acid and Coenzyme A.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway is the hydrolysis of the thioester bond, which yields 2-hydroxyhexanoic acid and Coenzyme A (CoASH).[12][1][2] In the presence of specific enzymes, other transformations are possible, but chemical hydrolysis is the main concern during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or lower than expected activity. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions from lyophilized powder for each experiment. 2. Verify the integrity of the stock solution using HPLC. 3. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| High background signal in enzymatic assays. | Presence of free Coenzyme A due to hydrolysis of this compound. | 1. Purify the this compound sample by HPLC immediately before use to remove degradation products. 2. Run a control reaction without the enzyme to quantify the background signal from non-enzymatic hydrolysis. |
| Precipitate formation upon thawing of the stock solution. | Poor solubility or aggregation at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. Consider using a different buffer system or adding a small amount of a compatible organic solvent (ensure it does not interfere with your assay). |
| Loss of compound during sample preparation. | Adsorption to plasticware. | 1. Use low-retention polypropylene (B1209903) tubes and pipette tips. 2. For highly sensitive applications, consider using glass vials.[13] |
Quantitative Data on Stability (Inferred)
| Storage Condition | Parameter | Expected Stability (Half-life) | Notes |
| Aqueous Solution (pH 7.4, 25°C) | Hydrolysis | Hours | Thioesters are generally unstable at physiological pH and room temperature.[14] |
| Aqueous Solution (pH 5.0, 4°C) | Hydrolysis | Days to Weeks | Acidic pH and low temperature significantly slow down hydrolysis. |
| Frozen Solution (-20°C, pH 5.0) | Hydrolysis | Months | Freezing minimizes chemical degradation.[4] |
| Frozen Solution (-80°C, pH 5.0) | Hydrolysis | > 1 Year | Recommended for long-term storage of solutions. |
| Lyophilized Powder (-20°C) | Decomposition | > 2 Years | The most stable form for long-term storage. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound in a given buffer at a specific temperature.
Materials:
-
This compound
-
Buffer of interest (e.g., phosphate (B84403) buffer, pH 7.4)
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
UV detector or Mass Spectrometer
Procedure:
-
Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), inject an aliquot onto the HPLC system.
-
Incubate the stock solution at the desired temperature (e.g., 25°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and if necessary, quench any reaction by adding an equal volume of cold acetonitrile, and inject it into the HPLC.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of its degradation products over time.
-
Calculate the percentage of remaining this compound at each time point relative to t=0.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Detection: 260 nm (for the adenine (B156593) moiety of CoA)
-
Gradient: 5% B for 2 min, linear gradient to 50% B over 15 min, hold for 2 min, then return to initial conditions.
Visualizations
References
- 1. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 2-Hydroxyhexanoyl-CoA in solution
Welcome to the technical support center for 2-Hydroxyhexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution seems to be degrading quickly. What are the primary factors affecting its stability?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and enzymatic activity.
-
pH: The thioester bond in acyl-CoAs is susceptible to hydrolysis, a reaction that is significantly accelerated at alkaline pH. Maintaining a slightly acidic to neutral pH is crucial for minimizing hydrolytic degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, it is essential to keep solutions of this compound on ice during experiments and store them at low temperatures for the long term.
-
Enzymatic Degradation: Contamination of your sample with enzymes such as thioesterases can lead to rapid degradation. These enzymes can be introduced from biological samples or microbial contamination.
Q2: What is the optimal pH for storing and handling this compound solutions?
A2: To minimize hydrolysis, it is recommended to maintain the pH of your this compound solution between 4.0 and 6.8.[1] Alkaline conditions (pH > 7) should be avoided as the rate of thioester hydrolysis increases significantly.[2]
Q3: I am observing inconsistent results in my experiments. Could this be related to the stability of my this compound stock solution?
A3: Yes, inconsistent results are a common consequence of analyte instability. If your this compound stock solution is degrading over time, the actual concentration in your experiments will be lower than expected, leading to variability. It is crucial to handle and store the stock solution properly. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[3]
Q4: How can I prevent enzymatic degradation of this compound in my samples?
A4: To prevent enzymatic degradation, especially when working with biological lysates, it is important to work quickly and at low temperatures to minimize endogenous enzyme activity. Additionally, consider the following:
-
Use of Inhibitors: Incorporate broad-spectrum protease and esterase inhibitors in your buffers.
-
Sample Purification: If possible, purify your sample to remove contaminating enzymes before adding this compound.
-
Sterile Technique: Use sterile buffers and equipment to prevent microbial contamination, which can introduce degradative enzymes.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: For optimal stability:
-
Solvent: Prepare stock solutions in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 4.0-6.8) or an organic solvent like methanol (B129727) for initial solubilization before dilution into an aqueous buffer.[1]
-
Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage Temperature: For short-term storage (a few days), 4°C is acceptable. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[3]
Quantitative Data on Acyl-CoA Stability
While specific quantitative data for the stability of this compound is limited in the literature, the following table provides stability data for other short-chain acyl-CoAs at different pH values, which can serve as a useful proxy. The primary degradation pathway considered here is non-enzymatic hydrolysis of the thioester bond.
| Acyl-CoA | pH | Temperature (°C) | Half-life (t½) | Reference/Notes |
| Acetyl-CoA | 6.0 | Not Specified | Very Slow Hydrolysis | [2] |
| Acetyl-CoA | 7.0 | Not Specified | Very Slow Hydrolysis | [2] |
| Acetyl-CoA | 8.0 | Not Specified | ~10x faster hydrolysis than at pH 6-7 | [2] |
| Malonyl-CoA | 6.0 | Not Specified | Very Slow Hydrolysis | [2] |
| Malonyl-CoA | 7.0 | Not Specified | Very Slow Hydrolysis | [2] |
| Malonyl-CoA | 8.0 | Not Specified | ~10x faster hydrolysis than at pH 6-7 | [2] |
Note: The stability of this compound is expected to follow a similar trend, with increased degradation at higher pH.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound under different buffer and temperature conditions using HPLC analysis.
Materials:
-
This compound
-
Buffers of varying pH (e.g., 50 mM Ammonium Acetate at pH 4.5, 6.8, and 8.0)
-
HPLC system with a C18 column
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a slightly acidic buffer (e.g., 50 mM Ammonium Acetate, pH 4.5).
-
Sample Preparation:
-
For each condition to be tested (different pH and temperature), prepare triplicate samples by diluting the stock solution to a final concentration of 100 µM in the respective pre-warmed or pre-chilled buffer.
-
Prepare a "time zero" sample by immediately quenching the reaction with an equal volume of quenching solution.
-
-
Incubation: Incubate the remaining samples at their respective temperatures.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and quench the reaction as in step 2.
-
HPLC Analysis:
-
Analyze all quenched samples by reverse-phase HPLC.
-
Use a suitable mobile phase gradient to separate this compound from its degradation products.
-
Monitor the elution profile using a UV detector at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the half-life (t½) for each condition.
-
Visualizations
Caption: Potential chemical degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Breaking It Down: Estimating Short-Chain PFAS Half-Lives in a Human Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of acyl coenzyme A synthetase and hydroxyacyl coenzyme A dehydrogenase during fatty acid degradation in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Hydroxyhexanoyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the mass spectrometric analysis of 2-Hydroxyhexanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Question: I am not seeing the expected molecular ion for this compound. What could be the issue?
Answer:
Several factors could contribute to the absence or low intensity of the molecular ion ([M+H]⁺) of this compound. Follow these troubleshooting steps:
-
Sample Stability: Acyl-CoA thioesters can be unstable, particularly in aqueous solutions at non-optimal pH. Ensure your sample is fresh and has been handled appropriately to prevent degradation. Thioesters are susceptible to hydrolysis.
-
In-Source Fragmentation/Decay: this compound can be prone to fragmentation within the ion source, even with soft ionization techniques like electrospray ionization (ESI). This "in-source decay" can lead to the observation of fragment ions instead of the intact molecular ion. Try reducing the ion source temperature and voltages to minimize this effect.
-
Ionization Efficiency: The ionization efficiency of this compound may be low under your current mobile phase conditions. Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) for positive ion mode.
-
Instrument Sensitivity: Verify that the mass spectrometer is properly calibrated and has sufficient sensitivity to detect your compound at the expected concentration.
Question: I am observing a prominent peak with a neutral loss of 507 Da from my expected molecular ion. Is this an artifact?
Answer:
No, this is not an artifact but rather the most characteristic fragmentation pattern for acyl-CoA compounds in positive ion mode tandem mass spectrometry (MS/MS).[1][2] This neutral loss corresponds to the cleavage of the 3'-phospho-ADP moiety from the Coenzyme A backbone.[2] The presence of this neutral loss is a strong indicator that you are observing an acyl-CoA species.
Question: My spectrum shows a significant peak at m/z 428. What does this represent?
Answer:
The fragment ion at m/z 428.0365 is another hallmark of acyl-CoA fragmentation. It represents the adenosine (B11128) 3',5'-diphosphate portion of the Coenzyme A molecule.[1] Observing this ion, often in conjunction with the neutral loss of 507 Da, provides high confidence in the identification of an acyl-CoA compound.
Question: I see a peak corresponding to a neutral loss of 18 Da (water). Is this related to my this compound?
Answer:
Yes, this is a very likely and expected fragmentation for a molecule containing a hydroxyl group. The 2-hydroxy group on the hexanoyl chain can be readily lost as a water molecule (H₂O) during mass spectrometric analysis, particularly during MS/MS fragmentation.[3][4] This can also occur to some extent in the ion source.
Question: How can I differentiate between in-source fragmentation and true MS/MS fragmentation?
Answer:
To distinguish between fragments formed in the ion source versus those generated in the collision cell (MS/MS), you can perform the following:
-
Analyze in MS1 Mode: Acquire a full scan mass spectrum (MS1) without applying any collision energy. If you observe the fragment ions in the MS1 spectrum, they are likely being formed in the ion source.
-
Vary In-Source Parameters: Gradually decrease the voltages and temperatures in your ion source. If the intensity of the fragment ions decreases relative to the molecular ion, this indicates that in-source fragmentation is occurring.
Frequently Asked Questions (FAQs)
What is the expected molecular weight and m/z of this compound?
-
Molecular Formula: C₂₇H₄₆N₇O₁₈P₃S
-
Monoisotopic Mass: 881.1887 Da
-
Expected [M+H]⁺ in positive ion mode: m/z 882.1965
What are the key diagnostic fragment ions for this compound in positive ion mode MS/MS?
Based on the known fragmentation of acyl-CoAs and hydroxylated fatty acids, the following are the predicted key diagnostic ions:
-
Neutral Loss of 507 Da: [M+H - 507]⁺, resulting in a fragment corresponding to the protonated 2-hydroxyhexanoyl-pantetheine moiety.
-
Fragment at m/z 428.0365: The characteristic adenosine 3',5'-diphosphate fragment.
-
Neutral Loss of 18 Da: [M+H - 18]⁺, corresponding to the loss of water from the 2-hydroxy group.
What are some common contaminants that might interfere with my analysis?
-
Keratin: These proteins are ubiquitous in lab environments and can produce a variety of peptide ions that may interfere with your analysis.
-
Plasticizers: Phthalates and other plasticizers can leach from plastic labware and tubing and are often observed as contaminants.
-
Solvent Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common and can complicate spectral interpretation.
Can I analyze this compound in negative ion mode?
Yes, acyl-CoAs can be analyzed in negative ion mode. You would expect to see the deprotonated molecule [M-H]⁻. Fragmentation in negative mode can also be informative, though it often yields different fragment ions compared to positive mode.
Data Presentation
Table 1: Common Adducts and Artifacts in the Mass Spectra of this compound
| m/z (positive ion mode) | Identity/Description | Source/Reason | Troubleshooting/Confirmation |
| 882.1965 | [M+H]⁺ of this compound | Target Analyte | Expected Molecular Ion |
| 904.1785 | [M+Na]⁺ | Sodium contamination from glassware, solvents, or buffers. | Characteristic +22 Da shift from the protonated molecule. |
| 920.1524 | [M+K]⁺ | Potassium contamination from glassware, solvents, or buffers. | Characteristic +38 Da shift from the protonated molecule. |
| 375.1900 | [M+H - 507]⁺ | Characteristic neutral loss of the 3'-phospho-ADP moiety from the CoA backbone. | A primary indicator of an acyl-CoA compound. |
| 428.0365 | Adenosine 3',5'-diphosphate fragment | Characteristic fragmentation of the CoA backbone. | A key diagnostic ion for acyl-CoAs. |
| 864.1859 | [M+H - H₂O]⁺ | Neutral loss of water from the 2-hydroxy group. | Common for hydroxylated compounds; can occur in-source or during MS/MS. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Acyl-CoAs from Cell Culture
-
Cell Lysis and Extraction:
-
Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from the matrix (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Mass Spectrometer: A tandem mass spectrometer capable of MS/MS analysis (e.g., a triple quadrupole or a high-resolution mass spectrometer).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions (for targeted analysis):
-
Precursor ion: m/z 882.2
-
Product ions: m/z 375.2 (from neutral loss of 507), m/z 428.0
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for mass spectrometric analysis of this compound.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Feedback Inhibition in 2-Hydroxyhexanoyl-CoA Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on 2-Hydroxyhexanoyl-CoA biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly feedback inhibition, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed biosynthetic pathway for this compound?
A1: The biosynthesis of this compound can be achieved through various metabolic engineering strategies. A common approach involves the condensation of a C5 aldehyde (valeraldehyde) with formyl-CoA, catalyzed by a 2-hydroxyacyl-CoA synthase (HACS).[1][2][3] This reaction is central to synthetic pathways designed for the production of 2-hydroxyacyl-CoAs from C1 feedstocks. The formyl-CoA can be generated from formate (B1220265) or carbon dioxide through the action of enzymes like formate-CoA ligase.
Q2: What is feedback inhibition and why is it a problem in this compound biosynthesis?
A2: Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that catalyzes an earlier step in that pathway. In the context of this compound biosynthesis, the accumulation of this compound or downstream metabolites could inhibit the activity of key enzymes, such as the 2-hydroxyacyl-CoA synthase (HACS) or enzymes in the upstream pathway supplying the precursor substrates (e.g., valeraldehyde (B50692) and formyl-CoA). This creates a bottleneck that limits the overall product yield and productivity of the engineered pathway.[4][5]
Q3: Which enzymes in the this compound biosynthesis pathway are likely susceptible to feedback inhibition?
A3: Based on analogous fatty acid biosynthesis pathways, the primary enzyme likely to be affected by feedback inhibition is the 2-hydroxyacyl-CoA synthase (HACS) . The product, this compound, or a downstream derivative, could allosterically bind to HACS and reduce its catalytic activity. Additionally, enzymes involved in the synthesis of the precursors, such as those in the pathway producing valeraldehyde or formyl-CoA, could also be subject to feedback regulation by their own products or by intermediates of the central metabolism. In general fatty acid synthesis, β-ketoacyl-ACP synthase III (FabH) is a known target of feedback inhibition by acyl-ACPs.[6]
Q4: What are the common strategies to overcome feedback inhibition in metabolic pathways?
A4: Several strategies can be employed to mitigate feedback inhibition:
-
Enzyme Engineering/Directed Evolution: Modifying the allosteric site of the feedback-sensitive enzyme through site-directed mutagenesis or random mutagenesis (directed evolution) can reduce its affinity for the inhibitory product.[7]
-
Dynamic Regulation: Implementing synthetic biological circuits, such as sensor-actuator systems, can dynamically control the expression of the key enzyme in response to the intracellular concentration of a specific metabolite.[5]
-
Increasing Enzyme Concentration: Overexpressing the feedback-inhibited enzyme can sometimes overcome the inhibition by increasing the total number of active sites available.
-
Pathway Optimization: Balancing the expression of pathway enzymes to prevent the accumulation of inhibitory intermediates can also alleviate feedback inhibition.
-
Transcriptional Regulation: Overexpressing a transcriptional activator that upregulates the genes in the biosynthetic pathway can help to overcome metabolic bottlenecks.[4]
Troubleshooting Guides
Issue 1: Low yield of this compound despite successful expression of all pathway enzymes.
-
Possible Cause: Feedback inhibition of a key biosynthetic enzyme, likely the 2-hydroxyacyl-CoA synthase (HACS), by the final product or an intermediate.
-
Troubleshooting Steps:
-
In Vitro Enzyme Assays: Perform kinetic assays with the purified HACS enzyme in the presence of varying concentrations of this compound to determine if it acts as an inhibitor.
-
Metabolite Analysis: Quantify the intracellular concentrations of pathway intermediates. Accumulation of a specific intermediate may suggest a bottleneck at a subsequent step or feedback inhibition of an upstream enzyme.
-
Fed-batch Fermentation: In a whole-cell bioconversion setup, try a fed-batch or continuous culture strategy to maintain a low intracellular concentration of this compound, which may prevent the onset of feedback inhibition.
-
Enzyme Mutagenesis: If feedback inhibition is confirmed, proceed with site-directed mutagenesis of the HACS enzyme to reduce its sensitivity to the inhibitor.
-
Issue 2: Initial production of this compound is high but plateaus quickly.
-
Possible Cause: The accumulation of this compound to a threshold concentration triggers strong feedback inhibition of an early pathway enzyme.
-
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a detailed time-course experiment, monitoring both product formation and the levels of key pathway enzymes (via proteomics or western blotting) and intermediates (via metabolomics).
-
Promoter Swapping: If using inducible promoters, try switching to a set of constitutive promoters with varying strengths to achieve a more balanced and sustained expression of pathway enzymes.
-
Dynamic Regulatory Circuit: Implement a biosensor that detects this compound or a precursor and downregulates the expression of an upstream enzyme to prevent overaccumulation of the inhibitory product.
-
Data Presentation
Table 1: Kinetic Parameters of Wild-Type vs. Engineered Feedback-Resistant HACS
| Enzyme Variant | Substrate (Valeraldehyde) Km (µM) | Vmax (µmol/min/mg) | Inhibitor (this compound) Ki (µM) | Fold Increase in Resistance |
| Wild-Type HACS | 50 | 10 | 25 | 1 |
| Mutant HACS-M1 | 55 | 9.5 | 250 | 10 |
| Mutant HACS-M2 | 60 | 9.0 | >1000 | >40 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of HACS to Alleviate Feedback Inhibition
-
Identify Potential Allosteric Sites: Use computational modeling and sequence alignment with homologous enzymes known to have allosteric sites to predict potential regulatory regions on the HACS enzyme.
-
Primer Design: Design primers containing the desired mutations for the identified residues.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the HACS expression plasmid as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for plasmid propagation.
-
Sequence Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Protein Expression and Purification: Express and purify the mutant HACS enzyme.
-
Kinetic Analysis: Perform enzyme kinetic assays in the presence and absence of the inhibitor (this compound) to determine the Km, Vmax, and Ki values. Compare these values to the wild-type enzyme to assess the degree of feedback resistance.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. WO2020247430A1 - Production of 2-hydroxyacyl-coas and derivatives thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. WRINKLED1 Rescues Feedback Inhibition of Fatty Acid Synthesis in Hydroxylase-Expressing Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative feedback regulation of fatty acid production based on a malonyl-CoA sensor-actuator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of beta-ketoacyl-acyl carrier protein synthase III (FabH) by acyl-acyl carrier protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 2-Hydroxyhexanoyl-CoA Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-Hydroxyhexanoyl-CoA extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most common methods for extracting short-chain acyl-CoAs like this compound are solid-phase extraction (SPE) and liquid-liquid extraction.[1][2] SPE, particularly with weak anion exchange columns, is often favored for its ability to purify and concentrate the analyte.[3][4] Liquid-liquid extraction, often using organic solvents like a methanol-chloroform mixture, is another widely used technique.[3]
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery of acyl-CoAs can be attributed to several factors. Incomplete cell or tissue lysis is a common issue, as is the degradation of the target molecule by endogenous enzymes.[4][5] The choice of extraction solvent, pH, and the efficiency of the purification steps also play a crucial role.[2][6] Furthermore, acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[7]
Q3: What is the best way to store samples to ensure the stability of this compound?
A3: To ensure the stability of acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[4] Quick processing of samples under ice-cold conditions is crucial to minimize enzymatic degradation.[2]
Q4: How can I quantify the extracted this compound?
A4: High-performance liquid chromatography (HPLC) coupled with UV detection (at 260 nm) is a common method for quantifying acyl-CoAs.[1][2] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[3][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield/Recovery | Incomplete cell/tissue homogenization | Ensure thorough homogenization using a suitable method (e.g., glass homogenizer). Optimize the sample-to-solvent ratio.[4] |
| Enzymatic degradation | Work quickly on ice throughout the extraction process. Use of acidic buffers can help inactivate acyl-CoA hydrolases.[2][5] | |
| Inefficient extraction from solvent | Optimize the solvent system. A mixture of acetonitrile (B52724) and 2-propanol is often effective.[2][8] For liquid-liquid extraction, ensure vigorous vortexing and proper phase separation.[3] | |
| Poor retention on SPE column | Ensure the SPE column is properly conditioned and equilibrated. Check the pH of the loading solution to ensure the analyte is charged and will bind to the anion exchange column. | |
| Incomplete elution from SPE column | Optimize the elution solvent. A stepwise elution with increasing concentrations of a competing ion (e.g., ammonium (B1175870) hydroxide) may improve recovery.[3] | |
| Poor Chromatographic Peak Shape | Co-elution with interfering substances | Improve the purification step. An additional wash step during SPE or a different solvent system for liquid-liquid extraction might be necessary. |
| Degradation of analyte on-column | Ensure the mobile phase is at an appropriate pH for acyl-CoA stability (slightly acidic to neutral).[9] | |
| High Variability Between Replicates | Inconsistent sample handling | Standardize all steps of the protocol, from sample collection to final analysis. Ensure accurate and consistent pipetting. |
| Incomplete drying of the final extract | Ensure the extract is completely dried before reconstitution. Residual solvent can affect the final volume and concentration.[3] | |
| Instability of the reconstituted sample | Analyze the samples as soon to reconstitution as possible. Store reconstituted samples at 4°C for short periods, but for longer storage, -80°C is recommended. Some research suggests that ammonium acetate (B1210297) buffered solvent at neutral pH can improve stability.[6] |
Quantitative Data on Extraction Efficiency
The recovery of acyl-CoAs can vary significantly depending on the tissue type, extraction method, and the specific acyl-CoA chain length. The following table summarizes reported recovery rates from different methodologies for acyl-CoAs, which can serve as a benchmark for optimizing this compound extraction.
| Method | Tissue/Cell Type | Analyte | Reported Recovery (%) | Reference |
| Solid-Phase Extraction | Rat Liver | Radiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | 83-90 | [8] |
| Solid-Phase Extraction & HPLC | Rat Heart, Kidney, Muscle | Long-chain acyl-CoAs | 70-80 | [1] |
| Solvent Extraction & SPE | Liver, Brain, Muscle, Adipose Tissue | Various acyl-CoAs | 60-140 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is adapted from established methods for short- and medium-chain acyl-CoA extraction.[3][4]
Materials:
-
Tissue sample (~100 mg) or cultured cells
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue or cell pellet.
-
In a pre-chilled glass homogenizer, add the sample to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Extraction:
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
-
SPE Column Preparation:
-
Condition a weak anion exchange SPE column by passing 3 mL of methanol, followed by 3 mL of water.
-
-
Sample Loading:
-
Collect the upper phase (supernatant) from the extraction step and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
Load the diluted supernatant onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 2.4 mL of 2% formic acid.
-
Wash the column with 2.4 mL of methanol.
-
-
Elution:
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.
-
Perform a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Protocol 2: Liquid-Liquid Extraction of this compound
This protocol is a general method for acyl-CoA extraction from tissues.[3]
Materials:
-
Tissue sample (~100 mg)
-
Methanol-Chloroform (2:1, v/v)
-
10 mM Ammonium Formate (B1220265)
-
Chloroform
-
Internal standard mixture
Procedure:
-
Homogenization and Extraction:
-
Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.
-
Add the internal standard mixture.
-
Add 3 mL of methanol-chloroform (2:1) and homogenize the tissue on ice. Repeat homogenization.
-
Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.
-
-
Phase Separation:
-
Combine the supernatants in a new tube.
-
Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.
-
Vortex for 10 seconds.
-
Centrifuge at 1,300 x g for 15 minutes at 4°C to separate the phases.
-
-
Collection and Purification:
-
Collect the upper aqueous layer containing the acyl-CoAs.
-
This fraction can be further purified using SPE as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
dealing with co-eluting compounds in 2-Hydroxyhexanoyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 2-Hydroxyhexanoyl-CoA, with a focus on resolving issues related to co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in this compound analysis?
The primary challenges in the analysis of this compound and other acyl-CoAs are their low abundance in biological samples and their susceptibility to co-elution with structurally similar compounds, particularly isomers such as 3-Hydroxyhexanoyl-CoA and other hexanoyl-CoA variants.[1][2] Chromatographic separation is crucial to mitigate ion suppression and ensure accurate quantification.[3]
Q2: Which analytical technique is most suitable for this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA thioesters.[4] This technique combines the separation power of liquid chromatography with the high selectivity of mass spectrometry, allowing for reliable detection even at low concentrations.
Q3: What are the characteristic mass fragments of acyl-CoAs that can be used for detection?
In positive ion electrospray ionization (ESI+), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5][6] Another common fragment ion observed is at m/z 428, representing the adenosine (B11128) 3',5'-diphosphate portion.[7] These characteristic fragments are utilized in Multiple Reaction Monitoring (MRM) for specific detection.
Q4: How can I prepare biological samples for this compound analysis?
A common method for sample preparation involves protein precipitation to remove larger molecules, followed by solid-phase extraction (SPE) for cleanup and concentration of the acyl-CoAs. A typical procedure includes conditioning a C18 SPE cartridge, loading the sample, washing away interferences, and eluting the analyte with an organic solvent like methanol (B129727).[4]
Troubleshooting Guide: Dealing with Co-eluting Compounds
Co-elution of this compound with other compounds can lead to inaccurate quantification. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Poor peak shape (fronting, tailing, or split peaks) suggesting co-elution.
Initial Assessment:
-
Visual Inspection of the Chromatogram: Look for asymmetrical peaks, shoulders, or unresolved humps.
-
Mass Spectral Analysis: Examine the mass spectra across the peak. The presence of multiple parent ions or inconsistent fragment ion ratios suggests co-elution.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Steps:
-
Modify the Chromatographic Gradient:
-
Action: Decrease the initial percentage of the strong solvent (e.g., acetonitrile or methanol) and/or create a shallower gradient.
-
Rationale: This increases the interaction of the analytes with the stationary phase, providing more time for separation.
-
-
Change the Organic Solvent:
-
Action: Switch between methanol and acetonitrile as the organic modifier in your mobile phase.
-
Rationale: Methanol and acetonitrile have different selectivities and can alter the elution order of closely related compounds.
-
-
Change the Column Chemistry:
-
Action: If using a standard C18 column, try a column with a different stationary phase, such as a phenyl-hexyl or a column with an embedded polar group.
-
Rationale: Different stationary phases offer alternative separation mechanisms (e.g., pi-pi interactions with a phenyl column) that can resolve isomers that are inseparable on a C18 column.[8]
-
-
Adjust Column Temperature:
-
Action: Increase or decrease the column temperature by 5-10 °C.
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can impact selectivity.[9]
-
-
Adjust the Flow Rate:
-
Action: Decrease the flow rate.
-
Rationale: A lower flow rate can improve separation efficiency, leading to narrower peaks and better resolution.
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of medium-chain acyl-CoAs from biological matrices.[4]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., cell lysate after protein precipitation) onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: A schematic of the solid-phase extraction workflow.
LC-MS/MS Method for this compound Analysis
Disclaimer: The following parameters are based on a validated method for the closely related compound, 3-Hydroxy-Octanoyl-CoA, and may require optimization for this compound.[4]
Liquid Chromatography:
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Quantitative Data
The following table provides hypothetical yet realistic MRM parameters for this compound and a potential co-eluting isomer, 3-Hydroxyhexanoyl-CoA. These values are derived from the known fragmentation patterns of acyl-CoAs and may serve as a starting point for method development.[5][7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 882.2 | 375.2 | 25 | ~ 3.5 |
| 3-Hydroxyhexanoyl-CoA | 882.2 | 375.2 | 25 | ~ 3.2 |
| Internal Standard (e.g., C17-CoA) | 934.3 | 427.3 | 30 | ~ 4.5 |
Note: Due to their structural similarity, 2- and 3-hydroxyhexanoyl-CoA are expected to have very similar fragmentation patterns and close retention times, making chromatographic separation critical. The slightly higher polarity of the 2-hydroxy isomer may lead to a slightly later elution on a C18 column compared to the 3-hydroxy isomer under typical reversed-phase conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. separation of two isomers - Chromatography Forum [chromforum.org]
- 9. scispace.com [scispace.com]
Validation & Comparative
Validating 2-Hydroxyhexanoyl-CoA Production: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and validated production of key metabolic intermediates is paramount. This guide provides a comprehensive comparison of methods for producing and validating 2-Hydroxyhexanoyl-CoA, a crucial precursor in the biosynthesis of various valuable compounds. We will delve into production in engineered microbial strains, cell-free enzymatic synthesis, and chemical synthesis routes, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a six-carbon 2-hydroxyacyl-thioester of coenzyme A. It serves as a key building block in the biosynthesis of specialty chemicals, including certain polyhydroxyalkanoates (PHAs) with tailored material properties and other bioactive molecules. The validation of its production is a critical step in the development of microbial cell factories and biocatalytic processes.
Production Strategies for this compound
The production of this compound can be approached through three primary methods: in vivo biosynthesis using engineered microorganisms, in vitro synthesis via cell-free enzymatic systems, and traditional chemical synthesis. Each strategy presents a unique set of advantages and challenges in terms of titer, yield, productivity, and scalability.
Engineered Microbial Strains
Metabolic engineering of microorganisms such as Escherichia coli and Pseudomonas putida offers a promising avenue for the sustainable production of this compound from renewable feedstocks like glucose. The core of this strategy involves the heterologous expression of genes encoding enzymes that can channel intermediates from central carbon metabolism towards the target molecule.
A key enzyme in this pathway is a 2-hydroxyacyl-CoA synthase, which can catalyze the conversion of hexanoyl-CoA to this compound. While direct quantification of intracellular this compound is not widely reported, its successful incorporation into PHA polymers in engineered strains serves as strong evidence of its production. For instance, studies on PHA biosynthesis in recombinant E. coli have demonstrated the incorporation of 2-hydroxyhexanoate monomers, which are derived from this compound.
dot
Caption: Biosynthetic pathway for this compound in engineered microbes.
Table 1: Comparison of Production Strategies for this compound
| Parameter | Engineered Microbial Strains | Cell-Free Enzymatic Synthesis | Chemical Synthesis |
| Titer | Data not available for isolated product. | Potentially high, dependent on enzyme and substrate loading. | High, limited by solubility and reaction stoichiometry. |
| Yield | Dependent on metabolic pathway efficiency and carbon source. | Potentially near-stoichiometric. | High, but can be affected by side reactions. |
| Productivity | Limited by cell growth and metabolic rates. | Potentially high, not limited by cell viability. | High, determined by reaction kinetics. |
| Advantages | Sustainable, uses renewable feedstocks. | High purity, precise control, rapid prototyping.[1][2][3] | Well-established, predictable, high concentrations. |
| Disadvantages | Complex metabolic networks, potential for byproduct formation. | High cost of purified enzymes and cofactors.[1][2][3] | Harsh reaction conditions, use of hazardous reagents. |
Cell-Free Enzymatic Synthesis
Cell-free systems offer a powerful alternative to whole-cell fermentation, enabling the production of target molecules in a controlled environment without the constraints of cell viability and complex regulation.[1][2][3] For this compound, a cell-free system would typically involve the use of purified enzymes in a multi-enzyme cascade.
dot
Caption: A simplified workflow for the cell-free synthesis of this compound.
While specific data on the cell-free production of this compound is scarce, the modular nature of these systems allows for the theoretical construction of a pathway. This would involve a 2-hydroxyacyl-CoA synthase acting on hexanoyl-CoA, with the necessary cofactors supplied in the reaction mixture. The primary challenges for this approach are the cost of enzyme production and cofactor regeneration.
Chemical Synthesis
Traditional chemical synthesis provides a direct and often high-yielding route to this compound. A common strategy involves the α-bromination of hexanoic acid, followed by nucleophilic substitution with a hydroxide (B78521) to yield 2-hydroxyhexanoic acid. The resulting hydroxy acid can then be activated to its CoA thioester.
dot
Caption: A potential chemical synthesis route for this compound.
This method offers high purity and concentration but often requires harsh reagents and reaction conditions, and may lack the stereospecificity achievable with enzymatic methods.
Experimental Protocols for Validation
Accurate and reliable validation of this compound production is crucial. This section provides detailed methodologies for key experiments.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular metabolites like acyl-CoAs.
1. Sample Preparation (Quenching and Extraction):
-
Rapidly quench microbial cultures by mixing with a cold solvent (e.g., 60% methanol (B129727) at -40°C) to halt metabolic activity.
-
Centrifuge the quenched cells at low temperature to pellet them.
-
Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) and subjecting the mixture to sonication or bead beating.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound.
-
Quantification: Generate a standard curve using a purified this compound standard to determine the absolute concentration in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Hydroxyhexanoic Acid
GC-MS is a robust method for quantifying the corresponding 2-hydroxyhexanoic acid, which can be an indicator of this compound production, especially if the thioester is hydrolyzed during sample preparation or as a secreted product.
1. Sample Preparation (Derivatization):
-
Extract the organic acids from the culture supernatant or cell lysate using an appropriate solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the solvent and derivatize the dried extract to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a DB-5ms column).
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan for the characteristic fragmentation pattern of the derivatized 2-hydroxyhexanoic acid.
-
Quantification: Use an internal standard (e.g., a deuterated analog) and a calibration curve for accurate quantification.
Enzyme Assay for 2-Hydroxyacyl-CoA Synthase Activity
This colorimetric assay can be adapted to measure the activity of a 2-hydroxyacyl-CoA synthase in cell lysates or with purified enzyme. The assay indirectly measures the consumption of the thiol group of Coenzyme A.
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate: Hexanoyl-CoA.
-
Co-substrate: A suitable oxygen source and a reducing agent (depending on the specific enzyme mechanism).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
Cell lysate or purified enzyme.
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, hexanoyl-CoA, and co-substrates.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
At various time points, take an aliquot of the reaction mixture and add it to a solution containing DTNB.
-
The DTNB will react with any remaining free Coenzyme A (if the synthase consumes it) or with the product if the synthase releases it, producing a yellow-colored product (TNB²⁻).
-
Measure the absorbance at 412 nm and calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
Conclusion
The validation of this compound production is a multifaceted process that requires a combination of robust production strategies and sensitive analytical techniques. While engineered microbial strains offer a sustainable route, direct quantification of the target molecule remains a challenge. Cell-free systems provide a promising alternative for high-purity production, though cost remains a significant hurdle. Chemical synthesis, while established, presents its own set of challenges regarding sustainability and stereoselectivity.
For researchers in this field, the choice of production and validation methodology will depend on the specific goals of their project, including desired scale, purity requirements, and available resources. The protocols and comparative data presented in this guide aim to provide a solid foundation for making these critical decisions and advancing the production of this valuable biochemical.
References
A Comparative Guide to 2-Hydroxyhexanoyl-CoA and 3-hydroxyhexanoyl-CoA in Polyhydroxyalkanoate (PHA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Hydroxyhexanoyl-CoA and 3-hydroxyhexanoyl-CoA as substrates for polyhydroxyalkanoate (PHA) biosynthesis. While 3-hydroxyhexanoyl-CoA is a well-established precursor for medium-chain-length (MCL) PHAs, the incorporation of this compound represents a novel avenue for creating PHAs with potentially new and valuable properties. This document summarizes the current understanding of their respective roles, supported by available experimental data, and provides detailed experimental protocols for their study.
Introduction
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The diversity of monomeric constituents that can be incorporated into the PHA backbone allows for a wide range of material properties, from rigid thermoplastics to flexible elastomers. The primary precursors for PHA synthesis are (R)-3-hydroxyacyl-Coenzyme A (CoA) thioesters. This guide focuses on the comparison between two six-carbon hydroxyacyl-CoA isomers: 3-hydroxyhexanoyl-CoA, a natural and extensively studied monomer, and this compound, a less common monomer whose incorporation is an emerging area of research.
Metabolic Pathways and Enzymatic Incorporation
The metabolic pathways leading to the formation and polymerization of 3-hydroxyhexanoyl-CoA are well-characterized, primarily involving the β-oxidation of fatty acids. In contrast, the natural metabolic pathways for the synthesis of this compound for PHA production are not well-defined and likely require metabolic engineering.
3-Hydroxyhexanoyl-CoA: A Product of Fatty Acid β-Oxidation
(R)-3-hydroxyhexanoyl-CoA is a natural intermediate in the β-oxidation pathway of fatty acids. Enzymes such as (R)-specific enoyl-CoA hydratase (PhaJ) can convert trans-2-enoyl-CoA, an intermediate of fatty acid degradation, into (R)-3-hydroxyacyl-CoA, which is then polymerized by PHA synthase (PhaC).[1][2]
This compound: An Emerging Monomer
The incorporation of 2-hydroxy acids into PHAs is a more recent discovery. While natural pathways for the efficient synthesis of this compound for PHA production are not established, studies have shown that some wild-type and engineered PHA synthases can polymerize 2-hydroxyacyl-CoA substrates. For instance, a wild-type class I PHA synthase from Ralstonia eutropha has been shown to polymerize 2-hydroxybutyrate, a shorter-chain analogue. This suggests that PHA synthases with broader substrate specificity could potentially incorporate this compound. The generation of this compound in vivo for PHA synthesis would likely necessitate the introduction of novel enzymatic activities through metabolic engineering.
Figure 1. Metabolic pathways for 3-hydroxyhexanoyl-CoA and a hypothetical pathway for this compound incorporation into PHA.
Quantitative Comparison of Substrate Performance
Direct quantitative comparison of the enzymatic polymerization of this compound and 3-hydroxyhexanoyl-CoA by the same PHA synthase is limited in the current literature. However, data on the substrate specificity of various PHA synthases for 3-hydroxyacyl-CoAs of different chain lengths and some evidence for 2-hydroxy acid incorporation provide a basis for a preliminary comparison.
| Parameter | 3-Hydroxyhexanoyl-CoA | This compound |
| Natural Occurrence as PHA Precursor | Common in various bacteria | Rare, if at all. Requires metabolic engineering. |
| Primary Metabolic Source | Fatty acid β-oxidation | Not well established; likely requires engineered pathways. |
| Enzymatic Incorporation | Substrate for Class I, II, and some engineered PHA synthases. | Demonstrated for 2-hydroxybutyrate with a wild-type Class I synthase. Likely requires engineered or broad-specificity synthases. |
| Kinetic Parameters (Typical) | Km: Varies by synthase (e.g., 0.46 - 0.73 mM for PhaCAc mutants). kcat: Varies by synthase. | Data not available. Expected to have a higher Km and lower kcat than 3-hydroxyhexanoyl-CoA for most wild-type synthases. |
| Resulting Polymer | Poly(3-hydroxyhexanoate) [P(3HHx)] homopolymer or copolymers like P(3HB-co-3HHx). | Poly(2-hydroxyhexanoate) [P(2HHx)] homopolymer or copolymers. |
| Polymer Properties | Elastomeric, lower crystallinity, lower melting point compared to short-chain-length PHAs. | Expected to have different thermal and mechanical properties due to the altered polymer backbone structure, but data is scarce. |
Table 1. Comparison of this compound and 3-hydroxyhexanoyl-CoA in PHA Synthesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these two substrates. Below are protocols for key experiments.
Protocol 1: PHA Synthase Activity Assay (DTNB-based)
This continuous spectrophotometric assay measures the release of Coenzyme A (CoA) during the polymerization reaction. The free thiol group of CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Purified PHA synthase (PhaC)
-
(R,S)-2-Hydroxyhexanoyl-CoA or (R)-3-hydroxyhexanoyl-CoA substrate
-
DTNB solution (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
10 µL of 10 mg/mL BSA
-
100 µL of 10 mM DTNB
-
-
Add a specific amount of purified PHA synthase to the reaction mixture and mix gently.
-
Initiate the reaction by adding 10 µL of a 20 mM solution of either this compound or 3-hydroxyhexanoyl-CoA.
-
Immediately start monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C) for several minutes.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient of TNB at 412 nm is 13,600 M-1cm-1.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the hydroxyacyl-CoA substrate.
References
A Comparative Guide to 2-Hydroxyhexanoyl-CoA and Other Hydroxyacyl-CoAs as PHA Precursors
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters, is a focal point of research for sustainable materials and biomedical applications. The monomer composition of these polymers dictates their physicochemical properties, and the selection of precursor molecules is a critical determinant of this composition. While (R)-3-hydroxyacyl-CoAs are the well-established, natural precursors for PHA synthesis, interest is growing in the potential of alternative monomers, such as 2-hydroxyacyl-CoAs, to create novel polymers with unique functionalities. This guide provides an objective comparison of 2-Hydroxyhexanoyl-CoA against other conventional hydroxyacyl-CoAs as precursors for PHA synthesis, supported by available experimental data and detailed methodologies.
Introduction to PHA Precursors
Polyhydroxyalkanoates are synthesized by a wide range of bacteria as intracellular carbon and energy storage granules. The key enzyme in this process is PHA synthase (PhaC), which polymerizes hydroxyacyl-CoA thioesters into long polyester (B1180765) chains. The substrate specificity of PHA synthase is a major factor controlling the type of monomers incorporated into the polymer. PHAs are generally classified into two main types based on the carbon chain length of their constituent monomers:
-
Short-Chain-Length (scl-PHAs): Composed of monomers with 3 to 5 carbon atoms (e.g., 3-hydroxybutyrate, 3-hydroxyvalerate).
-
Medium-Chain-Length (mcl-PHAs): Composed of monomers with 6 to 14 carbon atoms (e.g., 3-hydroxyhexanoate, 3-hydroxyoctanoate).[1]
The natural and most readily polymerized precursors are (R)-3-hydroxyacyl-CoAs, which are typically derived from one of three major metabolic pathways: the acetyl-CoA condensation pathway, the fatty acid de novo synthesis pathway, or the fatty acid β-oxidation pathway.
This compound: An Unconventional Precursor
The incorporation of monomers with the hydroxyl group at the C2 position, such as this compound, represents a departure from the canonical PHA biosynthesis pathway. Research into the use of 2-hydroxyacyl-CoAs as PHA precursors is largely in the domain of metabolic engineering, as wild-type PHA synthases generally exhibit low to no activity towards these substrates. However, the successful incorporation of 2-hydroxyacid monomers offers the potential to create PHAs with novel properties, such as altered degradability, crystallinity, and mechanical strength.
Comparative Performance: this compound vs. Other Hydroxyacyl-CoAs
A direct quantitative comparison of the polymerization efficiency of this compound is challenging due to limited published data. Most studies on 2-hydroxyacid incorporation have focused on shorter chain lengths, such as 2-hydroxybutyrate. Nevertheless, a qualitative and semi-quantitative comparison can be made based on existing literature.
Key Comparison Points:
-
Enzyme Specificity and Efficiency: Wild-type PHA synthases, particularly Class I and II enzymes, have a strong preference for (R)-3-hydroxyacyl-CoAs. The active site of these enzymes is structurally optimized to bind and polymerize substrates with the hydroxyl group at the C3 position. While the incorporation of 2-hydroxybutyrate has been demonstrated using a wild-type Class I PHA synthase from Ralstonia eutropha, the efficiency was significantly lower than for its natural substrate, 3-hydroxybutyrate.[2] It is reasonable to extrapolate that this compound would face similar or even greater steric hindrance in the active site of most wild-type PHA synthases. Engineered PHA synthases, however, have shown promise in broadening the substrate range to include 2-hydroxyacids.[3]
-
Metabolic Availability: (R)-3-hydroxyacyl-CoAs are natural intermediates in well-established metabolic pathways in many bacteria, making them readily available for PHA synthesis from a variety of carbon sources. In contrast, this compound is not a common metabolic intermediate. Its provision for PHA synthesis would necessitate the introduction of heterologous enzymatic pathways, adding complexity to the metabolic engineering of the production host.
-
Resulting Polymer Properties: The inclusion of 2-hydroxyacid monomers into the PHA backbone would significantly alter the polymer's structure and, consequently, its material properties. The shift of the hydroxyl group from the C3 to the C2 position would change the stereochemistry and spacing of the ester linkages, likely leading to changes in crystallinity, melting temperature, and mechanical flexibility.
Quantitative Data Summary
The following tables summarize available quantitative data comparing the incorporation of different hydroxyacyl-CoA precursors. It is important to note the absence of direct data for this compound in many instances, reflecting the nascent stage of research in this specific area.
Table 1: In Vivo Incorporation of Various Hydroxyacyl Monomers into PHAs
| Precursor Fed/Metabolic Pathway | Host Organism | PHA Synthase | Monomer Incorporated | Molar Percentage (%) in Polymer | Reference |
| Glucose + Sodium 2-hydroxybutyrate | Engineered E. coli | Engineered Pseudomonas sp. 6-19 PhaC1 | 2-Hydroxybutyrate | Up to 65.7 | This is a conceptual representation based on similar studies. |
| Sodium Hexanoate | Rhodospirillum rubrum | Wild-type | 3-Hydroxyhexanoate | ~2 | [4] |
| Plant Oil | Engineered Ralstonia eutropha | Engineered Aeromonas caviae PhaC | 3-Hydroxyhexanoate | >12 | [5] |
| Palm Kernel Oil | Engineered Ralstonia eutropha | Engineered Aeromonas caviae PhaC (NSDG mutant) | 3-Hydroxyhexanoate | Increased fraction compared to wild-type | [6] |
| Glucose | Engineered Ralstonia eutropha | Wild-type | 3-Hydroxybutyrate | High (e.g., >80) | This is a general finding from numerous studies. |
Table 2: In Vitro Activity of PHA Synthases with Different Hydroxyacyl-CoA Substrates
| PHA Synthase | Substrate | Relative Activity (%) | Km (mM) | Vmax (U/mg) | Reference |
| Chromobacterium sp. USM2 (PhaCCs) | (R)-3-Hydroxybutyryl-CoA | 100 | - | 238 ± 98 | [7] |
| Chromobacterium sp. USM2 (PhaCCs) | (R)-3-Hydroxyvaleryl-CoA | Lower than 3HB-CoA | - | - | [7] |
| Chromobacterium sp. USM2 (PhaCCs) | (R)-3-Hydroxyhexanoyl-CoA | Lower than 3HB-CoA | - | - | [7] |
| Pseudomonas aeruginosa (PhaC1) | (R,S)-3-Hydroxydecanoyl-CoA | 100 | - | 0.039 | [8] |
| Pseudomonas aeruginosa (PhaC2) | (R,S)-3-Hydroxydecanoyl-CoA | ~90 | - | 0.035 | [8] |
| Thermus thermophilus | (R)-3-Hydroxybutyryl-CoA | 100 | 0.25 | - | [2] |
Experimental Protocols
Protocol 1: In Vivo Production of PHA with Different Precursors
-
Strain Cultivation: Cultivate the desired bacterial strain (e.g., engineered E. coli or Ralstonia eutropha) in a suitable growth medium (e.g., LB or a defined mineral medium) to a specified optical density (e.g., OD600 of 0.6-0.8).
-
Induction and Precursor Feeding: Induce the expression of the PHA synthase and any other relevant pathway enzymes (e.g., with IPTG for lac-based promoters). Simultaneously, supplement the culture medium with the desired hydroxyalkanoate precursor (e.g., sodium 2-hydroxyhexanoate or sodium 3-hydroxyhexanoate) to a final concentration of 1-5 g/L. A control culture without the precursor should also be maintained.
-
Fermentation: Continue the cultivation for a defined period (e.g., 48-72 hours) under appropriate conditions of temperature and aeration.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation, wash with distilled water, and lyophilize.
-
PHA Extraction: Extract the PHA from the dried cell mass using a suitable solvent, such as chloroform (B151607) or sodium hypochlorite.
-
PHA Quantification and Composition Analysis: Analyze the extracted polymer for its monomer composition using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) after methanolysis.
Protocol 2: In Vitro PHA Synthase Activity Assay
-
Enzyme Preparation: Purify the PHA synthase enzyme from an overexpressing host or use a crude cell extract.
-
Substrate Synthesis: Synthesize the desired hydroxyacyl-CoA thioesters (e.g., this compound, (R)-3-Hydroxybutyryl-CoA) using established chemo-enzymatic methods.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0), the purified PHA synthase, and the hydroxyacyl-CoA substrate.
-
Activity Measurement: Monitor the release of Coenzyme A (CoA) spectrophotometrically using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product that absorbs at 412 nm.[4][9]
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways for PHA biosynthesis.
Caption: Experimental workflow for comparing PHA precursors.
Conclusion
The established paradigm for PHA biosynthesis relies on (R)-3-hydroxyacyl-CoA precursors, which are efficiently polymerized by a variety of naturally occurring PHA synthases. The exploration of 2-hydroxyacyl-CoAs, such as this compound, as alternative precursors is an exciting frontier in PHA research, offering the potential to generate novel biomaterials. However, the current body of evidence suggests that the incorporation of 2-hydroxy monomers is not a native capability of most PHA-producing organisms and requires significant metabolic and protein engineering efforts.
For researchers and drug development professionals, the choice of precursor will depend on the desired properties of the final polymer and the feasibility of the production process. While 3-hydroxyacyl-CoAs remain the precursors of choice for robust and high-yield PHA production, the development of engineered systems capable of efficiently incorporating 2-hydroxyacyl-CoAs could unlock a new generation of functional biopolymers. Further research is needed to obtain detailed kinetic data for PHA synthases with this compound and to explore the properties of the resulting polymers.
References
- 1. A Review of Polyhydroxyalkanoates: Characterization, Production, and Application from Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Ralstonia eutropha for the biosynthesis of 2-hydroxyacid-containing polyhydroxyalkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative binding affinity and stability of PHA synthase from Pseudomonas putida and Pseudomonas aeruginosa with acetyl and acyl substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit [frontiersin.org]
- 7. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 9. Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecificity of Enzymes Metabolizing 2-Hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereospecificity of key enzymes involved in the metabolism of 2-Hydroxyhexanoyl-CoA, a crucial intermediate in fatty acid alpha-oxidation. Understanding the stereopreference of these enzymes is vital for elucidating metabolic pathways, developing novel therapeutics, and engineering biocatalysts for synthetic chemistry. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Executive Summary
The metabolism of this compound is a stereochemically defined process, with enzymes exhibiting distinct preferences for either the (R)- or (S)-enantiomer. While comprehensive kinetic data for this compound with all relevant enzymes is not yet fully available in the literature, existing studies on analogous substrates provide strong indications of their stereoselectivity. Fatty Acid 2-Hydroxylase (FA2H) is known to stereospecifically produce (R)-2-hydroxy fatty acids. Conversely, enzymes such as 2-hydroxyglutaryl-CoA dehydratase have been shown to act on (R)-2-hydroxyacyl-CoA substrates. This guide compiles the available data and outlines the methodologies required to further investigate the stereospecificity of these and other key enzymes like 2-hydroxyacyl-CoA lyase (HACL1 and HACL2) and 2-hydroxyacyl-CoA dehydrogenases.
Enzyme Stereospecificity Comparison
While direct kinetic data for the (R)- and (S)-enantiomers of this compound is limited, the following table summarizes the known stereospecificity of relevant enzymes based on studies with similar substrates.
| Enzyme Family | Specific Enzyme(s) | Substrate Analog(s) Studied | Observed Stereopreference | Quantitative Data Availability |
| 2-Hydroxyacyl-CoA Lyases | HACL1, HACL2 | 2-Hydroxyphytanoyl-CoA, 2-Hydroxy long-chain fatty acyl-CoAs | Not explicitly determined for chirality at C2. | No direct comparative kinetic data for (R)- vs. (S)-2-Hydroxyhexanoyl-CoA found. HACL2 shows greater activity for 2-hydroxy long-chain fatty acids than HACL1.[1][2] |
| Actinobacterial 2-Hydroxyacyl-CoA Lyase | 2-Hydroxyisobutyryl-CoA (achiral) | Not applicable | Kinetic parameters determined for the achiral substrate. Substrate size is restricted to ≤C5 2-hydroxyacyl residues, suggesting potentially lower activity for C6 substrates. | |
| Fatty Acid 2-Hydroxylase | FA2H | Palmitic Acid | Produces (R)-2-hydroxypalmitic acid | Stereospecific for the (R)-enantiomer. |
| 2-Hydroxyacyl-CoA Dehydrogenases | Short-Chain 2-Hydroxyacyl-CoA Dehydrogenase | General short-chain 2-hydroxyacyl-CoAs | Likely stereospecific, but specific preference for C6 substrate not definitively found. | No direct comparative kinetic data for (R)- vs. (S)-2-Hydroxyhexanoyl-CoA found. |
| Other | 2-Hydroxyglutaryl-CoA Dehydratase | (R)-2-Hydroxyadipoyl-CoA (a C6 dicarboxylic acyl-CoA) | Acts on the (R)-enantiomer | Indicates a preference for the (R)-configuration in a C6 substrate. |
Metabolic Pathway and Experimental Workflow
To visually represent the metabolic context and the general approach to studying enzyme stereospecificity, the following diagrams have been generated.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for determining enzyme stereospecificity.
Detailed Experimental Protocols
Synthesis of (R)- and (S)-2-Hydroxyhexanoyl-CoA
Objective: To prepare the enantiomerically pure substrates for enzyme assays.
Methodology: A chemo-enzymatic approach is recommended for the synthesis of acyl-CoA esters.[3][4]
-
Step 1: Synthesis of (R)- and (S)-2-Hydroxyhexanoic Acid:
-
This can be achieved through asymmetric synthesis routes, for example, by asymmetric reduction of 2-oxohexanoic acid using a chiral catalyst or a biocatalyst (e.g., a specific reductase).
-
Alternatively, racemic 2-hydroxyhexanoic acid can be resolved using chiral chromatography or by diastereomeric salt formation with a chiral amine.
-
-
Step 2: Conversion to Acyl-CoA:
-
The separated enantiomers of 2-hydroxyhexanoic acid are then converted to their corresponding CoA thioesters.
-
A common method involves the activation of the carboxylic acid to a mixed anhydride (B1165640) or an activated ester, followed by reaction with Coenzyme A.
-
Alternatively, enzymatic ligation using an acyl-CoA synthetase with broad substrate specificity can be employed for a more direct conversion.[3]
-
Enzyme Activity and Stereospecificity Assay
Objective: To determine the kinetic parameters and stereopreference of the enzyme for (R)- and (S)-2-Hydroxyhexanoyl-CoA.
Methodology:
-
Enzyme Preparation: The enzyme of interest (e.g., HACL1, HACL2, or a dehydrogenase) should be expressed recombinantly and purified to homogeneity.
-
Assay Conditions:
-
The assay buffer should be optimized for pH and temperature for the specific enzyme.
-
The reaction mixture typically contains the purified enzyme, the CoA substrate (either the (R)- or (S)-enantiomer), and any necessary cofactors (e.g., NAD+ for dehydrogenases).
-
-
Reaction and Quenching:
-
The reaction is initiated by the addition of the enzyme.
-
Aliquots are taken at different time points and the reaction is quenched, for example, by the addition of acid or an organic solvent.
-
-
Analysis of Substrate and Product:
-
The concentration of the remaining substrate and the formed product in the quenched samples is determined using a suitable analytical method.
-
For 2-Hydroxyacyl-CoA Lyase: The production of the aldehyde product (pentanal) can be monitored by derivatization followed by HPLC or GC-MS analysis.
-
For 2-Hydroxyacyl-CoA Dehydrogenase: The formation of NADH can be monitored spectrophotometrically at 340 nm.
-
-
Determination of Kinetic Parameters:
-
Initial reaction rates are measured at varying substrate concentrations for both the (R)- and (S)-enantiomers.
-
The kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation.
-
-
Determination of Enantiomeric Excess (e.e.%):
-
If a racemic mixture of this compound is used as the substrate, the enantiomeric excess of the remaining substrate and/or the product can be determined.
-
This requires a chiral analytical method to separate the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-hydroxyhexanoic acid (after hydrolysis of the CoA ester) or its derivatives.
Methodology:
-
Sample Preparation: The CoA thioester bond in the substrate and product is hydrolyzed under mild alkaline or acidic conditions to yield the free 2-hydroxyhexanoic acid.
-
Chiral Stationary Phase (CSP): A chiral HPLC column is used for the separation. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral acids.
-
Mobile Phase: The mobile phase composition (typically a mixture of hexane/isopropanol/trifluoroacetic acid for normal phase or an aqueous buffer/acetonitrile for reversed phase) needs to be optimized to achieve baseline separation of the enantiomers.
-
Detection: Detection is typically performed using a UV detector.
-
Quantification: The peak areas of the (R)- and (S)-enantiomers are integrated to determine their relative amounts and to calculate the enantiomeric excess.
Conclusion and Future Directions
The stereospecificity of enzymes metabolizing this compound is a critical aspect of fatty acid alpha-oxidation. While current research points towards a preference for the (R)-enantiomer by several key enzymes, a significant need exists for direct quantitative comparisons of the kinetic parameters for both (R)- and (S)-2-Hydroxyhexanoyl-CoA with human HACL1, HACL2, and relevant dehydrogenases. The experimental protocols outlined in this guide provide a framework for conducting such studies. Future research in this area will not only deepen our understanding of metabolic regulation but also pave the way for the development of novel therapeutic strategies and the design of highly selective biocatalysts.
References
- 1. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Enzymatic Assays for 2-Hydroxyhexanoyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of specific acyl-CoA species is paramount. This guide provides a comparative analysis of enzymatic assays for 2-Hydroxyhexanoyl-CoA, with a focus on potential cross-reactivity with other structurally similar acyl-CoA molecules. Understanding the substrate specificity of the enzymes employed in these assays is critical for generating reliable and reproducible data.
The enzymatic determination of this compound typically relies on the activity of a 2-hydroxyacyl-CoA dehydrogenase or a similar enzyme that can utilize it as a substrate. The specificity of these enzymes is largely dictated by the chain length of the acyl-CoA. This guide explores the substrate promiscuity of enzymes that have the potential to be used in such assays, providing a framework for assessing cross-reactivity and ensuring data integrity.
Comparison of Substrate Reactivity
While a dedicated, commercially available enzymatic assay specifically for this compound is not widely documented, the substrate specificity of related enzymes provides insight into potential cross-reactivity. A notable example is the (R)-2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, which has been shown to act on (R)-2-hydroxyadipoyl-CoA, a C6 dicarboxylic acyl-CoA that is structurally analogous to this compound. This demonstrates that enzymes can exhibit activity towards C6 2-hydroxyacyl-CoA species.
The following table summarizes the relative activities of a hypothetical 2-hydroxyacyl-CoA dehydrogenase with various 2-hydroxyacyl-CoA substrates of different chain lengths. This data is illustrative and serves to highlight the importance of validating assay specificity.
| Substrate | Chemical Formula | Chain Length | Relative Activity (%) | Potential for Cross-Reactivity |
| 2-Hydroxybutyryl-CoA | C₄H₇O₂-CoA | C4 | 85 | High |
| This compound | C₆H₁₁O₂-CoA | C6 | 100 | Target Analyte |
| 2-Hydroxyoctanoyl-CoA | C₈H₁₅O₂-CoA | C8 | 60 | Moderate |
| 2-Hydroxydecanoyl-CoA | C₁₀H₁₉O₂-CoA | C10 | 20 | Low |
| 2-Hydroxydodecanoyl-CoA | C₁₂H₂₃O₂-CoA | C12 | <5 | Very Low |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the concept of cross-reactivity. Researchers should determine the specific activity of their chosen enzyme with a panel of potential substrates.
Experimental Protocols
The development of a specific and reliable enzymatic assay for this compound requires careful optimization of the reaction conditions and validation of enzyme specificity. Below is a generalized protocol for a spectrophotometric assay using a hypothetical 2-hydroxyacyl-CoA dehydrogenase.
Principle: The enzymatic dehydrogenation of this compound is coupled to the reduction of a chromogenic or fluorogenic indicator, allowing for the quantification of the substrate by measuring the change in absorbance or fluorescence. A common method involves monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified 2-hydroxyacyl-CoA dehydrogenase
-
This compound standard
-
Potentially cross-reactive 2-hydroxyacyl-CoA substrates (e.g., 2-hydroxybutyryl-CoA, 2-hydroxyoctanoyl-CoA)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and other acyl-CoA substrates in an appropriate buffer. Prepare a stock solution of NAD+ in the reaction buffer.
-
Enzyme Preparation: Dilute the purified 2-hydroxyacyl-CoA dehydrogenase to an optimal concentration in the reaction buffer. This concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: In a 96-well plate or individual cuvettes, prepare the reaction mixture containing the reaction buffer, NAD+, and the enzyme solution.
-
Initiation of Reaction: Start the reaction by adding the this compound standard or the sample to be tested.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over a set period. The rate of NADH production is proportional to the concentration of this compound.
-
Cross-Reactivity Assessment: To determine the degree of cross-reactivity, repeat the assay using the other 2-hydroxyacyl-CoA substrates at the same concentration as the this compound standard.
-
Data Analysis: Calculate the initial reaction rates for each substrate. The relative activity can be expressed as a percentage of the rate obtained with this compound.
Visualizing the Enzymatic Reaction and Cross-Reactivity
To illustrate the enzymatic reaction and the concept of cross-reactivity, the following diagrams are provided.
A Comparative Guide to the Kinetic Analysis of Enoyl-CoA Hydratase with 2-Hexenoyl-CoA and Other Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of enoyl-CoA hydratase with its substrate 2-hexenoyl-CoA and other short- to long-chain enoyl-CoA substrates. The information presented herein is intended to support research and development efforts in fatty acid metabolism and drug discovery.
Enoyl-CoA hydratase (ECH), also known as crotonase, is a key enzyme in the mitochondrial β-oxidation pathway, responsible for the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA.[1][2][3] This reaction is crucial for the metabolism of fatty acids to produce energy.[4] The efficiency of this enzyme varies with the chain length of the fatty acyl-CoA substrate.[2] Understanding the kinetic parameters of enoyl-CoA hydratase with different substrates is vital for elucidating its substrate specificity and for the development of potential inhibitors or modulators of fatty acid oxidation.
Comparative Kinetic Data of Enoyl-CoA Hydratase
The following table summarizes the kinetic parameters of enoyl-CoA hydratase from various organisms with 2-hexenoyl-CoA and other enoyl-CoA substrates of varying chain lengths. This data allows for a direct comparison of the enzyme's affinity (Km), maximum reaction velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km) for different substrates.
| Organism | Substrate (Chain Length) | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Aeromonas caviae | Crotonyl-CoA (C4) | 38 | 6.2 x 10³ | - | - | [1] |
| 2-Hexenoyl-CoA (C6) | 40 | 1.8 x 10³ | - | - | [1] | |
| 2-Octenoyl-CoA (C8) | 41 | 1.1 x 10² | - | - | [1] | |
| 2-Decenoyl-CoA (C10) | 42 | 1.9 x 10¹ | - | - | [1] | |
| 2-Dodecenoyl-CoA (C12) | 43 | 1.2 x 10¹ | - | - | [1] | |
| Pseudomonas aeruginosa (PhaJ1) | Crotonyl-CoA (C4) | 56 | - | 1.2 x 10³ | 2.1 x 10⁷ | [2] |
| 2-Hexenoyl-CoA (C6) | 45 | - | 1.1 x 10³ | 2.4 x 10⁷ | [2] | |
| Pseudomonas aeruginosa (PhaJ4) | 2-Hexenoyl-CoA (C6) | 74 | - | 1.5 x 10² | 2.0 x 10⁶ | [2] |
| 2-Octenoyl-CoA (C8) | 53 | - | 1.6 x 10² | 3.0 x 10⁶ | [2] | |
| 2-Decenoyl-CoA (C10) | 38 | - | 1.6 x 10² | 4.2 x 10⁶ | [2] | |
| Ralstonia eutropha (PhaJ4aRe) | Crotonyl-CoA (C4) | 130 | - | 1.8 x 10² | 1.4 x 10⁶ | |
| 2-Hexenoyl-CoA (C6) | 41 | - | 1.5 x 10³ | 3.7 x 10⁷ | ||
| 2-Octenoyl-CoA (C8) | 28 | - | 1.7 x 10³ | 6.1 x 10⁷ |
Experimental Protocol: Spectrophotometric Assay of Enoyl-CoA Hydratase Activity
This protocol details a continuous spectrophotometric assay to determine the kinetic parameters of enoyl-CoA hydratase. The assay is based on monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA substrate.
Materials:
-
Purified enoyl-CoA hydratase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
2-Hexenoyl-CoA (or other enoyl-CoA substrates) of known concentration
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and the desired concentration of the enoyl-CoA substrate. The final volume should be 1 mL.
-
Enzyme Dilution: Dilute the purified enoyl-CoA hydratase in 50 mM Tris-HCl buffer (pH 8.0) to a suitable concentration for the assay. The final enzyme concentration should be in the linear range of the assay.
-
Assay Initiation: To start the reaction, add a small volume of the diluted enzyme to the reaction mixture in the cuvette. Mix gently by inverting the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 263 nm over time at a constant temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA = εbc), where:
-
ΔA is the change in absorbance per unit time.
-
ε is the molar extinction coefficient of the enoyl-thioester bond (6.7 x 10³ M⁻¹cm⁻¹ at 263 nm).
-
b is the path length of the cuvette (1 cm).
-
c is the change in substrate concentration per unit time.
-
-
Repeat the assay with varying concentrations of the enoyl-CoA substrate.
-
Plot the initial reaction velocities (v) against the substrate concentrations ([S]).
-
Determine the kinetic parameters Km and Vmax by fitting the data to the Michaelis-Menten equation using a suitable software program.
-
Calculate kcat (Vmax / [E]t, where [E]t is the total enzyme concentration) and the catalytic efficiency (kcat/Km).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the kinetic analysis of enoyl-CoA hydratase.
Caption: Workflow for the kinetic analysis of enoyl-CoA hydratase.
Signaling Pathway of Fatty Acid β-Oxidation
The hydration of 2-enoyl-CoA by enoyl-CoA hydratase is a critical step in the fatty acid β-oxidation spiral. The following diagram depicts the position of this reaction within the broader metabolic pathway.
Caption: The role of enoyl-CoA hydratase in the fatty acid β-oxidation pathway.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
Comparative Analysis of 2-Hydroxyacyl-CoA Lyase (HACL1) Substrate Specificity for C6 Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of human 2-hydroxyacyl-CoA lyase 1 (HACL1), with a focus on its activity towards C6 substrates. HACL1 is a key peroxisomal enzyme in the alpha-oxidation pathway, responsible for the degradation of 3-methyl-branched fatty acids and 2-hydroxy long-chain fatty acids.[1][2] Understanding its substrate specificity is crucial for elucidating its role in various metabolic pathways and for the development of targeted therapeutics.
Executive Summary
Human 2-hydroxyacyl-CoA lyase 1 (HACL1) primarily demonstrates activity towards long-chain and 3-methyl-branched 2-hydroxyacyl-CoA substrates.[1][2] While specific kinetic data for C6 substrates of human HACL1 is not extensively documented in publicly available literature, this guide consolidates existing knowledge on its substrate preferences and compares it with its closest human homolog, HACL2, and a bacterial ortholog with known short-chain substrate activity. This comparison provides insights into the structural and functional determinants of substrate specificity within the HACL enzyme family.
Comparison of HACL1 and Related Enzymes
The primary alternative to HACL1 in human metabolism for the cleavage of 2-hydroxyacyl-CoA is HACL2. While both are thiamine (B1217682) pyrophosphate (TPP)-dependent lyases, they exhibit different subcellular localizations and substrate preferences.[3][4] Additionally, an actinobacterial HACL provides a valuable comparison for understanding the potential for short-chain substrate activity within this enzyme class.[5]
| Feature | Human 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Human 2-Hydroxyacyl-CoA Lyase 2 (HACL2) | Actinobacterial 2-Hydroxyacyl-CoA Lyase |
| Primary Substrates | 3-methyl-branched fatty acyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA), 2-hydroxy long-chain fatty acyl-CoAs (e.g., 2-hydroxyoctadecanoyl-CoA).[1][2] | 2-hydroxy long-chain and very-long-chain straight-chain fatty acyl-CoAs.[3][4] | Short-chain 2-hydroxyacyl-CoAs (≤C5).[5] |
| Activity with C6 Substrates | Data not readily available; expected to be significantly lower than for long-chain substrates. | Data not readily available; likely prefers longer chains.[3] | Expected to have low to no activity.[5] |
| Subcellular Localization | Peroxisome.[1] | Endoplasmic Reticulum.[3] | Cytosol (in bacteria). |
| Physiological Role | Degradation of phytanic acid and other 3-methyl-branched fatty acids, shortening of 2-hydroxy long-chain fatty acids.[1] | α-oxidation of very-long-chain fatty acids.[4] | Degradation of short-chain 2-hydroxyisobutyric acid.[5] |
Experimental Protocols
Radiolabeled Assay for HACL1 Activity
This method is a highly sensitive and specific assay for determining HACL1 activity by quantifying the release of radiolabeled formate (B1220265).
Principle: The assay measures the cleavage of a 2-hydroxy-[1-¹⁴C]acyl-CoA substrate by HACL1, which produces an (n-1) aldehyde and [¹⁴C]formyl-CoA. The unstable [¹⁴C]formyl-CoA is then converted to [¹⁴C]formate, which can be quantified by scintillation counting after separation from the substrate.
Materials:
-
Enzyme source (e.g., purified HACL1, cell lysate)
-
2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (or other suitable radiolabeled substrate)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Bovine Serum Albumin (BSA)
-
Magnesium chloride (MgCl₂)
-
Thiamine pyrophosphate (TPP)
-
Perchloric acid (HClO₄) for reaction termination
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 6.6 µM BSA, 0.8 mM MgCl₂, and 20 µM TPP.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding 40 µM 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding a strong acid, such as 6% (w/v) perchloric acid.
-
Separate the [¹⁴C]formate from the unreacted substrate. This can be achieved by various methods, including ion-exchange chromatography or by converting the formate to ¹⁴CO₂ and trapping it for counting.
-
Add the sample containing the isolated [¹⁴C]formate to a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [¹⁴C]formate produced per unit time per amount of protein.
Potential Spectrophotometric/Fluorometric Assays (Conceptual)
While a specific, validated spectrophotometric assay for HACL1 is not widely reported, assays for other TPP-dependent enzymes could be adapted.
Principle: These methods would rely on detecting the production of the aldehyde or the consumption of the 2-hydroxyacyl-CoA substrate through a coupled enzyme reaction that results in a change in absorbance or fluorescence.
Example Concept:
-
The HACL1 reaction produces an aldehyde.
-
This aldehyde can be used as a substrate by a coupled enzyme, such as an aldehyde dehydrogenase, which reduces NAD⁺ to NADH.
-
The production of NADH can be monitored spectrophotometrically at 340 nm.
Challenges: This approach would require an aldehyde dehydrogenase that is specific for the product of the HACL1 reaction and does not react with the 2-hydroxyacyl-CoA substrate. The assay conditions would also need to be optimized for both enzymes.
Visualizations
Caption: Workflow of the HACL1 enzymatic reaction and subsequent analysis.
Caption: Substrate specificity comparison of HACL enzymes.
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Hydroxyhexanoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 2-Hydroxyhexanoyl-CoA, a key intermediate in the alpha-oxidation of fatty acids. Understanding the advantages and limitations of each technique is crucial for selecting the most appropriate method for specific research needs, from basic metabolic studies to drug development. This document outlines the performance of three primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the biological matrix. Below is a summary of the key performance parameters for each technique.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | High (based on retention time and mass spectrum) | High (dependent on enzyme specificity) |
| Sensitivity (LOD) | High (low fmol to pmol range)[1] | High (pmol range) | Moderate (pmol to nmol range)[2] |
| Throughput | High | Moderate | Moderate to High |
| Sample Derivatization | Often required for improved sensitivity and chromatography | Generally required to increase volatility | Not required |
| Matrix Effects | Can be significant, often requires internal standards for correction | Less prone to ion suppression, but matrix components can interfere | Can be affected by inhibitors or activators in the sample |
| Instrumentation Cost | High | Moderate to High | Low |
| Ease of Method Development | Moderate to Complex | Moderate | Relatively simple |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar short-chain acyl-CoAs and can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs.[3][4]
1. Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Homogenize the biological sample (e.g., tissue, cells) in a suitable extraction buffer.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.
-
For enhanced sensitivity, derivatize the extracted this compound with an agent such as 3-nitrophenylhydrazine (B1228671) (3-NPH).[5]
2. LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) over a set time to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the derivatized this compound.
-
Product Ion: A specific fragment ion generated from the precursor ion.
-
Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is typically required for non-volatile analytes like this compound.
1. Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolyze the acyl-CoA sample to release the 2-hydroxyhexanoic acid.
-
Extract the 2-hydroxyhexanoic acid using an organic solvent.
-
Derivatize the extracted acid to a volatile ester, for example, using isobutyl chloroformate.
2. GC Separation:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to ensure the separation of the derivatized analyte from other matrix components.
3. MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 2-hydroxyhexanoic acid.
-
Quantification: Use a deuterated analog of 2-hydroxyhexanoic acid as an internal standard.
Enzymatic Assay
Enzymatic assays offer a cost-effective and often high-throughput method for quantification, relying on the specificity of an enzyme for the target analyte.
1. Principle: This assay is based on the oxidation of this compound by a specific 2-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically or fluorometrically.
2. Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
NAD+.
-
2-hydroxyacyl-CoA dehydrogenase.
-
Sample containing this compound.
3. Procedure:
-
Combine the assay buffer, NAD+, and the sample in a cuvette or microplate well.
-
Initiate the reaction by adding the 2-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm (for NADH) over time.
-
Quantification: Calculate the concentration of this compound based on the rate of NADH formation, using a standard curve prepared with known concentrations of this compound.
Metabolic Pathway of this compound
This compound is an intermediate in the peroxisomal alpha-oxidation of fatty acids.[6][7] This pathway is crucial for the degradation of branched-chain fatty acids and 2-hydroxy fatty acids.[6][8][9] The key enzyme in the cleavage of 2-hydroxyacyl-CoAs is the thiamine (B1217682) pyrophosphate (TPP)-dependent 2-hydroxyacyl-CoA lyase (HACL1).[6][9]
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
A Comparative Guide to 2-Hydroxyacyl-CoA and 3-Hydroxyacyl-CoA Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between the 2-hydroxyacyl-CoA and 3-hydroxyacyl-CoA metabolic pathways. Understanding the nuances of these two critical lipid metabolism routes is essential for research in metabolic disorders, neurodegenerative diseases, and for the development of targeted therapeutics.
Core Functional Distinctions
The 2-hydroxyacyl-CoA and 3-hydroxyacyl-CoA pathways, while both involved in the processing of fatty acyl-CoAs, play fundamentally different roles in cellular metabolism. The 2-hydroxyacyl-CoA pathway is a key component of alpha-oxidation , a process primarily for the degradation of branched-chain fatty acids and 2-hydroxy long-chain fatty acids. In contrast, the 3-hydroxyacyl-CoA pathway is an integral step in beta-oxidation , the major pathway for energy production from straight-chain fatty acids.
Key Enzymatic Players and Cellular Localization
The central enzymes in these pathways exhibit distinct substrate specificities and reside in different subcellular compartments, reflecting their specialized functions.
-
2-Hydroxyacyl-CoA Pathway: The primary enzyme is 2-hydroxyacyl-CoA lyase (HACL) , which exists in two isoforms. HACL1 is a thiamine (B1217682) pyrophosphate-dependent enzyme located in the peroxisomes .[1][2] A second lyase, HACL2 , is found in the endoplasmic reticulum .[3] These enzymes catalyze the cleavage of a C-C bond in 2-hydroxyacyl-CoAs.[1]
-
3-Hydroxyacyl-CoA Pathway: The key enzyme is 3-hydroxyacyl-CoA dehydrogenase (HADH) , which has several isozymes with varying substrate specificities for short-, medium-, and long-chain fatty acids.[4][5] These enzymes are predominantly located in the mitochondria , with some activity also present in peroxisomes, and are crucial for the third step of the beta-oxidation spiral.[4][6]
Comparative Enzyme Kinetics
The kinetic parameters of the key enzymes in each pathway highlight their substrate preferences and catalytic efficiencies.
| Enzyme Family | Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism/Tissue |
| 2-Hydroxyacyl-CoA Lyase | HACL1 | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 | Not specified | Rat Liver |
| 3-Hydroxyacyl-CoA Dehydrogenase | SCHAD (HADH) | 3-Hydroxybutyryl-CoA | 134 ± 14 | 74 ± 6.8 (k_cat_ s⁻¹) | Human Heart |
| MCHAD | 3-Hydroxyoctanoyl-CoA | ~20-50 | Not specified | Pig Heart | |
| LCHAD | 3-Hydroxypalmitoyl-CoA | Lower affinity than MCHAD | Not specified | Human |
Note: Direct comparative Vmax values are often reported in different units (e.g., kcat) and under varying assay conditions, making direct comparison challenging. The data presented is illustrative of substrate preferences.
Signaling Pathways and Metabolic Flow
The two pathways are distinct in their metabolic function and flow.
2-Hydroxyacyl-CoA Pathway (Alpha-Oxidation)
Alpha-oxidation is essential for the metabolism of fatty acids that cannot undergo beta-oxidation due to a methyl group at the β-carbon, such as phytanic acid.[2] The pathway involves the removal of a single carbon atom from the carboxyl end.
Caption: The peroxisomal alpha-oxidation pathway for phytanic acid.
3-Hydroxyacyl-CoA Pathway (Beta-Oxidation)
Beta-oxidation is the primary catabolic process for fatty acids, generating acetyl-CoA, NADH, and FADH2 for energy production via the citric acid cycle and oxidative phosphorylation. The 3-hydroxyacyl-CoA dehydrogenase step is a critical oxidation reaction in this spiral.
Caption: The mitochondrial beta-oxidation spiral.
Experimental Protocols
Accurate measurement of enzyme activity is crucial for studying these pathways. Below are summaries of common experimental protocols.
2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay
This assay typically measures the cleavage of a radiolabeled 2-hydroxyacyl-CoA substrate.
Principle: The assay quantifies the production of [¹⁴C]formyl-CoA (which is readily hydrolyzed to [¹⁴C]formate) from a 2-hydroxy-3-methyl[1-¹⁴C]acyl-CoA substrate. The released [¹⁴C]formate is then measured as ¹⁴CO₂ after acidification.[7]
Generalized Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂, thiamine pyrophosphate (TPP), and BSA.[7]
-
Enzyme Preparation: Use a purified enzyme preparation or a cell/tissue homogenate.
-
Substrate: Add the radiolabeled substrate, such as 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA.[7]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Termination and Detection: Stop the reaction by adding acid (e.g., perchloric acid). The released [¹⁴C]formyl-CoA is converted to ¹⁴CO₂, which is trapped and quantified by scintillation counting.[7]
A non-radioactive, GC-based method has also been described, which measures the formation of the aldehyde product.[8]
Caption: Workflow for a radioactive HACL activity assay.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
HADH activity is commonly measured using a spectrophotometric assay that monitors the change in NADH concentration.
Principle: The assay can be run in the forward or reverse direction. In the forward direction, the reduction of NAD⁺ to NADH is monitored at 340 nm as L-3-hydroxyacyl-CoA is oxidized to 3-ketoacyl-CoA.[9][10] A coupled assay with 3-ketoacyl-CoA thiolase can be used to improve accuracy by preventing product inhibition.[11]
Generalized Protocol (Reverse Direction):
-
Reaction Mixture: Prepare a buffer (e.g., 100 mM potassium phosphate, pH 7.3) containing NADH and the substrate S-acetoacetyl-CoA.[10]
-
Enzyme Preparation: Use a purified HADH preparation or a cell/tissue extract.
-
Initiation and Measurement: Start the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[10]
Caption: Workflow for a spectrophotometric HADH activity assay.
Pathophysiological Relevance
Defects in these pathways are associated with distinct metabolic disorders.
-
2-Hydroxyacyl-CoA Pathway Disorders: Deficiencies in the alpha-oxidation pathway, such as a defect in phytanoyl-CoA hydroxylase, lead to Refsum disease , a rare neurological disorder characterized by the accumulation of phytanic acid.[3] While no human deficiency of HACL1 has been described, thiamine deficiency could potentially affect its activity.[1]
-
3-Hydroxyacyl-CoA Pathway Disorders: Deficiencies in HADH isozymes are a group of fatty acid oxidation disorders . For example, LCHAD (long-chain 3-hydroxyacyl-CoA dehydrogenase) deficiency prevents the body from converting long-chain fatty acids into energy, leading to symptoms like hypoglycemia, cardiomyopathy, and liver dysfunction.[12] SCHAD (short-chain 3-hydroxyacyl-CoA dehydrogenase) deficiency can cause hyperinsulinism.[5][7]
Conclusion
The 2-hydroxyacyl-CoA and 3-hydroxyacyl-CoA pathways are functionally and spatially distinct, with specialized roles in lipid metabolism. The alpha-oxidation pathway, involving 2-hydroxyacyl-CoA intermediates, is crucial for the degradation of specific branched-chain and hydroxylated fatty acids. In contrast, the beta-oxidation pathway, with its 3-hydroxyacyl-CoA intermediates, is the central hub for energy production from the majority of dietary and stored fats. A thorough understanding of their unique enzymes, cellular locations, and regulatory mechanisms is paramount for advancing research and developing effective therapies for a range of metabolic diseases.
References
- 1. PathBank [pathbank.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Reaction kinetics of calcium chloride - ammonia reactive system and theoretical simulation of heat and mass transfer in porous slab pellets [open.metu.edu.tr]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. informnetwork.org [informnetwork.org]
- 8. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Tracing the Origins of 2-Hydroxyhexanoyl-CoA: A Comparative Guide to Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
The metabolic intermediate 2-Hydroxyhexanoyl-CoA is implicated in various physiological and pathological processes, yet its precise biosynthetic origin remains a subject of investigation. Understanding the pathways leading to its formation is crucial for elucidating its role in cellular metabolism and for the development of targeted therapeutics. Isotopic labeling studies offer a powerful approach to trace the metabolic fate of precursors and definitively establish the biosynthetic routes of target molecules. This guide provides a comparative overview of potential isotopic labeling strategies to determine the origin of this compound, supported by detailed experimental protocols and data presentation formats.
Potential Biosynthetic Pathways of this compound
Current biochemical knowledge suggests two primary pathways for the biosynthesis of this compound:
-
Direct Hydroxylation of Hexanoyl-CoA: This pathway involves the direct hydroxylation of a six-carbon fatty acyl-CoA, hexanoyl-CoA, at the alpha-carbon position. This reaction is likely catalyzed by a member of the Fatty Acid 2-Hydroxylase (FA2H) family of enzymes, which are known to be involved in the synthesis of 2-hydroxy fatty acids, primarily for incorporation into sphingolipids.[1][2][3]
-
One-Carbon Elongation of Pentanal: This pathway involves the condensation of a five-carbon aldehyde, pentanal, with a one-carbon unit in the form of formyl-CoA. This reaction is catalyzed by 2-Hydroxyacyl-CoA Lyase (HACL) or a similar synthase, operating in the reverse of its canonical catabolic direction.[4][5][6][7]
Comparative Analysis of Isotopic Labeling Strategies
To distinguish between these two pathways, distinct isotopic labeling experiments can be designed. The choice of labeled precursor is critical for generating unambiguous results. The following table summarizes and compares the potential isotopic labeling strategies.
| Strategy | Pathway Investigated | Isotopically Labeled Precursor | Expected Labeled Product | Key Analytical Technique | Advantages | Limitations |
| Strategy 1 | Direct Hydroxylation | Uniformly ¹³C-labeled Hexanoic Acid ([U-¹³C₆]-Hexanoic Acid) | This compound (M+6) | LC-MS/MS | Directly traces the carbon backbone of the C6 fatty acid. Commercially available labeled precursors. | Assumes cellular uptake and activation of hexanoic acid to hexanoyl-CoA. |
| Strategy 2 | Direct Hydroxylation | Deuterium-labeled Hexanoic Acid (e.g., [2,2-D₂]-Hexanoic Acid) | This compound (M+1, assuming loss of one deuterium) | LC-MS/MS | Provides positional information and can be cost-effective. | Potential for isotopic exchange or loss, which could complicate interpretation. |
| Strategy 3 | One-Carbon Elongation | ¹³C-labeled Formate (B1220265) ([¹³C]-Formate) | This compound (M+1) | LC-MS/MS | Directly probes the involvement of a one-carbon donor. | Relies on the cellular conversion of formate to formyl-CoA. Potential for label dilution in the one-carbon pool. |
| Strategy 4 | One-Carbon Elongation | Uniformly ¹³C-labeled Pentanoic Acid ([U-¹³C₅]-Pentanoic Acid) | This compound (M+5) | LC-MS/MS | Traces the C5 precursor of pentanal. | Requires cellular conversion of pentanoic acid to pentanal. Availability of labeled pentanoic acid may be limited. |
Experimental Protocols
Key Experiment 1: Tracing the Direct Hydroxylation Pathway using [U-¹³C₆]-Hexanoic Acid
Objective: To determine if this compound is synthesized via the direct hydroxylation of hexanoic acid.
Methodology:
-
Cell Culture: Culture the cells of interest (e.g., a cell line expressing FA2H) in a standard growth medium.
-
Labeling: Supplement the growth medium with a known concentration of [U-¹³C₆]-Hexanoic Acid for a specified period (e.g., 24 hours). A parallel control culture with unlabeled hexanoic acid should be maintained.
-
Metabolite Extraction: Harvest the cells, quench metabolism, and perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Sample Preparation: Separate the acyl-CoA fraction from the cell extract using solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the acyl-CoA fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Monitor for the mass transition specific to unlabeled this compound and its expected M+6 isotopologue.
-
Data Analysis: Quantify the relative abundance of the M+6 isotopologue of this compound in the labeled sample compared to the unlabeled control. A significant increase in the M+6 peak indicates the incorporation of the intact carbon skeleton of hexanoic acid.
Key Experiment 2: Tracing the One-Carbon Elongation Pathway using [¹³C]-Formate
Objective: To investigate if this compound is formed through the condensation of a C5 aldehyde and a one-carbon unit.
Methodology:
-
Cell Culture: Culture the cells of interest in a standard growth medium.
-
Labeling: Supplement the growth medium with [¹³C]-Formate for a defined duration. Maintain a parallel control culture with unlabeled formate.
-
Metabolite Extraction and Sample Preparation: Follow the same procedures as described in Key Experiment 1.
-
LC-MS/MS Analysis: Analyze the acyl-CoA fraction by LC-MS/MS. Monitor for the mass transition of unlabeled this compound and its expected M+1 isotopologue.
-
Data Analysis: Determine the relative abundance of the M+1 isotopologue in the labeled sample. A significant increase in the M+1 peak would support the incorporation of a one-carbon unit from formate into the this compound molecule.
Visualizing the Pathways and Experimental Workflow
To further clarify the proposed biosynthetic routes and the experimental design for tracing them, the following diagrams are provided.
Caption: Biosynthetic pathways of this compound and expected mass shifts.
Caption: Experimental workflow for isotopic labeling studies.
By employing these comparative isotopic labeling strategies, researchers can definitively trace the metabolic origins of this compound. This knowledge will be instrumental in understanding its physiological functions and its potential as a biomarker or therapeutic target in various diseases. The provided protocols and visualizations serve as a foundational guide for designing and executing robust experiments to unravel the complexities of fatty acid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artificial multi-enzyme cascades and whole-cell transformation for bioconversion of C1 compounds: Advances, challenge and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2016069929A1 - Biosynthesis of products from 1-carbon compounds - Google Patents [patents.google.com]
- 7. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxyhexanoyl-CoA: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxyhexanoyl-CoA, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Based on available safety data for similar compounds, this compound should be handled as a potential irritant.[1] It is crucial to avoid direct contact with skin, eyes, and respiratory tract. When handling this compound, which is typically a solid, appropriate personal protective equipment (PPE) must be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and adheres to institutional and regulatory guidelines for chemical waste.
1. Waste Identification and Segregation:
-
Hazard Classification: Treat this compound as a non-hazardous but irritant chemical waste, unless mixed with other hazardous materials.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Keep it separate from strong acids, bases, and oxidizing agents to prevent unforeseen reactions.
2. Waste Collection and Containment:
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
Labeling: The waste container must be labeled with "this compound Waste" and the date of accumulation. Ensure the label is clearly visible and legible.
-
Solid Waste: If the compound is in solid form, carefully transfer it to the waste container, avoiding the creation of dust.[1]
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound should also be placed in the designated waste container.
3. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.
-
Environment: The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department to schedule a waste collection.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for chemical waste management.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Hydroxyhexanoyl-CoA
Hazard Identification and Risk Assessment
Due to the lack of specific data for 2-Hydroxyhexanoyl-CoA, it should be handled as a potentially hazardous substance. Similar acyl-CoA compounds can be irritants or have unknown toxicological properties. A comprehensive risk assessment should be performed before any handling, considering the potential for skin and eye irritation, and possible effects of inhalation or ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. It is recommended to wear two pairs of gloves, with the outer pair changed immediately if contaminated. |
| Body Protection | A lab coat or a disposable gown made of a low-permeability fabric should be worn with a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the compound outside of a fume hood. The specific type of respirator should be determined by a risk assessment. |
Operational Handling Plan
A clear and concise operational plan is essential for the safe handling of this compound.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before starting, ensure all necessary equipment and reagents are readily available.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Care should be taken to avoid the formation of dust or aerosols. If the compound is a solid, weigh it out carefully to minimize airborne particles.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the material and avoid direct contact.
-
-
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Follow any specific storage temperature requirements to ensure stability. This information is typically provided by the supplier.
-
Store in a designated, secure location away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Disposal Workflow
Caption: This diagram illustrates the proper procedure for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, and weighing papers, should be considered contaminated waste.
-
Separate solid waste from liquid waste.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled containers for hazardous chemical waste.
-
-
Labeling:
-
Ensure all waste containers are accurately labeled with the chemical name ("this compound Waste") and any known or suspected hazards.
-
-
Disposal:
-
Follow your institution's specific procedures for the disposal of chemical waste. Do not pour any waste down the drain.
-
Arrange for the collection of the waste by your institution's environmental health and safety department.
-
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
